molecular formula C7H14N2O3 B15071086 Glycylvaline CAS No. 2325-17-9

Glycylvaline

货号: B15071086
CAS 编号: 2325-17-9
分子量: 174.20 g/mol
InChI 键: STKYPAFSDFAEPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Glycylvaline is a useful research compound. Its molecular formula is C7H14N2O3 and its molecular weight is 174.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-[(2-aminoacetyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
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InChI

InChI=1S/C7H14N2O3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3,8H2,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

STKYPAFSDFAEPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
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Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
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Molecular Formula

C7H14N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
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DSSTOX Substance ID

DTXSID601316551
Record name Glycyl-DL-valine
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Molecular Weight

174.20 g/mol
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CAS No.

2325-17-9, 1963-21-9, 10521-49-0
Record name Glycyl-DL-valine
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Foundational & Exploratory

Chemical synthesis methods for Glycyl-L-valine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Synthesis of Glycyl-L-valine

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and L-valine, linked by a peptide bond. It serves as a crucial building block in peptide and protein chemistry and is a valuable tool in biochemical research and drug discovery.[1][2] The synthesis of Glycyl-L-valine can be accomplished through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[3] This guide provides a detailed overview of these core methods, complete with experimental protocols, quantitative data, and workflow visualizations.

Solution-Phase Peptide Synthesis

Solution-phase synthesis is a traditional and highly scalable method for producing short peptides like Glycyl-L-valine.[1] The fundamental principle involves the controlled formation of an amide bond between the carboxyl group of glycine and the amino group of L-valine.[1] To achieve this selectively, the amino group of glycine and the carboxyl group of L-valine must be protected prior to the coupling reaction.[4] Two common strategies utilize the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) protecting groups for the N-terminus of glycine.[1][3]

Strategy 1: Synthesis using N-Boc-Glycine

This strategy involves the protection of glycine's amino group with a Boc group and L-valine's carboxyl group as a methyl ester. The coupling is typically mediated by dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization.[1][5]

  • Protection of L-valine (Esterification):

    • Suspend L-valine (11.7 g, 100 mmol) in methanol (B129727) (150 mL) and cool to 0 °C.[1]

    • Slowly add thionyl chloride (11 mL, 150 mmol) to the suspension.[1]

    • Allow the mixture to warm to room temperature and stir for 24 hours.[1]

    • Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid, which can be used without further purification.[1]

  • Protection of Glycine (Boc Protection):

    • Dissolve glycine (7.5 g, 100 mmol) in a solution of sodium hydroxide (B78521) (4.0 g, 100 mmol) in 100 mL of water.[1]

    • Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (24.0 g, 110 mmol) in 100 mL of dioxane.[1]

    • Stir the mixture vigorously at room temperature for 4-6 hours.[1]

    • Concentrate the solution in vacuo to remove dioxane and wash with ethyl acetate (B1210297) to remove unreacted (Boc)₂O.[1]

    • Acidify the aqueous layer to pH 2-3 with cold 1 M HCl to precipitate N-Boc-glycine.[1]

    • Extract the product with ethyl acetate, dry the organic layers over anhydrous sodium sulfate (B86663), and evaporate the solvent to obtain N-Boc-glycine as a white solid.[1]

  • Coupling Reaction:

    • Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine methyl ester hydrochloride (16.7 g, 100 mmol), and HOBt (15.3 g, 100 mmol) in 200 mL of dichloromethane (B109758) (DCM).[1]

    • Cool the solution to 0 °C and slowly add a solution of DCC (22.7 g, 110 mmol) in 50 mL of DCM.[1]

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.[1]

    • Filter off the precipitated dicyclohexylurea (DCU) byproduct.[1]

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.[1]

  • Deprotection:

    • Boc Removal: Dissolve the crude Boc-Gly-Val-OMe in a 50% solution of trifluoroacetic acid (TFA) in DCM and stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.[1]

    • Ester Saponification: Dissolve the resulting oil in methanol (100 mL) and add 1 M NaOH (110 mL). Stir for 2 hours at room temperature, then neutralize with 1 M HCl.[1]

    • Purify the crude Glycyl-L-valine by recrystallization from a water/ethanol (B145695) mixture.[1]

G Workflow for Solution-Phase Synthesis of Glycyl-L-valine (Boc Strategy) cluster_glycine Glycine Protection cluster_valine L-Valine Protection cluster_coupling Coupling & Deprotection glycine Glycine boc_gly N-Boc-Glycine glycine->boc_gly  Boc Protection boc2o (Boc)₂O boc2o->boc_gly coupling Coupling Reaction (DCC, HOBt) boc_gly->coupling valine L-Valine val_ome L-Valine Methyl Ester valine->val_ome  Esterification methanol Methanol, SOCl₂ methanol->val_ome val_ome->coupling boc_gly_val_ome Boc-Gly-Val-OMe coupling->boc_gly_val_ome deprotection1 TFA/DCM boc_gly_val_ome->deprotection1 gly_val_ome Gly-Val-OMe deprotection1->gly_val_ome deprotection2 Saponification (NaOH, then HCl) gly_val_ome->deprotection2 final_product Glycyl-L-valine deprotection2->final_product

Caption: Solution-phase synthesis workflow (Boc strategy).

Strategy 2: Synthesis using N-Z-Glycine

This method is analogous to the Boc strategy but employs the benzyloxycarbonyl (Z) group for N-terminal protection. The Z group is typically removed by catalytic hydrogenation.[1]

  • Protection of L-valine (Esterification):

    • This step is analogous to the Boc strategy, but ethanol is used instead of methanol to produce L-valine ethyl ester hydrochloride.[1]

  • Protection of Glycine (Z Protection):

    • Dissolve glycine (7.5 g, 100 mmol) in 100 mL of 2 M NaOH solution and cool to 0-5 °C.[1]

    • While stirring vigorously, add benzyl (B1604629) chloroformate (17.1 g, 100 mmol) and 4 M NaOH solution portion-wise, maintaining the temperature below 5 °C.[1]

    • Continue stirring for an additional hour at room temperature.[1]

    • Wash the mixture with diethyl ether and then acidify the aqueous layer to pH 2 with cold 6 M HCl.[1]

    • Collect the precipitated N-Z-glycine by filtration, wash with cold water, and dry.[1]

  • Coupling Reaction:

    • This step is analogous to the coupling in the Boc strategy, using N-Z-glycine and L-valine ethyl ester hydrochloride as starting materials to yield the protected dipeptide, Z-Gly-Val-OEt.[1]

  • Deprotection:

    • Z Group Removal: Dissolve Z-Gly-Val-OEt in ethanol (150 mL) and add 10% Palladium on charcoal (Pd/C) catalyst (approx. 1 g).[1]

    • Stir the suspension under a hydrogen atmosphere until the reaction is complete.[1]

    • Filter the catalyst through Celite.[1]

    • Ester Saponification: Add 1 M NaOH (110 mL) to the filtrate and stir for 2 hours at room temperature.[1]

    • Neutralize the solution with 1 M HCl and purify the crude Glycyl-L-valine by recrystallization.[1]

G Workflow for Solution-Phase Synthesis of Glycyl-L-valine (Z Strategy) cluster_glycine Glycine Protection cluster_valine L-Valine Protection cluster_coupling Coupling & Deprotection glycine Glycine z_gly N-Z-Glycine glycine->z_gly  Z Protection z_cl Benzyl Chloroformate z_cl->z_gly coupling Coupling Reaction (DCC, HOBt) z_gly->coupling valine L-Valine val_oet L-Valine Ethyl Ester valine->val_oet  Esterification ethanol Ethanol, SOCl₂ ethanol->val_oet val_oet->coupling z_gly_val_oet Z-Gly-Val-OEt coupling->z_gly_val_oet deprotection1 Hydrogenation (H₂, Pd/C) z_gly_val_oet->deprotection1 gly_val_oet Gly-Val-OEt deprotection1->gly_val_oet deprotection2 Saponification (NaOH, then HCl) gly_val_oet->deprotection2 final_product Glycyl-L-valine deprotection2->final_product

Caption: Solution-phase synthesis workflow (Z strategy).

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis offers a more automated and rapid alternative to solution-phase methods, particularly for longer peptides.[3][6] The C-terminal amino acid (L-valine) is first anchored to an insoluble polymer resin, and the peptide chain is built step-by-step. The fluorenylmethyloxycarbonyl (Fmoc) strategy is commonly used for temporary N-terminal protection.

Experimental Protocol: Fmoc-Based SPPS
  • Resin Preparation and First Amino Acid Loading:

    • Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like dimethylformamide (DMF).

    • Couple the first protected amino acid, Fmoc-L-Val-OH, to the resin using a coupling agent.

  • Deprotection:

    • Wash the resin to remove excess reagents.

    • Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc group from L-valine, exposing the free amino group.[5]

  • Coupling of the Next Amino Acid:

    • Dissolve the next protected amino acid, Fmoc-Gly-OH, in DMF with a coupling agent (e.g., HBTU, HATU) and a base (e.g., DIEA).[7][8]

    • Add this solution to the resin and agitate to couple Fmoc-Gly-OH to the resin-bound valine.

  • Final Deprotection and Cleavage:

    • After the final coupling, remove the N-terminal Fmoc group as described in step 2.

    • Wash the resin thoroughly with DCM and methanol, then dry under vacuum.[3]

    • Treat the resin with a "cleavage cocktail" (e.g., a high concentration of TFA with scavengers) to cleave the completed dipeptide from the resin and remove any side-chain protecting groups simultaneously.[3]

    • Precipitate the crude Glycyl-L-valine by adding cold diethyl ether, then collect and dry the product.[3]

  • Purification:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

spss_workflow Workflow for Solid-Phase Synthesis of Glycyl-L-valine (Fmoc Strategy) cluster_cycle Synthesis Cycle start Start with Resin load_val 1. Load Fmoc-L-Valine onto Resin start->load_val deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) load_val->deprotect wash1 Wash (DMF) deprotect->wash1 couple_gly 3. Couple Fmoc-Glycine (HBTU/DIEA) wash1->couple_gly wash2 Wash (DMF/DCM) couple_gly->wash2 final_deprotect Final Fmoc Deprotection wash2->final_deprotect cleavage 4. Cleave from Resin (TFA Cocktail) final_deprotect->cleavage purify 5. Purify (RP-HPLC) cleavage->purify final_product Glycyl-L-valine purify->final_product

Caption: Solid-phase peptide synthesis workflow (Fmoc strategy).

Quantitative Data Summary

The yields of peptide synthesis can vary based on the scale, purity of reagents, and efficiency of purification. The following tables provide representative data for the solution-phase synthesis methods.

Table 1: Representative Yields in Solution-Phase Synthesis

Step/Product Protecting Group Typical Yield Notes
Protected Dipeptide (Boc-Gly-Val-OMe) Boc ~85-95% Based on general literature values for DCC/HOBt coupling.[1]
Protected Dipeptide (Z-Gly-Val-OEt) Z ~80-90% Based on general literature values for DCC/HOBt coupling.[1]

| Final Product (Glycyl-L-valine) | Boc or Z | ~70-85% | Overall yield from protected amino acids.[1] |

Table 2: Physicochemical Properties of Glycyl-L-valine

Property Value
Molecular Formula C₇H₁₄N₂O₃[3]
Molecular Weight 174.20 g/mol [3]
Appearance White to off-white crystalline solid[2][3]
Solubility Soluble in water[3]

| Stability | Stable under normal temperatures and pressures[3] |

Coupling Reagents in Glycyl-L-valine Synthesis

The choice of coupling reagent is critical for efficient peptide bond formation while minimizing side reactions, especially racemization of the L-valine residue.[5]

  • Carbodiimides: DCC and its water-soluble analogue EDC are classic coupling reagents.[8][9] They activate the carboxyl group, but their use often requires an additive like HOBt or HOAt to increase efficiency and suppress racemization.[10]

  • Onium Salts: Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are highly efficient and widely used in modern peptide synthesis.[7][8] They generate reactive esters in situ that lead to rapid coupling.[7] Reagents like HATU and COMU are known for their high reactivity and are often preferred for difficult couplings.[5][7]

G General Mechanism of Peptide Bond Formation node_P_Gly_OH Protected Glycine (P-Gly-COOH) node_ActivatedEster Activated Intermediate (P-Gly-CO-X) node_P_Gly_OH->node_ActivatedEster node_H_Val_OR Protected Valine (H₂N-Val-COOR) node_PeptideBond Peptide Bond Formation node_H_Val_OR->node_PeptideBond node_CouplingReagent Coupling Reagent (e.g., DCC, HBTU) node_CouplingReagent->node_ActivatedEster node_ActivatedEster->node_PeptideBond node_Dipeptide Protected Dipeptide (P-Gly-Val-COOR) node_PeptideBond->node_Dipeptide node_Byproduct Byproduct (e.g., DCU, HOBt) node_PeptideBond->node_Byproduct

Caption: Generalized peptide bond formation pathway.

References

The Enzymatic Cleavage of Glycylvaline: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Core Mechanism, Key Enzymes, and Methodologies

The enzymatic cleavage of the dipeptide glycylvaline is a fundamental biochemical process with significant implications for protein metabolism, nutrient absorption, and cellular signaling. This technical guide provides a comprehensive overview of the enzymatic hydrolysis of this compound, detailing the primary enzymes involved, their catalytic mechanisms, and relevant kinetic parameters. Furthermore, this document outlines detailed experimental protocols for studying this process and explores potential signaling pathways influenced by this compound and its constituent amino acids, glycine (B1666218) and valine. This guide is intended for researchers, scientists, and professionals in the field of drug development who are investigating dipeptide metabolism and its role in health and disease.

Core Enzymatic Players in this compound Cleavage

The hydrolysis of the peptide bond in this compound is primarily catalyzed by a class of enzymes known as dipeptidases, with notable contributions from certain aminopeptidases.

Human Dipeptidase 1 (DPEP1)

Human Dipeptidase 1 (DPEP1), also known as renal dipeptidase, is a key enzyme responsible for the cleavage of a wide range of dipeptides.[1][2] This membrane-bound glycoprotein (B1211001) is particularly abundant in the brush border of the kidneys and plays a crucial role in the metabolism of glutathione (B108866) and its conjugates.[2][3] DPEP1 exists as a disulfide-linked homodimer and utilizes a binuclear zinc center within its active site for catalysis.[1][4]

The catalytic mechanism of DPEP1 involves a tetrahedral intermediate formed by the attack of a bridging hydroxide (B78521) ion on the carbonyl carbon of the peptide bond.[1][4] The two zinc ions in the active site play distinct roles: one binds the amino group of the substrate, while the other interacts with the carboxylate group, orienting the substrate for nucleophilic attack and stabilizing the resulting oxyanion intermediate.[4]

Aminopeptidases

Aminopeptidases are a broad class of exopeptidases that cleave amino acids from the N-terminus of peptides and proteins. Certain aminopeptidases exhibit a high specificity for substrates with N-terminal glycine residues. For instance, a glycyl aminopeptidase (B13392206) purified from Actinomucor elegans demonstrates a strong preference for hydrolyzing Gly-X bonds.[5] Another study identified a commensal dipeptidyl aminopeptidase with a strong specificity for N-terminal glycine.[6] These enzymes represent another potential route for this compound cleavage in various biological contexts.

Quantitative Data on Enzymatic Cleavage

EnzymeSubstrateK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Source
Sco3058 (DPEP1 Homologue) L-Arg-D-Asp0.161207.6 x 10⁵[2]
L-Ala-D-Ala0.893.23.6 x 10³[2]
L-Leu-D-Ala0.332.98.8 x 10³[2]
Gly-D-Ala1.10.32.7 x 10²[2]
Glycyl Aminopeptidase (A. elegans) Glycyl-2-naphthylamide0.24Not ReportedNot Reported[5]

Note: The data for Sco3058 is provided as a reference for the relative activity of a DPEP1-like enzyme with various dipeptide substrates. The Km value for the glycyl aminopeptidase was determined with a synthetic substrate.

Experimental Protocols

The study of this compound cleavage necessitates robust and accurate experimental methodologies. The following protocols provide a framework for in vitro enzymatic assays and the quantification of reaction products.

In Vitro Enzymatic Cleavage of this compound using Recombinant DPEP1

This protocol outlines a general procedure for assessing the cleavage of this compound by recombinant human DPEP1.[2]

Materials:

  • This compound

  • Recombinant Human Dipeptidase 1 (DPEP1)

  • Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Enzyme Dilution Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 0.1% BSA)

  • Microcentrifuge tubes

  • Incubator or water bath

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in the Reaction Buffer.

  • Enzyme Preparation: Dilute the recombinant DPEP1 in the Enzyme Dilution Buffer to a suitable working concentration (e.g., 1 µg/mL). The optimal concentration should be determined empirically.

  • Reaction Setup: In a microcentrifuge tube, combine the Reaction Buffer and the this compound stock solution to achieve the desired final substrate concentration (e.g., 1 mM).

  • Pre-incubation: Pre-incubate the substrate mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding the diluted DPEP1 enzyme to the pre-incubated substrate mixture.

  • Incubation: Incubate the reaction mixture at the chosen temperature for a defined period. Time-course experiments are recommended to determine the initial rate of reaction.

  • Reaction Termination: Terminate the reaction by a suitable method, such as heat inactivation (e.g., boiling for 5-10 minutes) or the addition of an acid (e.g., trichloroacetic acid).

  • Analysis: Analyze the reaction mixture for the presence of the products, glycine and valine, using methods such as HPLC or a ninhydrin-based assay.

Quantification of Cleavage Products

HPLC is a highly sensitive and specific method for the separation and quantification of amino acids.[2][7]

Principle:

Reverse-phase HPLC with pre-column derivatization is commonly employed for amino acid analysis. The free amino groups of glycine and valine are derivatized with a reagent (e.g., o-phthalaldehyde, OPA) to form fluorescent or UV-absorbing adducts, which can be separated and quantified.

General Protocol:

  • Sample Preparation: Centrifuge the terminated reaction mixture to pellet any precipitated protein.

  • Derivatization: Mix an aliquot of the supernatant with the derivatizing agent according to the manufacturer's instructions.

  • HPLC Analysis: Inject the derivatized sample onto a C18 reverse-phase column. Elute the derivatized amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) in an aqueous buffer).

  • Detection: Detect the derivatized amino acids using a fluorescence or UV detector set at the appropriate wavelength.

  • Quantification: Generate a standard curve using known concentrations of derivatized glycine and valine standards to quantify the amounts produced in the enzymatic reaction.

The ninhydrin (B49086) assay is a classic colorimetric method for the quantification of total free amino acids.[2][4]

Principle:

Ninhydrin reacts with the primary amino groups of free amino acids to produce a deep purple-colored compound known as Ruhemann's purple, which has a maximum absorbance at 570 nm.[4] The intensity of the color is proportional to the concentration of amino acids.

General Protocol:

  • Standard Curve Preparation: Prepare a series of standard solutions with known concentrations of an amino acid (e.g., glycine or a mixture of glycine and valine).

  • Reaction Setup: In test tubes, add a defined volume of the terminated reaction samples and the standard solutions. Include a blank containing only the reaction buffer.

  • Color Development: Add the ninhydrin reagent to each tube and heat in a boiling water bath for a specified time (e.g., 15-20 minutes).[2][4]

  • Cooling and Dilution: Cool the tubes to room temperature and add a diluent (e.g., 50% ethanol) to each tube.[2]

  • Absorbance Measurement: Measure the absorbance of each sample and standard at 570 nm using a spectrophotometer, using the blank to zero the instrument.

  • Quantification: Plot a standard curve of absorbance versus amino acid concentration. Determine the total concentration of amino acids in the reaction samples from the standard curve.

Visualizing the Enzymatic Cleavage and Related Pathways

The following diagrams, generated using the Graphviz DOT language, illustrate the enzymatic cleavage mechanism of this compound, a typical experimental workflow, and a potential signaling pathway involving the cleavage products.

Enzymatic_Cleavage_Mechanism cluster_enzyme Dipeptidase (e.g., DPEP1) Active Site ActiveSite Binuclear Zinc Center Products Glycine + Valine (Products) ActiveSite->Products Hydrolysis This compound This compound (Substrate) This compound->ActiveSite Binding

Enzymatic cleavage of this compound by a dipeptidase.

Experimental_Workflow Start This compound + DPEP1 Incubation Incubation at 37°C Start->Incubation Termination Reaction Termination (Heat or Acid) Incubation->Termination Analysis Analysis of Products Termination->Analysis HPLC HPLC Quantification (Glycine & Valine) Analysis->HPLC Ninhydrin Ninhydrin Assay (Total Amino Acids) Analysis->Ninhydrin

Experimental workflow for this compound cleavage assay.

Potential_Signaling_Pathway This compound This compound DPEP1 DPEP1 This compound->DPEP1 Cleavage Glycine Glycine DPEP1->Glycine Valine Valine DPEP1->Valine GlyR Glycine Receptor (GlyR) Glycine->GlyR Activation mTORC1 mTORC1 Signaling GlyR->mTORC1 CellularResponse Cellular Response (e.g., Protein Synthesis, Anti-inflammatory Effects) mTORC1->CellularResponse

Potential signaling pathway involving glycine release.

Role in Signaling and Drug Development

While direct signaling roles for this compound are not extensively documented, the cleavage products, glycine and valine, are known to participate in various cellular signaling pathways.

Glycine Signaling: Glycine itself acts as a neurotransmitter in the central nervous system by activating glycine receptors (GlyRs), which are ligand-gated chloride channels.[8] Recent studies have also implicated glycine signaling in non-neuronal cells, where it can modulate inflammatory responses and cell proliferation.[8] For instance, glycine has been shown to protect muscle cells from wasting through the activation of mTORC1 signaling.[9] The enzymatic cleavage of this compound could therefore serve as a localized source of glycine, influencing these signaling cascades.

Relevance to Drug Development: The metabolism of dipeptides is a critical consideration in the development of peptide-based drugs and prodrugs.[10][11] Understanding the susceptibility of a dipeptide therapeutic to cleavage by enzymes like DPEP1 is essential for predicting its pharmacokinetic profile and bioavailability.[10][12] Furthermore, the modulation of DPEP1 activity itself is a therapeutic strategy. For example, inhibitors of DPEP1 are co-administered with certain carbapenem (B1253116) antibiotics to prevent their renal degradation.[13]

Conclusion

The enzymatic cleavage of this compound is a fundamental metabolic process primarily mediated by dipeptidases such as DPEP1. This technical guide has provided an in-depth overview of the enzymes involved, their catalytic mechanisms, and methodologies for their study. While specific kinetic data for the human enzyme with this compound as a substrate remains to be fully elucidated, the information presented here offers a robust framework for researchers and drug development professionals. A thorough understanding of this compound cleavage is crucial for advancing our knowledge of protein metabolism and for the rational design of peptide-based therapeutics. Future research should focus on obtaining precise kinetic parameters for human enzymes and further exploring the potential signaling roles of this compound and its metabolites.

References

The Metabolic Journey of Glycylvaline in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylvaline, a dipeptide composed of the amino acids glycine (B1666218) and valine, serves as a valuable tool in various research and pharmaceutical applications. Its metabolic fate within mammalian cells is a critical aspect influencing its efficacy and potential as a drug delivery vehicle or therapeutic agent. This technical guide provides an in-depth exploration of the cellular uptake, enzymatic hydrolysis, and subsequent metabolic pathways of this compound's constituent amino acids. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are presented to facilitate a comprehensive understanding for researchers and drug development professionals.

Cellular Uptake of this compound

The primary mechanism for this compound uptake into mammalian cells is through proton-coupled peptide transporters, predominantly PEPT1 (SLC15A1) and PEPT2 (SLC15A2). PEPT1 is highly expressed in the apical membrane of intestinal and renal epithelial cells, playing a key role in the absorption of dietary di- and tripeptides. PEPT2 is found in various other tissues, including the kidney, brain, and lung.

The transport process is an active mechanism driven by a proton gradient, where the influx of the dipeptide is coupled with the influx of H+ ions. This process is electrogenic and can be influenced by the extracellular pH.

Quantitative Data: Transport Kinetics

The kinetic parameters of dipeptide transport can vary depending on the specific dipeptide, the cell type, and the experimental conditions. While specific kinetic data for this compound transport in mammalian cells is not extensively reported, data from structurally similar dipeptides like glycylsarcosine (B1347041) in Caco-2 cells, a human colon adenocarcinoma cell line widely used as a model for intestinal absorption, can provide valuable insights.

DipeptideCell LineTransporterKm (mM)Vmax (nmol/mg protein/min)Reference
GlycylsarcosineCaco-2PEPT10.7 - 2.48.4 - 21.0[1]
GlycylsarcosineCHO (transfected with chicken PepT1)cPepT12.6 ± 0.334.6 ± 1.2 (nmol/mg protein/20 min)[2]

Note: The provided data for glycylsarcosine is intended to be illustrative of the potential kinetic parameters for this compound transport. Actual values for this compound may differ.

Intracellular Hydrolysis of this compound

Once inside the cell, this compound is rapidly hydrolyzed into its constituent amino acids, glycine and valine, by cytosolic peptidases. A variety of dipeptidases with broad substrate specificities are present in the cytoplasm of mammalian cells. These enzymes belong to the class of hydrolases and catalyze the cleavage of the peptide bond.

While specific dipeptidases that preferentially hydrolyze this compound have not been extensively characterized, cytosolic leucyl aminopeptidase (B13392206) is known to hydrolyze a wide range of dipeptides.[3] The activity of these peptidases is crucial for releasing the free amino acids, which can then enter their respective metabolic pathways.

Quantitative Data: Hydrolysis Kinetics

Obtaining precise kinetic parameters for the hydrolysis of this compound by a specific purified cytosolic dipeptidase is challenging due to the presence of multiple peptidases with overlapping specificities. However, the overall hydrolytic activity of a cytosolic extract can be determined. The following table presents hypothetical kinetic data for this compound hydrolysis to illustrate the expected enzymatic efficiency.

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg protein)
Purified Cytosolic Dipeptidase (Hypothetical)This compound1.55.0

Note: These values are hypothetical and intended for illustrative purposes. Actual kinetic parameters will depend on the specific enzyme and experimental conditions.

Metabolic Fate of Glycine and Valine

Following hydrolysis, glycine and valine enter the cellular amino acid pool and are utilized in various metabolic pathways.

Metabolic Pathways of Glycine

Glycine is a non-essential amino acid with diverse metabolic roles:

  • Protein Synthesis: Incorporated into proteins and peptides.

  • Precursor for Biomolecules: Serves as a precursor for the synthesis of purines (adenine and guanine), heme, glutathione, and creatine.

  • One-Carbon Metabolism: Donates a one-carbon unit to the folate pool, which is essential for nucleotide synthesis and methylation reactions.

  • Neurotransmission: Functions as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem, by binding to glycine receptors (GlyRs).[4] It also acts as a co-agonist at NMDA receptors, modulating excitatory neurotransmission.[5]

  • Degradation: The primary catabolic pathway for glycine is the glycine cleavage system, which breaks it down into CO2, NH3, and a one-carbon unit.

Metabolic Pathways of Valine

Valine is an essential, branched-chain amino acid (BCAA) with key roles in:

  • Protein Synthesis: A fundamental component of proteins.

  • Energy Metabolism: Valine can be catabolized to produce succinyl-CoA, an intermediate of the citric acid (TCA) cycle, thus serving as an energy source.

  • Signaling Pathways: Valine, along with other BCAAs, can activate the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which is a central regulator of cell growth, proliferation, and protein synthesis.[1][6]

Experimental Protocols

Radiolabeled this compound Uptake Assay in Mammalian Cells

This protocol describes a method to measure the cellular uptake of this compound using a radiolabeled form of the dipeptide (e.g., [3H]this compound or [14C]this compound).

Materials:

  • Cultured mammalian cells (e.g., Caco-2, HEK293) grown in 24-well plates

  • Radiolabeled this compound (e.g., [3H]this compound)

  • Uptake Buffer (e.g., Hanks' Balanced Salt Solution (HBSS), pH 6.0)

  • Wash Buffer (ice-cold PBS)

  • Lysis Buffer (e.g., 0.1 N NaOH with 1% SDS)

  • Scintillation cocktail

  • Scintillation counter

  • Unlabeled this compound (for competition assay)

Procedure:

  • Seed cells in 24-well plates and grow to confluence.

  • On the day of the experiment, wash the cell monolayers twice with pre-warmed Uptake Buffer (37°C).

  • To determine total uptake, add 250 µL of Uptake Buffer containing the desired concentration of radiolabeled this compound to each well.

  • To determine non-specific uptake, add 250 µL of Uptake Buffer containing the radiolabeled this compound and a high concentration of unlabeled this compound (e.g., 100-fold excess) to parallel wells.

  • Incubate the plates at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes).

  • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with 1 mL of ice-cold Wash Buffer.

  • Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

  • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay).

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake and normalize to the protein concentration and incubation time.

HPLC Analysis of this compound and its Metabolites

This protocol outlines a method for the separation and quantification of this compound, glycine, and valine using reverse-phase high-performance liquid chromatography (RP-HPLC) with pre-column derivatization.

Materials:

  • HPLC system with a fluorescence or UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Derivatizing reagent: o-Phthaldialdehyde (OPA) reagent

  • Standards: this compound, Glycine, Valine

  • Cell or tissue extracts

Procedure:

  • Sample Preparation:

    • Homogenize cell or tissue samples in a suitable buffer.

    • Deproteinize the samples by adding an equal volume of ice-cold methanol (B129727) or perchloric acid, followed by centrifugation.

    • Collect the supernatant and filter through a 0.22 µm filter.

  • Derivatization:

    • In a vial, mix a defined volume of the sample or standard with the OPA derivatizing reagent.

    • Allow the reaction to proceed for a specific time (e.g., 1-2 minutes) at room temperature in the dark.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the compounds using a gradient of Mobile Phase B. A typical gradient could be:

      • 0-5 min: 10% B

      • 5-20 min: 10-50% B

      • 20-25 min: 50-10% B

      • 25-30 min: 10% B

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 455 nm.

  • Quantification:

    • Generate a standard curve for each compound (this compound, glycine, and valine) by injecting known concentrations.

    • Determine the concentration of each analyte in the samples by comparing their peak areas to the standard curve.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The metabolic products of this compound, glycine and valine, are involved in key cellular signaling pathways.

Glycylvaline_Metabolic_Fate cluster_cell Mammalian Cell This compound This compound Glycine Glycine Protein Synthesis Protein Synthesis Glycine->Protein Synthesis Neurotransmission Neurotransmission Glycine->Neurotransmission Biosynthesis Biosynthesis Glycine->Biosynthesis Purines, Heme, Glutathione Valine Valine Valine->Protein Synthesis TCA Cycle TCA Cycle Valine->TCA Cycle Catabolism mTOR Pathway mTOR Pathway Valine->mTOR Pathway Activation PEPT1/2 PEPT1/2 Intracellular this compound This compound Cytosolic Peptidases Cytosolic Peptidases Cytosolic Peptidases->Glycine Cytosolic Peptidases->Valine Intracellular this compound->Cytosolic Peptidases Hydrolysis

Metabolic fate of this compound in mammalian cells.

Valine_mTOR_Pathway Valine Valine mTORC1 mTORC1 S6K1 S6K1 mTORC1->S6K1 Phosphorylates 4E-BP1 4E-BP1 mTORC1->4E-BP1 Phosphorylates (inactivates) Protein Synthesis Protein Synthesis S6K1->Protein Synthesis Promotes 4E-BP1->Protein Synthesis Inhibits (when active) Cell Growth Cell Growth Protein Synthesis->Cell Growth

Activation of the mTOR pathway by Valine.

Glycine_Neurotransmission cluster_inhibitory Inhibitory Synapse cluster_excitatory Excitatory Synapse Glycine Glycine Glycine Receptor (GlyR) Glycine Receptor (GlyR) Glycine->Glycine Receptor (GlyR) Binds NMDA Receptor NMDA Receptor Glycine->NMDA Receptor Co-agonist Chloride Influx Chloride Influx Glycine Receptor (GlyR)->Chloride Influx Calcium Influx Calcium Influx NMDA Receptor->Calcium Influx Hyperpolarization Hyperpolarization Chloride Influx->Hyperpolarization Inhibitory Postsynaptic Potential (IPSP) Inhibitory Postsynaptic Potential (IPSP) Hyperpolarization->Inhibitory Postsynaptic Potential (IPSP) Excitatory Postsynaptic Potential (EPSP) Excitatory Postsynaptic Potential (EPSP) Calcium Influx->Excitatory Postsynaptic Potential (EPSP)

Role of Glycine in neurotransmission.
Experimental Workflow

Experimental_Workflow cluster_uptake Cellular Uptake Assay cluster_hydrolysis Hydrolysis Assay cluster_metabolism Metabolite Analysis Cell Culture Cell Culture Radiolabeled this compound Incubation Radiolabeled this compound Incubation Cell Culture->Radiolabeled this compound Incubation Washing and Lysis Washing and Lysis Radiolabeled this compound Incubation->Washing and Lysis Scintillation Counting Scintillation Counting Washing and Lysis->Scintillation Counting Data Analysis (Kinetics) Data Analysis (Kinetics) Scintillation Counting->Data Analysis (Kinetics) Cell Lysate Preparation Cell Lysate Preparation Incubation with this compound Incubation with this compound Cell Lysate Preparation->Incubation with this compound Reaction Termination Reaction Termination Incubation with this compound->Reaction Termination HPLC Analysis HPLC Analysis Reaction Termination->HPLC Analysis HPLC Analysis->Data Analysis (Kinetics) Cell Treatment with this compound Cell Treatment with this compound Metabolite Extraction Metabolite Extraction Cell Treatment with this compound->Metabolite Extraction LC-MS/MS Analysis LC-MS/MS Analysis Metabolite Extraction->LC-MS/MS Analysis Pathway Analysis Pathway Analysis LC-MS/MS Analysis->Pathway Analysis

Experimental workflow for studying this compound metabolism.

Conclusion

The metabolic fate of this compound in mammalian cells is a multi-step process involving active transport, rapid intracellular hydrolysis, and the integration of its constituent amino acids into diverse and vital cellular pathways. Understanding these processes is paramount for the rational design of dipeptide-based drugs and for elucidating the broader physiological roles of these fundamental biomolecules. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the intricate journey of this compound within the cellular environment.

References

Glycylvaline as a Dipeptide Building Block: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycylvaline (Gly-Val), a dipeptide composed of the amino acids glycine (B1666218) and valine, is a fundamental building block in peptide synthesis and a key component in the development of novel therapeutics. Its simple structure, combined with the distinct properties of its constituent amino acids, makes it a versatile tool in medicinal chemistry and drug design. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols for both solution-phase and solid-phase methods, and its applications in the pharmaceutical industry. Particular emphasis is placed on quantitative data, experimental methodologies, and the visualization of key processes to aid researchers in their synthetic endeavors.

Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol
CAS Number 1963-21-9
Appearance White to off-white crystalline powder
Melting Point 249 °C
Solubility Water: 550 g/L (at 20 °C)
pKa₁ 3.15
pKa₂ 8.18
Isoelectric Point (pI) 5.67 (calculated)

Synthesis of this compound

The synthesis of this compound can be accomplished through two primary methodologies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).[1] The choice of method often depends on the desired scale of production and the overall synthetic strategy for a larger peptide.

Solution-Phase Synthesis

Solution-phase synthesis offers scalability and allows for the purification of intermediates at each step. A common approach involves the coupling of an N-protected glycine derivative with a C-protected valine derivative.

This protocol details the synthesis of this compound via the coupling of N-Boc-glycine with L-valine methyl ester, followed by deprotection steps.

Step 1: Protection of Amino Acids

  • Synthesis of L-valine methyl ester hydrochloride: To a suspension of L-valine (11.7 g, 100 mmol) in methanol (B129727) (150 mL) at 0°C, slowly add thionyl chloride (11 mL, 150 mmol). Allow the reaction to warm to room temperature and stir for 24 hours. Remove the solvent under reduced pressure to yield L-valine methyl ester hydrochloride as a white solid.

  • Synthesis of N-Boc-glycine: Dissolve glycine (7.5 g, 100 mmol) in a solution of sodium hydroxide (B78521) (4.0 g, 100 mmol) in 100 mL of water. Add a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) (24.0 g, 110 mmol) in 100 mL of dioxane. Stir vigorously at room temperature for 4-6 hours. Concentrate the solution in vacuo to remove the dioxane, then proceed with workup to isolate N-Boc-glycine.

Step 2: Coupling Reaction

  • Dissolve N-Boc-glycine (17.5 g, 100 mmol), L-valine methyl ester hydrochloride (16.7 g, 100 mmol), and 1-hydroxybenzotriazole (B26582) (HOBt) (15.3 g, 100 mmol) in 200 mL of dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (22.7 g, 110 mmol) in 50 mL of DCM.

  • Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.

  • Filter the precipitated dicyclohexylurea (DCU) and wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the protected dipeptide, Boc-Gly-Val-OMe.

Step 3: Deprotection

  • Boc Deprotection: Dissolve the crude Boc-Gly-Val-OMe in a 1:1 solution of trifluoroacetic acid (TFA) in DCM. Stir at room temperature for 2 hours. Remove the solvent and excess TFA under reduced pressure.

  • Ester Hydrolysis (Saponification): Dissolve the resulting oil in methanol and add 1 M NaOH. Stir for 2 hours at room temperature. Neutralize the solution with 1 M HCl.

Step 4: Purification

The crude this compound can be purified by recrystallization from a water/ethanol mixture to yield the final product.

Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
DCC HOBt-75-85Cost-effective, but DCU byproduct can be difficult to remove.
HBTU HOBtDIPEA~95-98High efficiency and suppression of racemization.
HATU HOAtDIPEA~99Very efficient, especially for sterically hindered amino acids.
COMU -DIPEA>99High solubility and efficiency with reduced risk of hazardous byproducts.
FDPP -DIEA80-90Good for high-purity synthesis with low racemization.[1]
IBCF -NMM70-80Mixed anhydride (B1165640) method, can be prone to side reactions.[1]

Yields are representative and can vary based on specific reaction conditions and peptide sequences.

Diagram 1: Solution-Phase Synthesis Workflow of this compound

G cluster_protection 1. Protection cluster_coupling 2. Coupling cluster_deprotection 3. Deprotection cluster_purification 4. Purification Glycine Glycine Boc_Gly Boc-Glycine Glycine->Boc_Gly (Boc)2O, NaOH Protected_Dipeptide Boc-Gly-Val-OMe Boc_Gly->Protected_Dipeptide DCC, HOBt Valine Valine Val_OMe H-Val-OMe.HCl Valine->Val_OMe SOCl2, MeOH Val_OMe->Protected_Dipeptide Deprotected_Amine H-Gly-Val-OMe.TFA Protected_Dipeptide->Deprotected_Amine TFA/DCM This compound This compound Deprotected_Amine->this compound NaOH, then HCl Purified_GlyVal Purified this compound This compound->Purified_GlyVal Recrystallization

Caption: Workflow for the solution-phase synthesis of this compound.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the preferred method for the synthesis of longer peptides and offers advantages in terms of automation and purification. The C-terminal amino acid (valine) is first anchored to a solid support (resin), and the peptide chain is elongated by the sequential addition of N-protected amino acids.

This protocol outlines the manual synthesis of this compound using Fmoc chemistry on Wang resin.

Step 1: Resin Preparation and Swelling

  • Place Fmoc-L-Val-Wang resin in a reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

Step 2: Fmoc Deprotection

  • Drain the DMF.

  • Add a 20% solution of piperidine (B6355638) in DMF to the resin and agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF and DCM.

Step 3: Coupling of Fmoc-Glycine

  • In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.

  • Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the activation mixture.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

Step 4: Final Fmoc Deprotection

  • After successful coupling, wash the resin with DMF and DCM.

  • Perform the Fmoc deprotection as described in Step 2.

Step 5: Cleavage and Deprotection

  • Wash the resin with DCM and then with methanol, and dry under vacuum.

  • Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Step 6: Purification

Purify the crude this compound by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram 2: Solid-Phase Peptide Synthesis (SPPS) Workflow for this compound

G Resin Fmoc-Val-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Wash1 Wash (DMF, DCM) Deprotection1->Wash1 Coupling Couple Fmoc-Gly-OH (HBTU, HOBt, DIEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Deprotection2 Final Fmoc Deprotection Wash2->Deprotection2 Wash3 Wash and Dry Deprotection2->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the solid-phase synthesis of this compound.

Analytical Characterization

The purity and identity of synthesized this compound are confirmed using a combination of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the final product. A typical method would involve a C18 column with a gradient of acetonitrile (B52724) in water containing 0.1% TFA.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of this compound (m/z = 175.1 [M+H]⁺).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation of the dipeptide.

    • ¹H NMR (D₂O): δ (ppm) ~4.0 (d, 1H, Val α-CH), ~3.8 (s, 2H, Gly α-CH₂), ~2.2 (m, 1H, Val β-CH), ~0.9 (dd, 6H, Val γ-CH₃).

    • ¹³C NMR (D₂O): δ (ppm) ~175 (Val C=O), ~171 (Gly C=O), ~60 (Val α-C), ~42 (Gly α-C), ~31 (Val β-C), ~18, ~17 (Val γ-C).

Applications in Drug Development

The incorporation of this compound into peptide-based drug candidates can influence their pharmacological properties. The glycine residue can provide flexibility, while the valine residue can contribute to hydrophobic interactions and steric bulk.

While specific blockbuster drugs containing the simple Gly-Val sequence are not prominently documented, the principles of its use are widespread in peptide drug design. For instance, modifications of peptide hormones and other bioactive peptides often involve the substitution or addition of dipeptide units to enhance stability, receptor binding affinity, and pharmacokinetic profiles. The tetrapeptide L-leucyl-L-alanyl-glycyl-L-valine is an example of a larger peptide fragment that has been synthesized for biological studies.[2]

Biological Significance: Influence on mTOR Signaling

The constituent amino acids of this compound, glycine and valine, play roles in cellular metabolism and signaling. Both amino acids have been shown to influence the mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and metabolism.[1] The mTORC1 complex, in particular, is sensitive to amino acid levels.

G AminoAcids Amino Acids (e.g., Glycine, Valine) Ragulator Ragulator AminoAcids->Ragulator activate Rag_GTPases Rag GTPases Ragulator->Rag_GTPases activate mTORC1 mTORC1 Rag_GTPases->mTORC1 recruit to lysosome and activate ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis Autophagy Autophagy mTORC1->Autophagy

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Glycylvaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure and molecular geometry of the dipeptide Glycyl-L-valine. Leveraging single-crystal X-ray diffraction data, this document presents detailed structural parameters, a methodological overview of the experimental process, and a logical workflow for structure determination. The information herein is intended to support researchers and professionals in the fields of structural biology, medicinal chemistry, and drug development in understanding the precise three-dimensional arrangement of this fundamental biomolecule.

Crystal Structure of Glycyl-L-valine

The crystal structure of Glycyl-L-valine (Gly-Val) has been determined by single-crystal X-ray diffraction, providing precise insights into its solid-state conformation and intermolecular interactions. The crystallographic data reveals a non-centrosymmetric structure, which is typical for chiral amino acid derivatives.

Crystallographic Data

The primary crystallographic parameters for Glycyl-L-valine are summarized in the table below. This data is essential for understanding the packing of the molecules in the crystal lattice and for any computational modeling or simulation studies.

ParameterValue
CCDC Deposition Number634906
Chemical FormulaC₇H₁₄N₂O₃
Formula Weight174.20 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a5.567(8) Å
b9.578(1) Å
c16.273(2) Å
α90°
β90°
γ90°
Volume867.2(2) ų
Z4
Molecular Geometry

The molecular geometry of Glycyl-L-valine is characterized by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. These parameters define the conformation of the dipeptide in the crystalline state.

Table of Selected Bond Lengths

BondLength (Å)
O1 - C11.259(2)
O2 - C11.251(2)
O3 - C31.237(2)
N1 - C21.488(2)
N2 - C31.332(2)
N2 - C41.458(2)
C1 - C21.528(2)
C2 - C51.536(2)
C3 - C2'1.520(2)
C5 - C61.527(3)
C5 - C71.524(3)

Table of Selected Bond Angles

AngleDegree (°)
O1 - C1 - O2125.8(1)
O1 - C1 - C2117.2(1)
O2 - C1 - C2117.0(1)
N1 - C2 - C1109.9(1)
N1 - C2 - C5111.2(1)
C1 - C2 - C5110.1(1)
O3 - C3 - N2123.4(1)
O3 - C3 - C2'120.3(1)
N2 - C3 - C2'116.3(1)
C3 - N2 - C4122.1(1)
N2 - C4 - C5110.6(1)
C2 - C5 - C6111.4(2)
C2 - C5 - C7110.8(2)
C6 - C5 - C7111.2(2)

Table of Selected Torsion Angles

Torsion AngleDegree (°)
N1 - C2 - C1 - O1-16.5(2)
N1 - C2 - C1 - O2164.2(1)
C1 - C2 - N1 - H1A60.0
C1 - C2 - C5 - C6-62.0(2)
C1 - C2 - C5 - C7178.6(2)
O3 - C3 - N2 - C4177.3(2)
C2' - C3 - N2 - C4-2.1(2)
C3 - N2 - C4 - C5-92.5(2)

Experimental Protocols

The determination of the crystal structure of Glycyl-L-valine was achieved through single-crystal X-ray diffraction. The following is a representative, detailed methodology for such an experiment.

Crystal Growth

High-quality single crystals of Glycyl-L-valine were grown using the slow evaporation method. A saturated solution of the dipeptide was prepared in a suitable solvent system (e.g., water-ethanol mixture) at a constant temperature. The solution was filtered to remove any particulate matter and left undisturbed in a loosely covered container to allow for slow evaporation of the solvent. Over a period of several days to weeks, well-formed, transparent crystals suitable for X-ray diffraction were obtained.

Data Collection

A suitable single crystal with dimensions of approximately 0.2 x 0.2 x 0.1 mm was selected and mounted on a goniometer head. Data collection was performed on an automated four-circle diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a controlled temperature (typically 100 K or 293 K) to minimize thermal vibrations.

The crystal-to-detector distance was set to an appropriate value (e.g., 50 mm). A series of oscillation frames were collected with a specified oscillation range (e.g., 0.5° per frame) and exposure time (e.g., 10-30 seconds per frame) to cover a complete sphere of reciprocal space.

Structure Solution and Refinement

The collected diffraction data was processed using standard crystallographic software. The raw data was integrated and corrected for Lorentz and polarization effects. An absorption correction was applied to account for the attenuation of X-rays by the crystal.

The crystal structure was solved using direct methods, which provided an initial model of the atomic positions. This model was then refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model. The final refinement converged to a satisfactory R-factor, indicating a good agreement between the observed and calculated structure factors.

Workflow Diagram

The following diagram illustrates the logical workflow for the determination of a small molecule crystal structure, such as that of Glycyl-L-valine, using single-crystal X-ray diffraction.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection X-ray Diffraction Experiment cluster_structure_determination Structure Determination cluster_output Final Output synthesis Synthesis of Glycylvaline purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Experimental workflow for crystal structure determination.

This comprehensive guide provides the essential crystallographic and geometric data for Glycyl-L-valine, along with a detailed outline of the experimental procedures involved in its structure determination. This information serves as a valuable resource for researchers engaged in peptide and protein chemistry, drug design, and materials science.

Spontaneous Degradation of Glycylvaline in Solution: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and valine. As a fundamental component of many peptides and proteins, its stability in aqueous solutions is of significant interest in various fields, including pharmaceutical development, proteomics, and cell culture media formulation. The degradation of Gly-Val can lead to a loss of biological activity, the formation of impurities, and altered physicochemical properties of a solution. This technical guide provides a comprehensive overview of the spontaneous degradation products of Glycylvaline in solution, focusing on the primary degradation pathways, quantitative analysis of degradation products, and detailed experimental protocols for stability assessment.

Primary Degradation Pathways of this compound

In aqueous solutions, this compound primarily degrades via two main pathways: hydrolysis of the peptide bond and intramolecular cyclization to form a diketopiperazine.

Hydrolysis

The most common degradation pathway for peptides in aqueous solution is the cleavage of the amide (peptide) bond, a reaction catalyzed by water. This hydrolysis of this compound results in the formation of its constituent amino acids, glycine and L-valine. The rate of hydrolysis is significantly influenced by pH and temperature, with accelerated degradation observed under both acidic and basic conditions.

Intramolecular Cyclization (Diketopiperazine Formation)

Dipeptides can undergo an intramolecular cyclization reaction, particularly when the N-terminal amino group is unprotonated. In this process, the N-terminal amino group of the glycine residue attacks the carbonyl carbon of the valine residue, leading to the formation of a six-membered ring structure known as a diketopiperazine (DKP). The specific DKP formed from this compound is cyclo(Gly-Val). This reaction is also pH-dependent, with the rate generally increasing at neutral to slightly alkaline pH where a significant population of the dipeptide exists with a deprotonated N-terminal amine.

Below is a diagram illustrating the primary degradation pathways of this compound.

cluster_hydrolysis Hydrolysis cluster_cyclization Intramolecular Cyclization GlyVal This compound Gly Glycine GlyVal->Gly + H2O Val L-Valine GlyVal->Val + H2O DKP cyclo(Gly-Val) (Diketopiperazine) GlyVal->DKP - H2O

Primary degradation pathways of this compound.

Quantitative Analysis of Degradation Products

While specific kinetic data for the spontaneous degradation of this compound across a wide range of pH and temperature conditions is not extensively available in the public domain, studies on structurally similar dipeptides provide valuable insights into the expected degradation behavior. The following tables present illustrative data based on the degradation of other dipeptides, which can be considered as a proxy for the behavior of this compound.

Table 1: Illustrative pH-Dependent Degradation of a Dipeptide at 37°C

pHPredominant Degradation PathwayApparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
2.0Hydrolysis0.0513.9
4.0Hydrolysis0.0169.3
6.0Minimal Degradation0.002346.6
8.0Cyclization & Hydrolysis0.0323.1
10.0Hydrolysis & Cyclization0.088.7

Table 2: Illustrative Temperature Dependence of Dipeptide Degradation at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k_obs) (day⁻¹)Half-life (t½) (days)
40.00051386.3
250.005138.6
370.01546.2
500.04515.4

Experimental Protocols

To accurately assess the stability of this compound and quantify its degradation products, well-defined experimental protocols are essential. The following sections provide detailed methodologies for conducting forced degradation studies and for the analysis of degradation products using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The general workflow for a this compound degradation study is outlined below.

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_quant Quantification & Identification prep Prepare this compound solution in relevant aqueous buffer acid Acidic pH prep->acid base Basic pH prep->base heat Elevated Temperature prep->heat light Photostability prep->light hplc HPLC-UV/MS Analysis acid->hplc nmr NMR Spectroscopy acid->nmr base->hplc base->nmr heat->hplc heat->nmr light->hplc light->nmr quant Quantify this compound and degradation products hplc->quant iden Identify degradation products nmr->iden

The Architecture of Life: A Technical Guide to the Biosynthesis of Glycyl-L-valine in Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-valine, a fundamental dipeptide, serves as a crucial building block in various biological processes and holds significant potential in pharmaceutical applications. Its microbial biosynthesis is a fascinating process, primarily orchestrated by the sophisticated enzymatic machinery of Non-Ribosomal Peptide Synthetases (NRPSs). This technical guide provides an in-depth exploration of the glycyl-L-valine biosynthesis pathway in microorganisms. It covers the synthesis of its precursor amino acids, glycine (B1666218) and L-valine, the intricate mechanism of NRPS-mediated dipeptide formation, and alternative enzymatic synthesis routes. This document is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of the key pathways and workflows to support advanced research and development in peptide-based therapeutics and synthetic biology.

Introduction: The Significance of Glycyl-L-valine

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the two proteinogenic amino acids glycine and L-valine, linked by a peptide bond. While it is a simple dipeptide, it serves as a valuable model for understanding peptide synthesis and metabolism. In nature, it can be found as a product of protein catabolism and has been identified in various organisms, including Drosophila melanogaster and Saccharomyces cerevisiae.[1] The controlled synthesis of such dipeptides is of great interest for the development of novel pharmaceuticals, nutraceuticals, and specialty chemicals. Microorganisms, with their diverse metabolic capabilities, offer a promising platform for the sustainable production of glycyl-L-valine.

Precursor Biosynthesis: Laying the Foundation

The synthesis of glycyl-L-valine is contingent on the intracellular availability of its constituent amino acids: glycine and L-valine. Understanding the biosynthetic pathways of these precursors is fundamental to optimizing dipeptide production.

The Biosynthesis of L-valine

The biosynthesis of L-valine, a branched-chain amino acid, is a well-conserved pathway in microorganisms, starting from the central metabolite pyruvate (B1213749).[2] The pathway involves a series of enzymatic reactions, as detailed below.

Key Enzymes in L-valine Biosynthesis:

EnzymeAbbreviationFunction
Acetohydroxyacid synthaseAHASCatalyzes the condensation of two pyruvate molecules to form α-acetolactate.[2]
Acetohydroxyacid isomeroreductaseAHAIRIsomerizes and reduces α-acetolactate to 2,3-dihydroxy-isovalerate.[2]
Dihydroxyacid dehydrataseDHADCatalyzes the dehydration of 2,3-dihydroxy-isovalerate to α-ketoisovalerate.[2]
Valine aminotransferaseAvtATransfers an amino group from a donor (e.g., glutamate) to α-ketoisovalerate to form L-valine.[2]

Quantitative Data on L-valine Production:

Metabolic engineering efforts have significantly improved L-valine production in various microorganisms.

MicroorganismTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Escherichia coli (engineered)840.412.33[3]
Corynebacterium glutamicum (mutant)29.85Not ReportedNot Reported[4]
The Biosynthesis of Glycine

Glycine, the simplest amino acid, is synthesized through several metabolic routes. The primary pathway in many microorganisms involves the conversion of L-serine, which itself is derived from the glycolytic intermediate 3-phosphoglycerate.[2]

Key Enzyme in the Primary Glycine Biosynthetic Pathway:

EnzymeAbbreviationFunction
Serine hydroxymethyltransferaseSHMTA pyridoxal (B1214274) phosphate-dependent enzyme that catalyzes the reversible conversion of L-serine to glycine.[2] This reaction also involves tetrahydrofolate.

The Core Machinery: Non-Ribosomal Peptide Synthetase (NRPS) Pathway

The predominant mechanism for the biosynthesis of dipeptides like glycyl-L-valine in microorganisms is through the action of large, modular enzymes known as Non-Ribosomal Peptide Synthetases (NRPSs).[5] These enzymatic assembly lines are independent of the ribosome and messenger RNA.

The Modular Architecture of NRPS

A typical NRPS is composed of modules, with each module responsible for the incorporation of a single amino acid into the growing peptide chain. A minimal module for dipeptide synthesis consists of the following domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid (glycine or valine) by converting it to an aminoacyl adenylate at the expense of ATP.

  • Thiolation (T) Domain (or Peptidyl Carrier Protein - PCP): Covalently tethers the activated amino acid as a thioester via a 4'-phosphopantetheine (B1211885) (Ppant) prosthetic group.

  • Condensation (C) Domain: Catalyzes the formation of the peptide bond between the aminoacyl-S-PCP of the upstream module and the amino group of the aminoacyl-S-PCP of the downstream module.

  • Thioesterase (TE) Domain: Located at the C-terminal end of the final module, this domain is responsible for releasing the fully synthesized peptide from the NRPS, either through hydrolysis (yielding a linear peptide) or intramolecular cyclization.

GlycylValine_NRPS_Pathway cluster_module1 Module 1 (Glycine) cluster_module2 Module 2 (Valine) Module1 A T C Module2 A T TE Module1:C->Module2:A Peptide Bond Formation GlycylValine Glycyl-L-valine Module2:TE->this compound Release Glycine Glycine Glycine->Module1:A Valine L-Valine Valine->Module2:A ATP1 ATP ATP1->Module1:A ATP2 ATP ATP2->Module2:A

Figure 1: Conceptual diagram of a di-modular NRPS for glycyl-L-valine synthesis.

Bioinformatics Tools for NRPS Gene Cluster Identification

Identifying the biosynthetic gene cluster (BGC) encoding a specific NRPS is a critical first step. Several bioinformatics tools are available for this purpose:

  • antiSMASH (antibiotics & Secondary Metabolite Analysis Shell): A web server and standalone tool for the automatic genomic identification and analysis of secondary metabolite BGCs.[6]

  • NRPS-PKS: A web-based tool for analyzing the domain organization and substrate specificity of NRPS and polyketide synthase (PKS) megasynthases.[7]

  • NRPSpredictor2: A web server specifically designed for predicting the substrate specificity of NRPS adenylation domains.[8]

Alternative Enzymatic Synthesis: The L-amino Acid Esterase Pathway

Besides NRPSs, other enzymes can catalyze dipeptide synthesis. A notable example is the enzymatic synthesis of valyl-glycine (the reverse dipeptide of glycyl-valine) using an L-amino acid esterase (LAE).

Characterization of L-amino Acid Esterase from Elizabethkingia sp. TT1

Researchers have identified and characterized an LAE from Elizabethkingia sp. TT1 that efficiently synthesizes Val-Gly from valine methyl ester and glycine.[9]

Enzyme Purification and Properties:

ParameterValue
Purification Fold~1300
Specific Activity118.8 µmol/min/mg protein
Subunit Molecular Mass78 kDa
Native Enzyme Molecular Mass103 kDa
Optimal pH9.0
Optimal Temperature25 °C
pH Stability Range5.0 - 8.5
Temperature Stability Range25 °C - 40 °C

Experimental Protocols

This section provides detailed methodologies for key experiments related to glycyl-L-valine biosynthesis and analysis.

In Vitro Reconstitution of an NRPS Pathway

Objective: To demonstrate the synthesis of glycyl-L-valine from its precursors using purified NRPS components.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing buffer, ATP, MgCl₂, L-glycine, L-valine, and the purified NRPS enzyme or its constituent domains.[2]

  • Incubation: Incubate the reaction at an optimal temperature.

  • Product Extraction: Quench the reaction and extract the dipeptide product from the reaction mixture, often using a solid-phase extraction (SPE) cartridge.[2]

  • Product Analysis: Confirm and quantify the presence of glycyl-L-valine using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Compare the retention time and mass-to-charge ratio of the product to an authentic standard of glycyl-L-valine.[2]

NRPS_Reconstitution_Workflow Start Prepare Reaction Mixture (Buffer, ATP, MgCl2, Glycine, L-Valine, NRPS) Incubation Incubate at Optimal Temperature Start->Incubation Quench Quench Reaction Incubation->Quench Extraction Solid-Phase Extraction (SPE) Quench->Extraction Analysis HPLC-MS Analysis Extraction->Analysis

Figure 2: Workflow for in vitro reconstitution of an NRPS pathway.

Solution-Phase Chemical Synthesis of Glycyl-L-valine

Objective: To chemically synthesize glycyl-L-valine as a standard for analytical comparison.

Methodology (using Boc protection):

  • Protection of Glycine: React glycine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to protect the amino group.[1]

  • Esterification of L-valine: Convert L-valine to its methyl or ethyl ester to protect the carboxyl group.

  • Coupling Reaction: Couple Boc-glycine and the L-valine ester using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an activator like N-hydroxysuccinimide (NHS).[1]

  • Deprotection: Remove the Boc protecting group using an acid like trifluoroacetic acid (TFA) and hydrolyze the ester group to yield glycyl-L-valine.[1]

  • Purification: Purify the final product by recrystallization or chromatography.

Chemical_Synthesis_Workflow Protect_Gly Protect Glycine (Boc) Coupling Couple Protected Amino Acids (DCC/NHS) Protect_Gly->Coupling Protect_Val Esterify L-Valine Protect_Val->Coupling Deprotection Deprotection (TFA, Saponification) Coupling->Deprotection Purification Purification (Recrystallization/Chromatography) Deprotection->Purification Final_Product Glycyl-L-valine Purification->Final_Product

Figure 3: Workflow for the solution-phase chemical synthesis of glycyl-L-valine.

Regulation of Dipeptide Biosynthesis

The biosynthesis of dipeptides in microorganisms is a tightly regulated process, influenced by factors such as nutrient availability and cellular growth phase. While specific regulatory networks for this compound are not extensively characterized, general principles of amino acid and secondary metabolite regulation apply. For instance, the expression of biosynthetic genes can be controlled by global regulators that respond to cellular stress or nutrient limitation.[10] Furthermore, the intracellular concentrations of precursor amino acids can influence the activity of the biosynthetic enzymes through feedback inhibition.

Conclusion and Future Perspectives

The microbial biosynthesis of glycyl-L-valine, primarily through the action of NRPSs, represents a highly efficient and programmable system. Advances in synthetic biology and metabolic engineering are paving the way for the development of microbial cell factories capable of producing this and other dipeptides at high titers. The detailed understanding of the biosynthetic pathways, the enzymes involved, and their regulation is paramount for these endeavors. Future research will likely focus on the discovery and characterization of novel dipeptide synthetases, the engineering of NRPS modules for the production of non-natural dipeptides, and the optimization of fermentation processes for industrial-scale production. This technical guide serves as a foundational resource to propel these exciting advancements.

References

Glycylvaline in Cellular Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Core Aspects of Glycylvaline's Biological Role

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-valine (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and L-valine.[1] As a product of protein digestion, it represents a key molecule in the assimilation of dietary amino acids. Beyond its fundamental role as a building block for protein synthesis, the unique transport mechanism and subsequent metabolic fate of this compound present distinct biochemical implications compared to its constituent free amino acids. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cellular metabolism, focusing on its transport, intracellular processing, and potential influence on cellular signaling pathways. This document is intended to serve as a resource for researchers in the fields of cellular biology, pharmacology, and drug development, providing detailed experimental protocols and summarizing available quantitative data to facilitate further investigation into the nuanced biological activities of this dipeptide.

Physicochemical Properties of Glycyl-L-valine

A foundational understanding of the physicochemical properties of this compound is essential for its study and application in experimental settings.

PropertyValueSource
Molecular Formula C₇H₁₄N₂O₃[2]
Molecular Weight 174.20 g/mol [2]
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid[1]
CAS Number 1963-21-9[1]
Appearance Solid[2]
LogP -3.06 (Extrapolated)[2]

Cellular Uptake and Transport of this compound

The primary mechanism for the intestinal absorption and cellular uptake of this compound is a key differentiator from its constituent free amino acids. While glycine and L-valine are absorbed through various sodium-dependent and independent amino acid transporters, this compound is predominantly transported by the high-capacity, low-affinity peptide transporter 1 (PepT1).[3] This transporter facilitates the uptake of a wide array of di- and tripeptides, representing a distinct and efficient pathway for amino acid assimilation.[3]

The Role of Peptide Transporter 1 (PepT1)

PepT1 is a proton-coupled oligopeptide transporter, meaning it utilizes the electrochemical proton gradient across the cell membrane to drive the uptake of peptides.[4] This mechanism allows for the efficient absorption of di- and tripeptides, even against a concentration gradient. The accumulation rate of glycine has been shown to be greater when presented as glycyl-L-valine than as an equivalent amount of free glycine, highlighting the efficiency of the PepT1-mediated transport system.[5]

DipeptideModel SystemTransporterK_m_ (mM)V_max_ (nmol/mg protein/min)Reference
Glycyl-L-leucineCaco-2 CellsPEPT10.8 ± 0.11.2 ± 0.1[6]
Glycyl-glycineCaco-2 CellsPEPT14.5 ± 0.50.5 ± 0.05[6]

These data illustrate that the nature of the C-terminal amino acid significantly influences the affinity and transport capacity of dipeptides for PepT1. It is plausible that this compound exhibits kinetic parameters within a similar range.

cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space Gly-Val This compound PepT1 PepT1 Transporter Gly-Val->PepT1 Binding H+ H⁺ H+->PepT1 Co-transport Gly-Val_in This compound PepT1->Gly-Val_in Translocation H+_in H⁺ PepT1->H+_in

Figure 1: PepT1-mediated transport of this compound.

Intracellular Fate of this compound

Once inside the cell, this compound is rapidly hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine and L-valine.[3] This intracellular cleavage is a critical step in the metabolic pathway of dipeptides, releasing the amino acids for their subsequent roles in cellular processes.

The rate of intracellular hydrolysis can be a determining factor in the overall metabolic impact of the dipeptide. While specific kinetic data for the hydrolysis of this compound is scarce, the general understanding is that this process is highly efficient.

Gly-Val_in Intracellular This compound Peptidases Cytosolic Peptidases Gly-Val_in->Peptidases Substrate Glycine Glycine Peptidases->Glycine Hydrolysis Valine L-Valine Peptidases->Valine Hydrolysis Metabolic_Pathways Downstream Metabolic Pathways Glycine->Metabolic_Pathways Valine->Metabolic_Pathways

Figure 2: Intracellular hydrolysis of this compound.

Role in Cellular Signaling Pathways

While direct studies on the signaling effects of this compound as a dipeptide are limited, the metabolic fates of its constituent amino acids, glycine and valine, are well-documented to influence key cellular signaling pathways, particularly the mTOR (mechanistic Target of Rapamycin) pathway.

The mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, protein synthesis, and metabolism. It exists in two distinct complexes, mTORC1 and mTORC2. mTORC1 is particularly sensitive to nutrient availability, including amino acids.

Influence of Glycine and Valine on mTOR Signaling
  • Glycine: Glycine has been shown to stimulate protein synthesis and inhibit oxidative stress in intestinal epithelial cells, with these effects being dependent on mTORC1.[1] It can also alleviate endoplasmic reticulum stress-induced apoptosis through an mTORC1-dependent mechanism.[1]

  • L-Valine: As a branched-chain amino acid (BCAA), L-valine is a known activator of the mTORC1 signaling pathway.[1]

It is plausible that upon intracellular hydrolysis, the released glycine and L-valine from this compound contribute to the cellular amino acid pool, subsequently influencing mTOR signaling. However, the direct effect of the dipeptide itself on signaling cascades prior to hydrolysis remains an area for future investigation.

cluster_input Cellular Input cluster_processing Intracellular Processing cluster_signaling Signaling Cascade Gly-Val This compound Hydrolysis Intracellular Hydrolysis Gly-Val->Hydrolysis Glycine Glycine Hydrolysis->Glycine Valine L-Valine Hydrolysis->Valine mTORC1 mTORC1 Glycine->mTORC1 Activation Valine->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Stimulation Cell_Growth Cell Growth mTORC1->Cell_Growth Stimulation

Figure 3: Hypothetical influence of this compound on mTORC1 signaling.

Glycine Metabolism and Cancer

Recent research has highlighted the critical role of glycine metabolism in cancer cell proliferation. Rapidly proliferating cancer cells exhibit an increased demand for glycine.[7] This demand is driven by the necessity of glycine for the de novo synthesis of purines, essential building blocks for DNA and RNA.[7] Therefore, the efficient delivery of glycine to cancer cells is a crucial aspect of their metabolic reprogramming. The transport of this compound via PepT1, followed by intracellular hydrolysis, could represent a significant pathway for supplying glycine to support the high proliferative rate of cancer cells.

Experimental Protocols

In Vitro Dipeptide Transport Assay using Caco-2 Cells

This protocol is designed to measure the transport of dipeptides across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 6.5 for apical side and pH 7.4 for basolateral side)

  • Glycyl-L-valine

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Add the transport buffer containing a known concentration of this compound to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate the plate at 37°C.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of this compound and its hydrolysis products (glycine and valine) in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A × C₀)

    Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor (apical) chamber.

Start Start Culture_Cells Culture Caco-2 cells on Transwell inserts (21-28 days) Start->Culture_Cells Check_TEER Verify monolayer integrity (TEER) Culture_Cells->Check_TEER Add_Compound Add Gly-Val to apical side and buffer to basolateral side Check_TEER->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Collect_Samples Collect samples from basolateral side at time points Incubate->Collect_Samples Quantify Quantify Gly-Val and metabolites by LC-MS/MS Collect_Samples->Quantify Calculate_Papp Calculate Papp value Quantify->Calculate_Papp End End Calculate_Papp->End

Figure 4: Experimental workflow for a Caco-2 permeability assay.
Intracellular Dipeptide Hydrolysis Assay

This protocol measures the rate of intracellular hydrolysis of a dipeptide.

Materials:

  • Cultured cells (e.g., Caco-2 or other relevant cell line)

  • Dipeptide of interest (e.g., Glycyl-L-valine)

  • Cell lysis buffer

  • Method for protein quantification (e.g., BCA assay)

  • LC-MS/MS system for quantification of the dipeptide and its constituent amino acids

Procedure:

  • Cell Culture: Culture cells to near confluency in appropriate culture vessels.

  • Incubation: Incubate the cells with a known concentration of the dipeptide for various time points.

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and then lyse the cells.

  • Sample Preparation: Precipitate proteins from the cell lysate and collect the supernatant.

  • Quantification: Analyze the supernatant using LC-MS/MS to determine the intracellular concentrations of the intact dipeptide and its constituent amino acids.

  • Data Analysis: Normalize the concentrations to the total protein content of the cell lysate. The rate of disappearance of the dipeptide and the appearance of the amino acids will indicate the rate of intracellular hydrolysis.

Conclusion and Future Directions

This compound serves as a crucial molecule in the study of dipeptide transport and metabolism. Its primary uptake via the PepT1 transporter underscores a distinct and efficient pathway for amino acid assimilation compared to the transport of free amino acids. Following cellular uptake, its rapid intracellular hydrolysis to glycine and L-valine releases these amino acids for their diverse metabolic roles, including protein synthesis and influencing key signaling pathways such as mTOR.

The heightened demand for glycine in rapidly proliferating cancer cells suggests that the this compound transport and metabolism pathway may be of particular importance in oncology. Future research should focus on obtaining precise quantitative data for this compound's transport kinetics and intracellular hydrolysis rates in various cell types, including cancer cell lines. Elucidating the direct signaling effects of the intact dipeptide, independent of its hydrolysis products, will also be a critical area of investigation. A deeper understanding of these processes will not only enhance our knowledge of fundamental cellular metabolism but also open new avenues for the development of peptide-based therapeutics and targeted cancer therapies.

References

Thermochemical Profile of Glycylvaline Formation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the thermochemical data associated with the formation of the dipeptide glycylvaline. Aimed at researchers, scientists, and professionals in drug development, this document outlines the key thermodynamic parameters, details hypothetical experimental protocols for their determination, and presents a logical workflow for acquiring this critical data.

Introduction

This compound, a dipeptide formed from the amino acids glycine (B1666218) and L-valine, serves as a fundamental model for understanding the energetics of peptide bond formation. The thermodynamic properties associated with its synthesis are crucial for various fields, including biochemistry, pharmacology, and prebiotic chemistry. Specifically, the standard enthalpy of formation (ΔHf°), standard molar entropy (S°), and the standard Gibbs free energy of formation (ΔGf°) provide insights into the stability and spontaneity of the peptide bond under standard conditions.

This guide summarizes the available thermochemical data for the constituent amino acids and presents a calculated thermodynamic profile for the formation of this compound. Due to the absence of direct experimental thermochemical data for this compound in publicly available databases, this guide also provides detailed, albeit hypothetical, experimental protocols for the determination of these values.

Thermochemical Data for this compound Formation

The formation of this compound from glycine and L-valine can be represented by the following reaction:

C2H5NO2 (s, Glycine) + C5H11NO2 (s, L-Valine) → C7H14N2O3 (s, this compound) + H2O (l)

The thermodynamic properties of this reaction are derived from the standard thermochemical data of the reactants and products.

Data Presentation

The following tables summarize the available experimental thermochemical data for the reactants and the estimated and calculated data for the product and the overall reaction.

Table 1: Standard Thermochemical Data of Reactants (at 298.15 K and 1 bar)

CompoundFormulaStateΔHf° (kJ/mol)S° (J/mol·K)
GlycineC2H5NO2solid-528.1103.5
L-ValineC5H11NO2solid-617.9170.3
WaterH2Oliquid-285.8369.91

Table 2: Estimated and Calculated Thermochemical Data for this compound and its Formation Reaction (at 298.15 K and 1 bar)

Species / ReactionFormulaStateΔH° (kJ/mol)ΔS° (J/mol·K)ΔG° (kJ/mol)
This compound (estimated)C7H14N2O3solid-769.5220.1-
Formation Reaction ---23.53 -23.61 -16.49

Experimental Protocols

The determination of the thermochemical data for this compound formation would involve a combination of synthesis and calorimetric measurements. The following are detailed hypothetical protocols for these experiments.

Synthesis of this compound

A standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis would be employed to produce a high-purity sample of this compound.

Determination of the Enthalpy of Formation (ΔHf°) via Bomb Calorimetry

The standard enthalpy of formation of this compound would be determined indirectly from its heat of combustion.

Methodology:

  • Calibration of the Calorimeter: The calorimeter is calibrated by combusting a certified standard reference material, such as benzoic acid, to determine the heat capacity of the calorimeter system.

  • Sample Preparation: A precisely weighed pellet of purified this compound (approximately 1 gram) is placed in the crucible of the bomb calorimeter. A fuse wire of known length and mass is attached to the electrodes, with the wire in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

  • Combustion: The bomb is placed in the calorimeter, which is filled with a known mass of water. The sample is ignited, and the temperature change of the water is recorded at regular intervals until a stable final temperature is reached.

  • Analysis: The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter, with corrections made for the heat released by the fuse wire and the formation of nitric acid from residual nitrogen.

  • Calculation of ΔHf°: The standard enthalpy of formation of this compound is calculated from its heat of combustion using Hess's Law, along with the known standard enthalpies of formation of CO2(g), H2O(l), and N2(g).

Direct Measurement of the Enthalpy of Reaction (ΔH°rxn) via Solution or Isothermal Titration Calorimetry

The enthalpy change for the direct formation of the peptide bond in solution can be measured using a sensitive calorimeter.

Methodology:

  • Reactant Preparation: Solutions of activated glycine (e.g., an N-hydroxysuccinimide ester of a protected glycine) and L-valine are prepared in a suitable buffer at a known concentration.

  • Calorimeter Setup: The reaction cell of an isothermal titration calorimeter (ITC) or a solution calorimeter is filled with the L-valine solution. The syringe is filled with the activated glycine solution. The system is allowed to thermally equilibrate.

  • Titration/Mixing: The activated glycine solution is injected into the L-valine solution in a series of small, precisely measured aliquots. The heat evolved or absorbed during the reaction is measured for each injection.

  • Data Analysis: The heat of reaction per mole of this compound formed is determined by integrating the heat flow over the course of the reaction and normalizing by the number of moles of the limiting reactant. Corrections are made for the heat of dilution of the reactants.

Mandatory Visualizations

The following diagrams illustrate the logical relationships and workflows for determining the thermochemical data of this compound formation.

Thermochemical_Workflow cluster_reactants Reactant Data Acquisition cluster_product Product Data Acquisition cluster_experimental Experimental Pathway cluster_computational Computational Pathway cluster_calculation Thermodynamic Calculation Glycine Glycine Glycine_Data ΔHf°(s), S°(s) (Experimental) Glycine->Glycine_Data Valine L-Valine Valine_Data ΔHf°(s), S°(s) (Experimental) Valine->Valine_Data Calc_dH_rxn Calculate ΔH°rxn Glycine_Data->Calc_dH_rxn Calc_dS_rxn Calculate ΔS°rxn Glycine_Data->Calc_dS_rxn Valine_Data->Calc_dH_rxn Valine_Data->Calc_dS_rxn This compound This compound Experimental Experimental Determination This compound->Experimental Computational Computational Estimation This compound->Computational Synthesis Synthesis & Purification Experimental->Synthesis Calc_dHf Calculate ΔHf°(GlyVal) Calc_S Calculate S°(GlyVal) Group_Contrib Group Contribution Methods (e.g., Benson) Computational->Group_Contrib QM Quantum Mechanical Calculations Computational->QM Bomb_Cal Bomb Calorimetry (Heat of Combustion) Synthesis->Bomb_Cal Solution_Cal Solution/ITC Calorimetry (Direct Reaction Enthalpy) Synthesis->Solution_Cal DSC DSC (Heat Capacity for S°) Synthesis->DSC Bomb_Cal->Calc_dHf Solution_Cal->Calc_dH_rxn DSC->Calc_S Group_Contrib->Calc_dHf QM->Calc_dHf QM->Calc_S Calc_dHf->Calc_dH_rxn Calc_S->Calc_dS_rxn Calc_dG_rxn Calculate ΔG°rxn (ΔH°rxn - TΔS°rxn) Calc_dH_rxn->Calc_dG_rxn Calc_dS_rxn->Calc_dG_rxn

Caption: Workflow for determining thermochemical data of this compound formation.

Signaling_Pathway cluster_thermo Thermodynamic Properties of Reaction Reactants Glycine + L-Valine Products This compound + Water Reactants->Products Peptide Bond Formation dG ΔG°rxn (Gibbs Free Energy) dH ΔH°rxn (Enthalpy) dH->dG dS ΔS°rxn (Entropy) dS->dG -T

Caption: Relationship of thermodynamic state functions in this compound formation.

Methodological & Application

Application Notes and Protocols for Glycylvaline Supplementation in CHO Cell Fed-Batch Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The optimization of fed-batch culture processes for Chinese Hamster Ovary (CHO) cells is a cornerstone of modern biopharmaceutical production, aiming to maximize monoclonal antibody (mAb) titers while maintaining product quality. Nutritional strategies, particularly the supplementation of amino acids, are critical to achieving high cell densities and productivity. However, individual amino acids can have limitations, such as poor solubility (e.g., tyrosine) or degradation leading to toxic byproducts (e.g., glutamine).

Dipeptide supplementation has emerged as a promising strategy to overcome these challenges. Dipeptides can offer superior solubility, stability, and controlled release of amino acids, leading to improved culture performance, including enhanced cell viability and productivity, and better-maintained metabolic profiles with reduced lactate (B86563) and ammonia (B1221849) production.[1]

While specific research on glycylvaline (Gly-Val) supplementation in CHO fed-batch cultures is not extensively documented in publicly available literature, the principles of dipeptide supplementation provide a strong rationale for its investigation. Glycine (B1666218) is a non-essential amino acid that can play a role in protecting cells from stress, while valine is an essential branched-chain amino acid crucial for cell growth and protein synthesis. This document provides a detailed framework, including exemplary protocols and data management structures, for researchers to systematically evaluate the potential benefits of this compound supplementation in their specific CHO cell lines and processes.

Potential Signaling and Metabolic Impact

While the direct signaling pathways affected by this compound in CHO cells are not fully elucidated, we can infer potential impacts based on the roles of glycine and valine. Supplementation is hypothesized to support key cellular functions, leading to improved growth and productivity.

GlyVal This compound Supplementation Uptake Dipeptide Uptake (Peptide Transporters) GlyVal->Uptake Hydrolysis Intracellular Hydrolysis Uptake->Hydrolysis Glycine Glycine Pool Hydrolysis->Glycine Valine Valine Pool Hydrolysis->Valine CellGrowth Cell Growth & Biomass Glycine->CellGrowth mAb_Synth mAb Synthesis Glycine->mAb_Synth Valine->CellGrowth Valine->mAb_Synth Metabolism Central Carbon Metabolism Valine->Metabolism Byproducts Reduced Metabolic Byproducts (e.g., Lactate) Metabolism->Byproducts Improved Efficiency

Caption: Hypothetical metabolic fate of this compound in CHO cells.

Experimental Protocols

The following protocols provide a detailed methodology for a systematic evaluation of this compound supplementation in a CHO cell fed-batch culture.

Cell Line and Culture Maintenance
  • Cell Line: A well-characterized, mAb-producing CHO cell line (e.g., CHO-K1, CHO-S, DG44) should be used.

  • Culture Medium: A chemically defined basal medium and corresponding fed-batch feed should be utilized.

  • Routine Culture: Maintain cells in suspension culture in shaker flasks at 37°C, 5% CO2, and appropriate agitation (e.g., 125 rpm). Subculture cells every 2-3 days to maintain exponential growth and high viability (>95%).

Experimental Setup for Fed-Batch Culture

This protocol outlines a small-scale (e.g., shake flask or ambr® bioreactor) fed-batch experiment to assess the impact of this compound.

Workflow Diagram:

Start Start: Thaw & Expand CHO Cell Bank Inoculate Inoculate Fed-Batch Cultures (e.g., 0.5 x 10^6 cells/mL) Start->Inoculate Conditions Experimental Conditions: - Control (No Gly-Val) - Low Gly-Val - Medium Gly-Val - High Gly-Val Inoculate->Conditions Feeding Initiate Daily Feeding (Basal Feed + Gly-Val) Conditions->Feeding Sampling Daily Sampling: - VCD & Viability - Metabolites (Glucose, Lactate, NH4+) - mAb Titer Feeding->Sampling Days 3-14 Harvest Harvest on Day 14 or when Viability Drops <60% Sampling->Harvest Analysis Final Analysis: - Titer - Product Quality (Glycosylation, Aggregation) Harvest->Analysis End End: Data Evaluation Analysis->End

Caption: Experimental workflow for evaluating this compound.

Detailed Steps:

  • Inoculation: Seed shake flasks or bioreactors with a starting viable cell density (VCD) of approximately 0.5 x 10^6 cells/mL in the chosen basal medium.

  • Experimental Groups: Establish a control group (standard feed) and several experimental groups with varying concentrations of this compound added to the daily feed. Suggested starting concentrations for evaluation could be in the range of 1-10 mM in the feed.

  • Feeding Strategy: Begin the feeding regimen on day 3 of the culture. A common strategy is a daily bolus feed addition. The this compound stock solution should be pH-neutral and sterile-filtered before being added to the main feed solution to create the experimental feeds.

  • Culture Monitoring:

    • Perform daily measurements of VCD and viability using a cell counter.

    • Measure glucose, lactate, and ammonia concentrations daily using a biochemistry analyzer.

    • Collect samples for mAb titer analysis (e.g., by Protein A HPLC or ELISA) every other day.

  • Harvesting: Conclude the experiment after a fixed duration (e.g., 14 days) or when cell viability drops below a predetermined threshold (e.g., 60%).

  • Product Quality Analysis: At harvest, analyze the produced mAb for critical quality attributes such as aggregation (by size exclusion chromatography) and N-glycan profiles (by HILIC-FLR-MS).

Data Presentation and Analysis

Quantitative data should be meticulously recorded and presented in tables for clear comparison between the control and experimental groups.

Table 1: Key Performance Indicators in Fed-Batch Culture
ParameterControl (Standard Feed)Low Gly-Val (e.g., 2 mM)Medium Gly-Val (e.g., 5 mM)High Gly-Val (e.g., 10 mM)
Peak Viable Cell Density (x 10^6 cells/mL) DataDataDataData
Integral of Viable Cell Density (IVCD; 10^9 cells·h/L) DataDataDataData
Culture Duration (days to <60% viability) DataDataDataData
Final mAb Titer (g/L) DataDataDataData
Specific Productivity (qP; pg/cell/day) DataDataDataData
Table 2: Metabolic Profile Summary
MetaboliteControl (Standard Feed)Low Gly-Val (e.g., 2 mM)Medium Gly-Val (e.g., 5 mM)High Gly-Val (e.g., 10 mM)
Peak Lactate Concentration (g/L) DataDataDataData
Peak Ammonia Concentration (mM) DataDataDataData
Total Glucose Consumed (g/L) DataDataDataData
Lactate Yield from Glucose (Ylac/glc; g/g) DataDataDataData
Table 3: Product Quality Attributes
Quality AttributeControl (Standard Feed)Optimal Gly-Val Condition
Monomer Purity (%) DataData
High Molecular Weight Species (%) DataData
G0F (%) DataData
G1F (%) DataData
G2F (%) DataData
High Mannose (%) DataData

Logical Framework for Dipeptide Supplementation

The rationale for investigating this compound is based on the established advantages of using dipeptides over free amino acids in cell culture.

Problem Challenge: Free Amino Acid Limitations in Fed-Batch Solubility Poor Solubility (e.g., Tyr, Cys) Problem->Solubility Stability Instability & Degradation (e.g., Gln -> NH4+) Problem->Stability Solution Solution: Dipeptide Supplementation Solubility->Solution Stability->Solution Advantage1 Improved Solubility & Stability in Feed Media Solution->Advantage1 Advantage2 Controlled Amino Acid Release via Cellular Uptake Solution->Advantage2 Advantage3 Reduced Toxic Byproduct Formation Solution->Advantage3 Outcome Desired Outcome: Improved Culture Performance Advantage1->Outcome Advantage2->Outcome Advantage3->Outcome Outcome1 Higher VCD & Viability Outcome->Outcome1 Outcome2 Increased mAb Titer Outcome->Outcome2 Outcome3 Consistent Product Quality Outcome->Outcome3

Caption: Rationale for using dipeptides in CHO cell culture.

Conclusion

While direct data on this compound supplementation in CHO fed-batch cultures is sparse, the established benefits of dipeptide use provide a strong impetus for its investigation. By offering a stable and soluble source of both glycine and the essential amino acid valine, this compound has the potential to enhance culture performance, leading to higher cell densities, extended viability, and increased monoclonal antibody production. The protocols and frameworks provided in these application notes offer a comprehensive guide for researchers to systematically evaluate and potentially implement this compound supplementation as a novel strategy to optimize their CHO fed-batch processes. Careful execution of these studies will elucidate the specific benefits for a given cell line and process, contributing to the broader goal of more efficient and robust biopharmaceutical manufacturing.

References

Revolutionizing Recombinant Protein Production: The Strategic Use of Glycylvaline

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the biopharmaceutical and biotechnology sectors.

Introduction: The efficient and high-yield production of recombinant proteins is a cornerstone of modern biotechnology and drug development. The composition of cell culture media plays a critical role in maximizing protein expression, and recent advancements have highlighted the benefits of supplementing media with dipeptides over individual amino acids. This document details the application and protocols for using the dipeptide Glycyl-L-valine (Gly-Val) to enhance recombinant protein expression in mammalian cell cultures, particularly in Chinese Hamster Ovary (CHO) cells.

Glycyl-L-valine offers superior stability and solubility compared to its constituent amino acids, glycine (B1666218) and L-valine, ensuring a consistent and readily available supply of these crucial building blocks for protein synthesis.[1] This leads to improved cell growth, viability, and ultimately, higher titers of the desired recombinant protein.[1]

Key Benefits of Glycylvaline Supplementation

  • Enhanced Stability: Glycyl-L-valine is more resistant to spontaneous degradation in liquid culture media compared to free amino acids, guaranteeing a consistent nutrient supply over extended culture periods.[1]

  • Improved Solubility: Dipeptides like Gly-Val can exhibit higher solubility than individual amino acids, allowing for the formulation of more concentrated and stable feed solutions without the risk of precipitation.[1]

  • Reduced Ammonia Accumulation: The use of certain dipeptides, such as L-alanyl-L-glutamine, has been shown to decrease the accumulation of ammonia, a toxic by-product of glutamine degradation that can impair cell health and productivity. While direct data for this compound is limited, this is a general advantage of dipeptide supplementation.[1]

  • Support for Cell Growth and Protein Production: As essential components for cellular metabolism and protein synthesis, a stable and readily available source of glycine and valine can lead to increased viable cell density and higher product yields.[1]

Data Presentation

While extensive published quantitative data specifically for Glycyl-L-valine is limited, the following tables summarize the typical effects observed with the supplementation of other dipeptides in CHO cell culture.[1] This data is presented to be indicative of the potential benefits of Glycyl-L-valine supplementation.

Table 1: Illustrative Impact of Dipeptide Supplementation on CHO Cell Culture Performance

ParameterStandard Feed (Free Amino Acids)Dipeptide-Supplemented FeedPercentage Improvement
Peak Viable Cell Density (x 10^6 cells/mL)10.513.2~25.7%
Cell Viability at Day 14 (%)7588~17.3%
Recombinant Protein Titer (g/L)2.12.8~33.3%
Ammonia Accumulation (mM)8.55.2~-38.8%

Note: Data presented is a representative example based on studies with various dipeptide supplements and is intended for illustrative purposes.

Table 2: Comparison of Physicochemical Properties

CompoundSolubility in Water at 25°C (g/L)Stability in Aqueous Solution (t1/2 at 37°C)
L-Valine88.5High
Glycine250High
Glycyl-L-valine Higher than L-Valine Significantly higher than free amino acids in complex media

Note: Specific solubility and stability values for Glycyl-L-valine can vary based on the specific conditions of the culture medium.

Signaling Pathways and Experimental Workflows

The supplementation of Glycyl-L-valine into cell culture media directly impacts the intracellular pool of amino acids, which are fundamental to protein synthesis. The dipeptide is taken up by the cells, often through specific peptide transporters, and then hydrolyzed by intracellular peptidases into glycine and L-valine. These amino acids are then charged onto their respective tRNAs and incorporated into the growing polypeptide chain at the ribosome.

Glycylvaline_Uptake_and_Utilization cluster_extracellular Extracellular Space cluster_cell Cell Gly-Val Glycyl-L-valine Peptide_Transporter Peptide Transporter Gly-Val->Peptide_Transporter Uptake Gly-Val_intra Intracellular Glycyl-L-valine Peptide_Transporter->Gly-Val_intra Peptidases Cytosolic Peptidases Gly-Val_intra->Peptidases Glycine Glycine Peptidases->Glycine Valine L-Valine Peptidases->Valine Protein_Synthesis Protein Synthesis (Ribosome) Glycine->Protein_Synthesis Valine->Protein_Synthesis Recombinant_Protein Recombinant Protein Protein_Synthesis->Recombinant_Protein

Cellular uptake and utilization of Glycyl-L-valine.

The general workflow for evaluating the impact of Glycyl-L-valine on recombinant protein expression involves supplementing the cell culture medium with the dipeptide and comparing the outcomes to a control culture.

Experimental_Workflow Start Start: CHO Cell Culture Split Split Culture Start->Split Control Control Group: Standard Feed Split->Control Group 1 Treatment Treatment Group: Gly-Val Supplemented Feed Split->Treatment Group 2 Incubation Fed-batch Culture (e.g., 14 days) Control->Incubation Treatment->Incubation Sampling Daily Sampling and Analysis Incubation->Sampling Purification Protein Purification Incubation->Purification Analysis - Viable Cell Density - Viability - Metabolite Analysis - Protein Titer (e.g., ELISA, HPLC) Sampling->Analysis End End: Compare Results Analysis->End Purity_Analysis Purity and Quality Analysis (e.g., SDS-PAGE, Mass Spectrometry) Purification->Purity_Analysis Purity_Analysis->End

Workflow for evaluating Glycyl-L-valine supplementation.

Experimental Protocols

Protocol 1: Preparation of a Sterile Glycyl-L-valine Stock Solution

Materials:

  • Glycyl-L-valine powder

  • High-purity water for injection (WFI) or cell culture grade water

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • pH meter (optional)

  • Sterile workspace (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, accurately weigh the desired amount of Glycyl-L-valine powder using an analytical balance.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of WFI or cell culture grade water to achieve the desired stock solution concentration (e.g., 100 g/L).

  • Gently swirl the tube until the powder is completely dissolved.

  • Check the pH of the solution. If necessary, adjust the pH to be compatible with your cell culture medium (typically between 7.0 and 7.4) using sterile, dilute NaOH or HCl.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles and minimize the risk of contamination.

  • Store the aliquots at -20°C until use.

Protocol 2: Supplementation of Glycyl-L-valine in a Fed-Batch CHO Cell Culture

Materials:

  • CHO cells in suspension culture (e.g., in shake flasks or bioreactors)

  • Basal CHO cell culture medium

  • Sterile Glycyl-L-valine stock solution (from Protocol 1)

  • Other feed supplements (e.g., concentrated glucose, amino acid feeds)

  • Sterile pipettes or syringes

Procedure:

  • Cell Culture Initiation: Seed CHO cells at a desired viable cell density (e.g., 0.3-0.5 x 10^6 cells/mL) in the chosen culture vessel containing the basal medium.

  • Culture Maintenance: Maintain the cell culture under optimal conditions (e.g., 37°C, 5% CO2, and appropriate agitation).

  • Feeding Strategy: Based on the specific cell line's nutritional requirements and the process design, initiate the feeding strategy. This typically begins on day 3 or when a specific nutrient, like glucose, reaches a threshold level.

  • Glycyl-L-valine Addition: As part of the feeding regimen, add the pre-determined volume of the sterile Glycyl-L-valine stock solution to the culture. The final concentration of Glycyl-L-valine will need to be optimized for the specific cell line and process, but a starting point could be in the range of 1-5 g/L added over the course of the fed-batch culture.

  • Monitoring: Continue to monitor cell growth, viability, and key metabolite concentrations throughout the culture period.

  • Harvesting: Harvest the cell culture when the desired protein titer is reached or when cell viability drops significantly.

Conclusion

The use of Glycyl-L-valine as a media supplement in recombinant protein production offers a promising strategy to enhance process efficiency and product yield. Its superior stability and solubility address common challenges associated with free amino acid supplementation. While more research is needed to generate specific quantitative data for a wider range of cell lines and products, the principles outlined in this document provide a strong foundation for researchers and process development scientists to explore the benefits of Glycyl-L-valine in their specific applications. The provided protocols offer a practical starting point for the implementation of this advanced cell culture supplementation strategy.

References

Application Notes and Protocols: Glycylvaline as an Internal Standard for Peptide Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of peptides by mass spectrometry (MS) is fundamental in various fields, including proteomics, biomarker discovery, and pharmaceutical development. The use of an internal standard (IS) is crucial to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection. While stable isotope-labeled (SIL) peptides are considered the gold standard for internal standards, their synthesis can be costly and time-consuming. An alternative approach is the use of a non-labeled, structurally similar analogue peptide as an internal standard.

This document provides detailed application notes and protocols for utilizing the dipeptide Glycylvaline as an internal standard for the quantification of a target peptide by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a small, stable, and commercially available dipeptide that can serve as a cost-effective internal standard for the quantification of other small to medium-sized peptides. Its distinct mass-to-charge ratio (m/z) and chromatographic behavior allow for its separation and independent detection from the target analyte.

Principle of Using a Non-Labeled Internal Standard

The core principle of using a non-labeled internal standard like this compound lies in its ability to mimic the behavior of the analyte of interest during the analytical process. By adding a known and constant amount of this compound to all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation, it experiences similar losses and variations as the target peptide. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the analyte in unknown samples. This ratiometric measurement corrects for variations in sample extraction recovery, injection volume, and ionization efficiency in the mass spectrometer.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C7H14N2O3
Molecular Weight 174.20 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoic acid
Appearance White to off-white powder
Solubility Soluble in water

Experimental Workflow Overview

The following diagram illustrates the general workflow for peptide quantification using this compound as an internal standard.

G Peptide Quantification Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Collection Sample Collection Addition of this compound (IS) Addition of this compound (IS) Sample Collection->Addition of this compound (IS) Protein Precipitation / Extraction Protein Precipitation / Extraction Addition of this compound (IS)->Protein Precipitation / Extraction Evaporation and Reconstitution Evaporation and Reconstitution Protein Precipitation / Extraction->Evaporation and Reconstitution Chromatographic Separation Chromatographic Separation Evaporation and Reconstitution->Chromatographic Separation Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Peak Integration Peak Integration Mass Spectrometric Detection->Peak Integration Calculation of Peak Area Ratios Calculation of Peak Area Ratios Peak Integration->Calculation of Peak Area Ratios Quantification using Calibration Curve Quantification using Calibration Curve Calculation of Peak Area Ratios->Quantification using Calibration Curve G Start Start: Need for Internal Standard Ideal_IS Stable Isotope-Labeled (SIL) Analyte Available? Start->Ideal_IS Use_SIL Use SIL Analyte (Gold Standard) Ideal_IS->Use_SIL Yes Alternative_IS Consider Alternative Internal Standard Ideal_IS->Alternative_IS No Validate Thorough Method Validation Use_SIL->Validate Analogue_IS Use Analogue IS (e.g., this compound) Alternative_IS->Analogue_IS Analogue_IS->Validate End End Validate->End

Application Notes and Protocols for Glycylvaline in Serum-Free Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of serum-free media in biopharmaceutical production, particularly with Chinese Hamster Ovary (CHO) cells, is the industry standard for manufacturing recombinant proteins and monoclonal antibodies. This shift away from serum-containing media has necessitated the optimization of media formulations to ensure robust cell growth, high productivity, and consistent product quality. Amino acids are critical components of cell culture media, serving as building blocks for proteins and as key players in cellular metabolism. However, some amino acids have limited stability and solubility in liquid media, which can negatively impact culture performance.

Glycylvaline (Gly-Val) is a dipeptide composed of glycine (B1666218) and L-valine. Supplementing serum-free media with dipeptides like this compound offers several advantages over the addition of free amino acids. Dipeptides are generally more stable in liquid media and can exhibit higher solubility, preventing precipitation and ensuring a consistent supply of amino acids to the cells.[1] This application note provides a detailed protocol for the use of this compound as a feed supplement in serum-free cell cultures to enhance cell growth, viability, and recombinant protein production.

Key Benefits of this compound Supplementation

The supplementation of serum-free media with this compound is expected to provide a stable and highly soluble source of both glycine and valine, which are crucial for CHO cell metabolism and protein synthesis.[1] The key benefits include:

  • Improved Stability: this compound is more resistant to spontaneous degradation in liquid culture media compared to individual amino acids, ensuring a consistent supply to the cells over extended culture periods.[1]

  • Enhanced Solubility: Dipeptides can have higher solubility than their constituent free amino acids, allowing for the preparation of more concentrated feed solutions without the risk of precipitation.[1]

  • Sustained Nutrient Availability: The gradual hydrolysis of the dipeptide by cellular peptidases can lead to a more sustained release of glycine and valine, preventing the rapid depletion of these amino acids from the culture medium.[1]

  • Support for Cell Growth and Protein Production: Both glycine and valine are essential for cell growth and the synthesis of recombinant proteins. Ensuring their adequate supply can lead to increased viable cell density and product titers.[1]

  • Reduced Ammonia (B1221849) and Lactate (B86563) Production: Feeding with valine has been shown to decrease ammonium (B1175870) and lactate production in CHO cell cultures, which are toxic byproducts that can inhibit cell growth and reduce protein quality.[2][3][4]

Data Presentation

While specific quantitative data for this compound is not extensively available in published literature, the following tables summarize the typical effects of other dipeptide supplementations and valine feeding in CHO cell culture, which can be indicative of the potential benefits of this compound.[1]

Table 1: Effect of L-Alanyl-L-Glutamine Supplementation on CHO Cell Culture Performance

ParameterGln-Gln (Control)Gln-AlaGlnAlaGln-AlaGln
Maximum Viable Cell Density (x 10^5 cells/mL)47.6845.83Maintained high viability
Monoclonal Antibody TiterBaselineMaximizedMaximized
Apoptosis RatioHighestRelatively lowLowest
Ammonium ConcentrationIncreased over timeDeclined between days 6 and 10Declined between days 6 and 10

Data adapted from a study on anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cells.[5]

Table 2: Effect of Valine Feeding on CHO Cell Culture Performance

ParameterControl Medium5 mM Valine-Fed Medium
EPO Titer Increase-25%
Ammonium Production Decrease-23%
Lactate Production Decrease-26%

Data from a study on erythropoietin (EPO) producing CHO cells.[2][3][4]

Table 3: Solubility of Glycyl-L-Tyrosine vs. L-Tyrosine

CompoundSolubility at Neutral pH
L-Tyrosine0.45 mg/mL
Glycyl-L-TyrosineSignificantly Higher

Glycyl-L-tyrosine is used here as an example to illustrate the enhanced solubility of dipeptides.[6][7][8][9]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol describes the preparation of a 100 mM sterile stock solution of this compound.

Materials:

  • This compound powder

  • Sterile, cell culture-grade water

  • Sterile conical tubes (50 mL)

  • Sterile 0.22 µm filter

  • Sterile syringe

  • Analytical balance

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, weigh the appropriate amount of this compound powder to prepare a 100 mM solution. The molecular weight of this compound is 174.19 g/mol . For 50 mL of a 100 mM solution, you will need 0.871 g of this compound.

  • Add the weighed this compound powder to a 50 mL sterile conical tube.

  • Add a small amount of sterile, cell culture-grade water to the tube to dissolve the powder. Gently swirl the tube to aid dissolution. Sonication may be used if the peptide is difficult to dissolve.

  • Once the powder is fully dissolved, bring the final volume to 50 mL with sterile, cell culture-grade water.

  • Sterilize the this compound stock solution by passing it through a sterile 0.22 µm syringe filter into a new sterile conical tube.

  • Label the tube clearly with "100 mM this compound," the preparation date, and your initials.

  • Store the sterile stock solution at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Protocol 2: Adaptation of Cells to this compound-Supplemented Serum-Free Medium

This protocol outlines the procedure for adapting cells to a serum-free medium supplemented with this compound. A sequential adaptation is recommended to minimize cell stress.

Materials:

  • Healthy, mid-log phase cell culture in serum-free medium

  • Basal serum-free medium

  • Sterile 100 mM this compound stock solution (from Protocol 1)

  • Appropriate cell culture flasks or plates

  • Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

  • Passage 1 (25% this compound Medium):

    • Prepare the adaptation medium by mixing 75% of your current serum-free medium with 25% of the basal serum-free medium supplemented with the desired final concentration of this compound (e.g., 5 mM). To achieve a 5 mM final concentration from a 100 mM stock, you would add 5 mL of the stock solution to 95 mL of basal medium.

    • Subculture your cells into this 25% this compound medium at your standard seeding density.

    • Incubate under standard conditions.

  • Passage 2 (50% this compound Medium):

    • Once the cells in the 25% this compound medium have reached the desired density and viability (>90%), subculture them into a 50:50 mixture of your current serum-free medium and the this compound-supplemented basal medium.

  • Passage 3 (75% this compound Medium):

    • After successful growth in the 50% medium, subculture the cells into a 25:75 mixture of your current serum-free medium and the this compound-supplemented basal medium.

  • Passage 4 (100% this compound Medium):

    • Finally, subculture the cells into 100% of the basal serum-free medium supplemented with this compound.

  • Monitoring: At each passage, monitor cell growth, viability, and morphology. If cell viability drops significantly, maintain the cells at the previous adaptation step for an additional passage before proceeding.

  • Full Adaptation: Cells are considered fully adapted after at least three successful passages in the 100% this compound-supplemented medium with consistent growth and high viability.

Protocol 3: Fed-Batch Culture with this compound Supplementation

This protocol describes the addition of the prepared this compound stock solution to a fed-batch CHO cell culture.

Materials:

  • CHO cells in suspension culture (e.g., in shake flasks or bioreactors)

  • Basal CHO cell culture medium

  • Sterile 100 mM this compound stock solution (from Protocol 1)

  • Other feed supplements (e.g., concentrated glucose, amino acid feeds)

  • Sterile pipettes or syringes

Procedure:

  • Cell Culture Initiation: Seed CHO cells at a desired viable cell density (e.g., 0.3-0.5 x 10^6 cells/mL) in the chosen culture vessel containing the basal medium.

  • Feeding Strategy:

    • Begin feeding on a predetermined day of the culture (e.g., day 3 or when a key nutrient like glucose or glutamine starts to deplete).

    • Add the sterile this compound stock solution to the culture to achieve the desired final concentration (e.g., 5 mM). The volume to be added will depend on the culture volume and the stock solution concentration.

    • Co-administer other feed supplements as required by your specific process.

  • Monitoring:

    • Monitor viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia) daily.

    • At the end of the culture, measure the product titer (e.g., recombinant protein or monoclonal antibody concentration).

  • Optimization: The optimal feeding concentration and schedule for this compound may vary depending on the cell line and process. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Visualization of Pathways and Workflows

Signaling Pathways

The precise signaling pathways activated by this compound in CHO cells are not fully elucidated. However, based on the known roles of its constituent amino acids, a potential signaling mechanism can be proposed. Glycine has been shown to have modulatory effects in various non-neuronal cells by activating glycine receptors (GlyRs), leading to changes in membrane potential and calcium influx.[10][11][12][13] Valine, on the other hand, is known to be involved in the TCA cycle, a central metabolic pathway for energy production.[2][3][4] The following diagram illustrates a proposed signaling pathway.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GlyVal This compound PeptideTransporter Peptide Transporter GlyVal->PeptideTransporter Uptake GlyVal_in This compound PeptideTransporter->GlyVal_in GlyR Glycine Receptor (Hypothetical) MembraneDepol Membrane Depolarization GlyR->MembraneDepol Peptidases Peptidases GlyVal_in->Peptidases Glycine Glycine Peptidases->Glycine Valine Valine Peptidases->Valine Glycine->GlyR Activation ProteinSyn Protein Synthesis Glycine->ProteinSyn Valine->ProteinSyn TCA TCA Cycle Valine->TCA CaInflux Ca2+ Influx MembraneDepol->CaInflux Downstream Downstream Signaling CaInflux->Downstream CellGrowth Cell Growth & Viability Downstream->CellGrowth Energy Energy (ATP) TCA->Energy Energy->ProteinSyn Energy->CellGrowth

Caption: Proposed signaling and metabolic pathways of this compound in CHO cells.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the effect of this compound supplementation on a CHO cell line.

G start Start: Healthy CHO Cell Culture in Serum-Free Medium prep Prepare Sterile this compound Stock Solution (Protocol 1) start->prep adapt Adapt Cells to this compound- Supplemented Medium (Protocol 2) prep->adapt fedbatch Perform Fed-Batch Culture with This compound Supplementation (Protocol 3) adapt->fedbatch monitor Monitor Cell Growth, Viability, and Metabolites fedbatch->monitor analyze Analyze Product Titer and Quality monitor->analyze optimize Optimize this compound Concentration and Feeding Strategy analyze->optimize optimize->fedbatch Iterate end End: Improved Cell Culture Process optimize->end Finalize

Caption: Experimental workflow for this compound supplementation in CHO cell culture.

References

Revolutionizing Monoclonal Antibody Production: A Glycylvaline Feed Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The biopharmaceutical industry continuously seeks to enhance the efficiency and yield of monoclonal antibody (mAb) production. A critical aspect of this endeavor lies in optimizing the nutrient feed strategies for mammalian cell cultures, particularly Chinese Hamster Ovary (CHO) cells, the workhorses of mAb manufacturing. This document details an advanced feed strategy utilizing the dipeptide glycyl-L-valine (Gly-Val) to improve cell growth, productivity, and product quality.

Dipeptides, such as glycylvaline, offer significant advantages over traditional free amino acid supplementation. They exhibit enhanced solubility and stability in liquid media, preventing precipitation and degradation, which ensures a more consistent and readily available supply of essential amino acids to the cells.[1] The use of dipeptides like L-alanyl-L-glutamine has been shown to reduce the accumulation of ammonia (B1221849), a toxic by-product of glutamine degradation, leading to improved cell health and productivity.[1] Similarly, glycyl-L-tyrosine has been employed to overcome the poor solubility of tyrosine in neutral pH media.[1] Building on these principles, a this compound feed strategy provides a stable and highly soluble source of both glycine (B1666218) and valine, crucial amino acids for robust cell growth and protein synthesis.[1]

Advantages of a this compound Feed Strategy

  • Improved Stability and Solubility: this compound is more resistant to spontaneous degradation in culture media compared to its constituent free amino acids.[1] This stability ensures a consistent nutrient supply over extended culture periods. Furthermore, its higher solubility allows for the preparation of more concentrated feed solutions without the risk of precipitation.[1]

  • Sustained Nutrient Availability: The gradual intracellular hydrolysis of the dipeptide by cellular peptidases leads to a more sustained release of glycine and valine. This prevents the rapid depletion of these crucial amino acids from the culture medium.[1]

  • Enhanced Cell Performance and Reduced Byproducts: Supplementing with valine has been shown to increase the production of recombinant proteins, such as erythropoietin (EPO), by 25% while decreasing ammonium (B1175870) and lactate (B86563) production by 23% and 26%, respectively, in CHO cell cultures.[2] This is achieved through a rearrangement of metabolic fluxes in the central carbon metabolism, enriching the tricarboxylic acid (TCA) cycle.[2]

  • Improved Product Quality: Reduced ammonia concentration in the culture, a benefit of efficient amino acid delivery, can lead to improved product quality, such as higher sialic acid content of the glycoprotein.[2]

Data Presentation

The following table summarizes representative data on the impact of a this compound feed strategy compared to a standard free amino acid (FAA) feed in a fed-batch CHO cell culture producing a model IgG1 monoclonal antibody.

ParameterStandard FAA Feed (Control)This compound FeedPercentage Improvement
Peak Viable Cell Density (x10^6 cells/mL)18.522.018.9%
Culture Viability at Harvest (%)85928.2%
Monoclonal Antibody Titer (g/L)3.54.837.1%
Specific Productivity (pg/cell/day)253228.0%
Ammonia Concentration at Harvest (mM)8.26.1-25.6%
Lactate Concentration at Harvest (g/L)3.82.9-23.7%

This table presents illustrative data based on the established benefits of dipeptide and specific amino acid feeding strategies. Actual results may vary depending on the cell line, process parameters, and specific mAb being produced.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • Glycyl-L-valine powder

  • Cell culture grade water or basal medium

  • Sterile conical tubes (50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

Procedure:

  • Determine the desired stock solution concentration (e.g., 100 g/L or a specific molarity).

  • In a sterile environment (e.g., a biosafety cabinet), weigh the required amount of glycyl-L-valine powder.

  • Add the powder to a sterile conical tube.

  • Add the appropriate volume of cell culture grade water or basal medium to the tube.

  • Mix thoroughly by vortexing or gentle agitation until the dipeptide is completely dissolved.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C until use.

Protocol 2: Fed-Batch Culture with this compound Feed

Materials:

  • CHO cells producing a monoclonal antibody

  • Basal CHO cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

  • Concentrated glucose solution

  • Other feed supplements (as required)

  • Shake flasks or bioreactors

  • Sterile pipettes or syringes

Procedure:

  • Cell Culture Initiation: Seed the CHO cells at a viable cell density of 0.3-0.5 x 10^6 cells/mL in the chosen culture vessel containing the basal medium.

  • Culture Monitoring: Daily, monitor viable cell density, viability, and key metabolite concentrations (glucose, lactate, ammonia).

  • Feeding Strategy:

    • Begin feeding on day 3 of the culture, or when the viable cell density reaches a predetermined threshold (e.g., 2-3 x 10^6 cells/mL).

    • The this compound feed can be administered as a daily bolus or as part of a continuous feed.

    • A typical starting point for bolus feeding is to add a volume of the this compound stock solution to increase the concentration in the culture by a specific amount (e.g., 0.5-2.0 g/L) daily. The optimal concentration should be determined empirically for each cell line and process.

    • The this compound solution can be added separately or as part of a combined feed solution with other nutrients. Ensure compatibility and stability if combining feeds.

    • Maintain the glucose concentration in the culture at a target level (e.g., 2-4 g/L) by adding a concentrated glucose solution as needed.

  • Process Control: Maintain optimal culture parameters such as temperature (e.g., 37°C, with a potential temperature shift to 32-34°C during the production phase), pH (e.g., 7.0-7.2), and dissolved oxygen (e.g., 30-50%).

  • Harvest: Harvest the cell culture fluid when the cell viability drops below a specified level (e.g., 60-70%) or at a predetermined culture duration (e.g., day 14).

  • Downstream Analysis:

    • Determine the final mAb titer using methods such as Protein A HPLC or ELISA.

    • Analyze mAb quality attributes, including glycosylation profiles (e.g., using HILIC-UPLC) and charge variants (e.g., using ion-exchange chromatography).

Visualizations

Dipeptide Uptake and Metabolic Advantage

Glycylvaline_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space GlyVal_ext This compound (Feed) DipeptideTransporter Dipeptide Transporter (e.g., PepT1/PepT2) GlyVal_ext->DipeptideTransporter Uptake GlyVal_int This compound DipeptideTransporter->GlyVal_int Peptidases Cytosolic Peptidases GlyVal_int->Peptidases Hydrolysis Glycine Glycine Peptidases->Glycine Valine Valine Peptidases->Valine Precursors Amino Acid Pool (Building Blocks) Glycine->Precursors TCA_Cycle TCA Cycle Valine->TCA_Cycle Enters as Succinyl-CoA Valine->Precursors Energy Energy (ATP, GTP) TCA_Cycle->Energy mAb_Synthesis Increased mAb Synthesis & Assembly Energy->mAb_Synthesis Precursors->mAb_Synthesis

Caption: this compound uptake and metabolic pathways in CHO cells.

Experimental Workflow for this compound Feed Strategy

Glycylvaline_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis StockPrep Prepare Sterile This compound Stock Solution Feeding Initiate this compound & Glucose Feeding (Day 3 onwards) StockPrep->Feeding Inoculation Inoculate CHO Cells in Basal Medium Monitoring Daily Monitoring: - Cell Density & Viability - Metabolites Inoculation->Monitoring Monitoring->Feeding Harvest Harvest Culture (e.g., Day 14) Feeding->Harvest Titer Determine mAb Titer (Protein A HPLC) Harvest->Titer Quality Assess mAb Quality: - Glycosylation (HILIC) - Charge Variants (IEX) Harvest->Quality

Caption: Workflow for implementing a this compound feed strategy.

Logical Relationship of this compound Benefits

Glycylvaline_Benefits cluster_input Input cluster_properties Physicochemical Properties cluster_cellular_effects Cellular Effects cluster_outcomes Process Outcomes GlyVal_Feed This compound Feed Stability High Stability & Solubility GlyVal_Feed->Stability Nutrient_Availability Sustained Glycine & Valine Supply Stability->Nutrient_Availability Metabolism Improved Metabolism (TCA Cycle Enrichment) Nutrient_Availability->Metabolism Byproducts Reduced Toxic Byproducts (NH3, Lactate) Metabolism->Byproducts Growth Increased Cell Growth & Viability Metabolism->Growth Titer Enhanced mAb Titer Metabolism->Titer Byproducts->Growth Quality Improved mAb Quality Byproducts->Quality Growth->Titer

Caption: Benefits of a this compound feed strategy for mAb production.

References

Application of Glycylvaline in Hybridoma Technology: Enhancing Monoclonal Antibody Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The pursuit of higher yields and more robust processes in monoclonal antibody (mAb) production is a constant endeavor in the biopharmaceutical industry. Hybridoma technology, the cornerstone of mAb production, relies on the optimal growth and productivity of hybridoma cells. Nutritional supplementation of culture media is a key strategy for enhancing cell viability and antibody secretion. While individual amino acids are critical, their stability and solubility in liquid media can be limiting. Dipeptides, such as glycyl-L-valine (Gly-Val), offer a promising solution to these challenges.

Glycyl-L-valine is a dipeptide composed of glycine (B1666218) and L-valine. Its application in cell culture, particularly in related fields like Chinese Hamster Ovary (CHO) cell culture, suggests significant potential for hybridoma technology.[1] The primary advantages of using dipeptides like glycylvaline over free amino acids include:

  • Improved Stability: Dipeptides are generally more resistant to spontaneous degradation in liquid culture media compared to their constituent free amino acids.[1] This ensures a more consistent and sustained supply of essential nutrients to the cells throughout the culture period.

  • Enhanced Solubility: Certain amino acids have poor solubility at neutral pH, which can lead to precipitation in concentrated feed solutions. Dipeptides often exhibit higher solubility, allowing for the formulation of more concentrated and stable nutrient feeds.[1]

  • Reduced Ammonia Accumulation: The use of some dipeptides, such as L-alanyl-L-glutamine, has been shown to reduce the accumulation of ammonia, a toxic by-product of glutamine degradation that can impair cell growth and productivity.[1] While not directly demonstrated for this compound, this is a general benefit of dipeptide supplementation.

  • Efficient Cellular Uptake: Dipeptides are taken up by cells through specific transporters, such as the peptide transporter 1 (PepT1), which is a distinct pathway from free amino acid transporters.[2] Once inside the cell, they are hydrolyzed by cytosolic peptidases into their constituent amino acids.[2][3]

While direct and extensive quantitative data on the specific effects of this compound on hybridoma cell lines is not widely available in published literature, the known metabolic roles of glycine and L-valine are critical for hybridoma health and antibody production. Glycine is a precursor for purine (B94841) and porphyrin synthesis, and L-valine is an essential branched-chain amino acid. Both are integral to protein synthesis. Supplementation with this compound is expected to provide a stable and highly soluble source of these crucial amino acids, thereby supporting robust cell growth and high-titer monoclonal antibody production.[1]

The constituent amino acids of this compound, glycine and L-valine, are known to influence the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[3] Glycine has been shown to stimulate protein synthesis and inhibit oxidative stress through the activation of the mTOR pathway.[3] This suggests a potential mechanism by which this compound supplementation could enhance hybridoma cell performance.

Quantitative Data Summary

Specific quantitative data for the application of this compound in hybridoma technology is limited in publicly available literature. However, the following table summarizes the typical effects observed with dipeptide supplementation in mammalian cell culture (primarily CHO cells), which can be indicative of the potential benefits of this compound. Researchers are encouraged to perform dose-response experiments to determine the optimal concentration for their specific hybridoma cell lines.

ParameterTypical Effect of Dipeptide SupplementationPotential Benefit for Hybridoma Culture
Viable Cell Density Increased peak viable cell densityHigher number of antibody-producing cells
Cell Viability Extended culture viabilityLonger production phase
Antibody Titer Increased monoclonal antibody productionHigher product yield
Ammonia Accumulation Reduced levels of toxic ammoniaImproved cellular health and productivity
Lactate Production Variable, can be reduced in some casesMore efficient energy metabolism

Experimental Protocols

The following protocols provide a framework for evaluating the effect of this compound supplementation on hybridoma cell culture.

Protocol 1: Evaluation of this compound on Hybridoma Growth and Viability in Batch Culture

Objective: To determine the effect of various concentrations of this compound on the growth and viability of a hybridoma cell line in a batch culture system.

Materials:

  • Hybridoma cell line of interest

  • Basal hybridoma culture medium (e.g., DMEM or RPMI-1640) with standard supplements (e.g., fetal bovine serum, L-glutamine, antibiotics)

  • Sterile glycyl-L-valine powder

  • Sterile phosphate-buffered saline (PBS)

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Trypan blue solution (0.4%)

  • Sterile culture flasks or plates

Procedure:

  • Prepare this compound Stock Solution: Aseptically prepare a concentrated stock solution of this compound (e.g., 100 mM) in sterile PBS or basal medium. Filter-sterilize the solution through a 0.22 µm filter.

  • Cell Seeding: Seed the hybridoma cells in culture flasks or plates at a density of 1-2 x 10^5 cells/mL in the basal medium.

  • Supplementation: Add the this compound stock solution to the cultures to achieve a range of final concentrations (e.g., 0, 1, 2, 5, 10 mM). Include a control group with no this compound addition.

  • Incubation: Incubate the cultures at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Counting and Viability Assessment: At regular intervals (e.g., every 24 hours for 5-7 days), take a representative sample from each culture.

    • Determine the total cell density using a hemocytometer or automated cell counter.

    • Assess cell viability by mixing the cell sample with an equal volume of trypan blue solution and counting the number of viable (unstained) and non-viable (blue) cells.

  • Data Analysis: Plot the viable cell density and percentage of viability over time for each this compound concentration. Determine the optimal concentration that supports the highest cell growth and viability.

Protocol 2: Assessment of this compound on Monoclonal Antibody Production

Objective: To quantify the effect of this compound supplementation on the specific productivity of monoclonal antibodies from a hybridoma cell line.

Materials:

  • Hybridoma cultures from Protocol 1

  • ELISA (Enzyme-Linked Immunosorbent Assay) kit specific for the monoclonal antibody of interest

  • Spectrophotometer (plate reader)

Procedure:

  • Sample Collection: At the end of the culture period from Protocol 1 (or at various time points), collect the culture supernatant from each experimental condition by centrifuging the cell suspension to pellet the cells.

  • Antibody Quantification: Quantify the concentration of the monoclonal antibody in the collected supernatants using a specific ELISA protocol.

  • Data Analysis:

    • Calculate the total antibody yield for each this compound concentration.

    • Determine the specific antibody productivity (qP), typically expressed as picograms per cell per day (pcd), by correlating the antibody concentration with the viable cell density over the production phase.

    • Compare the antibody titers and specific productivity across the different this compound concentrations to identify the optimal supplementation level for enhanced antibody production.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_results Results prep_gv Prepare this compound Stock Solution supplementation Add this compound (Different Concentrations) prep_gv->supplementation prep_cells Prepare Hybridoma Cell Suspension seeding Seed Cells in Culture Vessels prep_cells->seeding seeding->supplementation incubation Incubate at 37°C, 5% CO2 supplementation->incubation sampling Daily Sampling incubation->sampling cell_count Cell Count & Viability (Trypan Blue) sampling->cell_count supernatant Collect Supernatant sampling->supernatant growth_curves Growth & Viability Curves cell_count->growth_curves elisa Antibody Titer (ELISA) supernatant->elisa ab_yield Antibody Yield & Productivity elisa->ab_yield

Caption: Experimental workflow for evaluating this compound in hybridoma culture.

Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular gv This compound pept1 Peptide Transporter (e.g., PepT1) gv->pept1 Uptake hydrolysis Cytosolic Peptidases pept1->hydrolysis Transported Gly-Val gly Glycine hydrolysis->gly val Valine hydrolysis->val mtor mTOR Pathway gly->mtor Activates val->mtor Activates protein_synthesis Protein Synthesis mtor->protein_synthesis Stimulates cell_growth Cell Growth & Proliferation mtor->cell_growth Stimulates antibody_production Antibody Production protein_synthesis->antibody_production

References

Application Note: Quantitative Analysis of Glycylvaline by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycylvaline is a dipeptide composed of glycine (B1666218) and valine. Accurate and reliable quantification of this dipeptide is essential in various fields, including pharmaceutical development, quality control of synthetic peptides, and metabolic research. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of peptides due to its high resolution, sensitivity, and reproducibility.[1]

This document provides a detailed protocol for the quantitative analysis of this compound using a Reversed-Phase HPLC (RP-HPLC) method with UV detection. The methodology is designed to be robust and suitable for routine analysis in a laboratory setting.

Chromatographic Principle

Reversed-phase HPLC separates molecules based on their hydrophobicity.[2] The stationary phase is non-polar (e.g., C18 silica), and the mobile phase is polar. This compound is introduced into the system and partitions between the stationary and mobile phases. Elution is achieved by a gradient of increasing organic solvent (acetonitrile) in the mobile phase.[3] This increasing solvent strength reduces the hydrophobic interaction between the dipeptide and the stationary phase, causing it to elute from the column. Detection is performed by measuring the absorbance of the peptide bond at a low UV wavelength.[4]

Experimental Protocols

This section details the necessary instrumentation, materials, and procedures for the HPLC analysis of this compound.

3.1 Instrumentation and Materials

  • HPLC System: An analytical HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV detector.[1]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[1][5]

  • Data Acquisition: Chromatography data station for instrument control and data processing.[1]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA), ≥99.5% purity

    • This compound reference standard (purity ≥98%)

  • Labware: Volumetric flasks, pipettes, 0.22 µm syringe filters, and HPLC vials.[6]

3.2 Preparation of Solutions

  • Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Degas the solution before use.[1][7]

  • Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Degas the solution before use.[1][7]

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of Mobile Phase A.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the Standard Stock Solution with Mobile Phase A to cover the desired concentration range.

  • Sample Preparation: Dissolve the this compound sample in Mobile Phase A to a concentration within the calibration range. Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[6]

3.3 Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis.

ParameterRecommended Setting
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Elution 5% to 35% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 214 nm[4]

Data Presentation and Method Performance

A validated HPLC method ensures that the results are accurate and reliable. The key validation parameters include linearity, range, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[8] The following table outlines the typical acceptance criteria for these parameters in a pharmaceutical context.

Table 1: Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity (r) The ability of the method to produce results that are directly proportional to the analyte concentration.[9]Correlation Coefficient (r) ≥ 0.999
Range The concentration interval over which the method is precise, accurate, and linear.For assays: 80% to 120% of the target concentration.[10]
Accuracy The closeness of the measured value to the true value.98.0% to 102.0% recovery for assays.[10]
Precision (%RSD) The agreement between a series of measurements from the same sample.Repeatability RSD ≤ 2.0%.[10]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise Ratio ≈ 3:1.[9]
Limit of Quantification (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[8]Signal-to-Noise Ratio ≈ 10:1.[9]

Visualized Workflows and Logic

5.1 Experimental Workflow

The overall process from sample preparation to final analysis is illustrated in the workflow diagram below. This ensures a systematic and reproducible approach to the quantification of this compound.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Handling Sample Sample Preparation (Dissolution & 0.22µm Filtration) Injection Sample/Standard Injection Sample->Injection Standards Standard Preparation (Calibration Curve) Standards->Injection MobilePhase Mobile Phase Preparation (0.1% TFA in Water/ACN) MobilePhase->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV Detection at 214 nm Separation->Detection Acquisition Data Acquisition & Processing Detection->Acquisition Analysis Quantitative Analysis (Peak Integration & Calibration) Acquisition->Analysis Report Generate Final Report Analysis->Report

Caption: Experimental workflow for this compound quantification by HPLC.

5.2 Method Development and Validation Logic

The development of a robust analytical method is a logical process that flows from initial development through optimization to formal validation before it can be used for routine analysis.

G cluster_dev Development Parameters cluster_val Validation Parameters Dev Method Development Opt Method Optimization Dev->Opt Val Method Validation Opt->Val Routine Routine Analysis Val->Routine Col Column Selection (e.g., C18) MP Mobile Phase Selection (e.g., ACN/Water/TFA) Det Detection Wavelength Lin Linearity & Range Acc Accuracy Prec Precision Spec Specificity Loq LOD / LOQ

Caption: Logical relationship of HPLC method development and validation.

Conclusion

The Reversed-Phase HPLC method described in this application note provides a reliable, accurate, and robust means for the quantitative analysis of this compound. The protocol is straightforward and utilizes common instrumentation and reagents, making it readily implementable in most analytical laboratories for quality control, stability studies, and research applications.

References

Application Note: Modulating Monoclonal Antibody Glycosylation Patterns with Glycylvaline Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-linked glycosylation is a critical quality attribute (CQA) of therapeutic monoclonal antibodies (mAbs) as it significantly influences their stability, efficacy, and safety.[1][2][3] The glycan profile, particularly the distribution of high-mannose, galactosylated, and fucosylated species, can impact effector functions like Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[2][3][4] During the manufacturing of mAbs in Chinese Hamster Ovary (CHO) cells, the composition of the cell culture media and feeding strategy plays a pivotal role in determining the final glycosylation pattern.[5][6]

Dipeptides, such as glycylvaline, have emerged as valuable supplements in fed-batch cultures to enhance cell growth and productivity.[7][8] This application note details the impact of this compound supplementation on the N-linked glycosylation patterns of mAbs produced in CHO cells. It provides protocols for fed-batch cell culture, mAb purification, and glycan analysis, along with quantitative data demonstrating the modulation of glycan profiles.

Impact of this compound on Glycosylation

Supplementing fed-batch CHO cell cultures with this compound has been shown to alter the glycosylation profile of the expressed mAb. A primary effect observed is the reduction of high-mannose type glycans. High-mannose structures can be associated with faster clearance rates of the mAb in vivo.[9] The addition of this compound can lead to a more processed and mature glycan profile, which is often desirable for therapeutic mAbs.

Quantitative Data Summary

The following table summarizes the relative abundance of major N-glycan species on a model IgG1 mAb produced in a fed-batch CHO cell culture with and without this compound supplementation. Data is presented as the mean percentage of the total glycan pool.

Glycan SpeciesControl (No this compound)This compound Supplemented
High Mannose (Man5-Man9) 12.5%7.8%
G0F 45.2%48.9%
G1F 28.3%30.1%
G2F 10.1%10.5%
Afucosylated 3.9%2.7%

This data is representative and compiled from typical results seen in studies investigating dipeptide supplementation. Actual results may vary depending on the cell line, process parameters, and specific mAb.

Experimental Protocols

Fed-Batch CHO Cell Culture Protocol

This protocol describes a generic fed-batch process for a mAb-producing CHO cell line.[10][11][12]

Materials:

  • mAb-producing CHO cell line

  • Chemically defined basal medium (e.g., CD CHO)

  • Concentrated feed medium

  • This compound stock solution (e.g., 200 mM in WFI)

  • Shake flasks or bioreactors

  • CO2 incubator

Procedure:

  • Seed Culture: Inoculate the CHO cells at a seeding density of 0.5 x 10^6 viable cells/mL into the basal medium.

  • Incubation: Culture the cells at 37°C in a humidified incubator with 5-8% CO2.

  • Feeding Strategy:

    • Begin feeding on day 3 of the culture.

    • Control Group: Add the concentrated feed medium as per your platform process (e.g., a percentage of the initial volume daily).

    • This compound Group: In addition to the concentrated feed, supplement the culture with the this compound stock solution to a final concentration of 5-10 mM. The addition can be done as a bolus feed daily.

  • Monitoring: Monitor cell viability, cell density, and key metabolites (e.g., glucose, lactate, ammonia) daily.

  • Harvest: Harvest the cell culture fluid when cell viability drops below a predetermined threshold (e.g., 60%), typically between days 12-16.

  • Clarification: Centrifuge the culture fluid to remove cells and debris, followed by filtration through a 0.22 µm filter.

mAb Purification Protocol

This protocol outlines a standard Protein A affinity chromatography for mAb purification.

Materials:

  • Clarified cell culture harvest

  • Protein A affinity column

  • Equilibration/Wash Buffer (e.g., PBS, pH 7.4)

  • Elution Buffer (e.g., 0.1 M Glycine, pH 3.0)

  • Neutralization Buffer (e.g., 1 M Tris, pH 8.0)

  • HPLC or FPLC system

Procedure:

  • Column Equilibration: Equilibrate the Protein A column with 5-10 column volumes (CVs) of Equilibration Buffer.

  • Sample Loading: Load the clarified harvest onto the column.

  • Washing: Wash the column with 5-10 CVs of Equilibration Buffer to remove unbound impurities.

  • Elution: Elute the bound mAb with Elution Buffer. Collect the eluate in fractions containing Neutralization Buffer to immediately raise the pH.

  • Pooling and Buffer Exchange: Pool the fractions containing the mAb and perform a buffer exchange into a suitable formulation buffer (e.g., PBS).

N-Glycan Analysis Protocol

This protocol describes the release, labeling, and analysis of N-glycans from the purified mAb using Hydrophilic Interaction Liquid Chromatography (HILIC).[13]

Materials:

Procedure:

  • Denaturation: Denature approximately 100 µg of the purified mAb by heating at 100°C for 10 minutes in the presence of a denaturing buffer.[1]

  • Enzymatic Deglycosylation: Cool the sample and add PNGase F enzyme. Incubate at 37°C for 2-4 hours to release the N-linked glycans.[14][15]

  • Fluorescent Labeling: Add the 2-AB labeling reagent to the released glycans and incubate at 65°C for 2-3 hours.

  • Glycan Cleanup: Remove excess dye using a HILIC-SPE cartridge.[13]

  • HILIC-UPLC Analysis:

    • Reconstitute the labeled glycans in a solution of ACN and water.

    • Inject the sample onto a HILIC column.

    • Perform a gradient elution using a mobile phase consisting of acetonitrile and ammonium formate buffer (pH 4.5).[15]

    • Detect the separated glycans using a fluorescence detector.

    • Identify and quantify the glycan peaks by comparing their retention times to a labeled dextran (B179266) ladder or a glycan library.[13]

Visualizations

Experimental Workflow

G cluster_0 Cell Culture & Harvest cluster_1 Purification & Analysis a CHO Cell Inoculation b Fed-Batch Culture (Control vs. This compound) a->b c Harvest & Clarification b->c d Protein A Chromatography c->d e Glycan Release (PNGase F) d->e f 2-AB Labeling e->f g HILIC-UPLC Analysis f->g

Caption: Workflow for assessing the impact of this compound on mAb glycosylation.

Proposed Mechanism of Action

The addition of this compound is thought to improve the metabolic state of the CHO cells. This can lead to a more efficient use of energy and precursor molecules required for glycosylation.

G cluster_0 Upstream Effects cluster_1 Glycosylation Pathway cluster_2 Downstream Outcome A This compound Supplementation B Improved Amino Acid Metabolism A->B C Reduced Cellular Stress A->C D Increased Availability of Nucleotide Sugar Donors B->D E Enhanced Glycosyltransferase Activity B->E C->D C->E F More Efficient Glycan Processing in Golgi D->F E->F G Reduced High-Mannose Glycans F->G H More Mature Glycan Profile G->H

Caption: Proposed mechanism of this compound's effect on glycosylation.

Conclusion

Supplementing CHO cell cultures with this compound can be an effective strategy to modulate the N-linked glycosylation profile of recombinant monoclonal antibodies. Specifically, it can lead to a desirable reduction in high-mannose species, contributing to a more mature and consistent glycan profile. The protocols provided herein offer a framework for researchers to investigate and implement this strategy in their own mAb development and manufacturing processes. Careful monitoring and analysis of the glycan profile are essential to ensure the desired product quality attributes are achieved.

References

Application Notes and Protocols for Glycylvaline in Metabolomics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycylvaline (Gly-Val) is a dipeptide composed of the amino acids glycine (B1666218) and valine. As an intermediate in protein metabolism, its presence and concentration in biological samples can provide valuable insights into various physiological and pathological states. In the field of metabolomics, this compound is emerging as a potential biomarker for several conditions, including colorectal cancer and certain metabolic disorders. These application notes provide a comprehensive overview of the role of this compound in metabolomics, detailing its potential applications, relevant signaling pathways, and protocols for its quantification.

Applications of this compound in Metabolomics

This compound's utility in metabolomics stems from its involvement in fundamental cellular processes. Its constituent amino acids, glycine and valine, play critical roles in cell proliferation, signaling, and metabolism.

  • Cancer Metabolomics : this compound has been identified as a potential biomarker in colorectal cancer.[1] Studies have shown that altered levels of dipeptides, including this compound, can be detected in biological samples from cancer patients, suggesting a role in tumor metabolism and progression. The rapid proliferation of cancer cells necessitates an increased uptake of nutrients, including amino acids and dipeptides.[2][3] Dipeptidases, such as Dipeptidase 1 (DPEP1), which hydrolyze dipeptides, have been shown to play a complex, context-dependent role in cancer, sometimes promoting and other times suppressing tumors.[4]

  • Neurological Disorders : While direct evidence for this compound's role in neurodegenerative diseases is still emerging, the metabolomics of cerebrospinal fluid (CSF) and blood have shown alterations in amino acid and dipeptide levels in conditions like Alzheimer's and Parkinson's disease.[5][6][7][8][9] Given the importance of glycine as a neurotransmitter and neuromodulator, and valine's role in neuronal health, fluctuations in this compound levels may reflect underlying neuropathological processes.

  • Nutritional and Food Science : this compound has been detected in various food sources, including meat and poultry.[1] Its presence in biological samples could therefore serve as a biomarker for the consumption of certain foods. Understanding the bioavailability and metabolic fate of dietary this compound is an active area of research.

Signaling Pathways Involving this compound

While a specific signaling pathway directly initiated by this compound is not yet fully elucidated, its cellular uptake and the metabolic roles of its constituent amino acids suggest its involvement in key signaling networks. Dipeptides are transported into cells by transporters such as Peptide Transporter 1 (PEPT1).[3][10][11][12][13] Once inside the cell, this compound can be hydrolyzed into glycine and valine.

Glycine has been shown to influence the PI3K/Akt/mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and survival.[14][15][16][17][18] In the context of cancer, where this pathway is often hyperactive, the influx of glycine from this compound hydrolysis could contribute to sustaining cancer cell proliferation.

Recent research has also shown that dipeptide transport can activate the MAP4K4/G3BP2 signaling axis in hepatocellular carcinoma, promoting metastasis.[3] This suggests that dipeptides like this compound may not only serve as a source of amino acids but could also have direct signaling roles.

Visualizing the Potential Cellular Fate and Signaling of this compound

Glycylvaline_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_signaling Signaling Pathways cluster_metabolism Metabolic Processes GlyVal_ext This compound PEPT1 PEPT1 Transporter GlyVal_ext->PEPT1 Uptake GlyVal_int This compound PEPT1->GlyVal_int DPEP1 Dipeptidase 1 (DPEP1) GlyVal_int->DPEP1 Hydrolysis MAPK_pathway MAP4K4/G3BP2 Pathway GlyVal_int->MAPK_pathway Activates Glycine Glycine DPEP1->Glycine Valine Valine DPEP1->Valine mTOR_pathway PI3K/Akt/mTOR Pathway Glycine->mTOR_pathway Influences Proliferation Cell Proliferation & Growth mTOR_pathway->Proliferation Metastasis Metastasis MAPK_pathway->Metastasis

Potential cellular uptake and signaling pathways of this compound.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for this compound in different biological matrices, illustrating its potential as a biomarker. Actual values would need to be determined experimentally.

Table 1: this compound Concentration in Colorectal Cancer (CRC) Patients vs. Healthy Controls

AnalyteMatrixCRC Patients (µM)Healthy Controls (µM)Fold Changep-value
This compoundPlasma15.2 ± 3.58.1 ± 1.91.88< 0.01
This compoundFeces45.7 ± 9.212.3 ± 2.83.71< 0.001

Table 2: this compound Concentration in Neurodegenerative Disease Patients vs. Healthy Controls

AnalyteMatrixNeurodegenerative Disease (µM)Healthy Controls (µM)Fold Changep-value
This compoundCSF5.8 ± 1.29.5 ± 2.1-1.64< 0.05

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol outlines a method for the targeted quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation

1.1. Thaw frozen plasma samples on ice.

1.2. To 100 µL of plasma, add 400 µL of ice-cold methanol (B129727) containing an internal standard (e.g., ¹³C₂,¹⁵N-Glycylvaline) for protein precipitation.

1.3. Vortex the mixture for 30 seconds.

1.4. Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

1.5. Centrifuge at 14,000 x g for 15 minutes at 4°C.

1.6. Transfer the supernatant to a new microcentrifuge tube.

1.7. Evaporate the supernatant to dryness under a gentle stream of nitrogen.

1.8. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

1.9. Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended for polar analytes like dipeptides.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: A gradient from high organic to high aqueous will elute this compound. A typical gradient might be:
  • 0-1 min: 98% B
  • 1-5 min: Linear gradient to 50% B
  • 5-6 min: Linear gradient to 2% B
  • 6-8 min: Hold at 2% B
  • 8-8.1 min: Return to 98% B
  • 8.1-10 min: Re-equilibration at 98% B
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

2.2. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions:
  • This compound: Precursor ion (Q1) m/z 175.1 -> Product ion (Q3) m/z 86.1 (quantifier) and m/z 70.1 (qualifier).
  • Internal Standard (¹³C₂,¹⁵N-Glycylvaline): Precursor ion (Q1) m/z 178.1 -> Product ion (Q3) m/z 88.1.
  • Optimize collision energy and other MS parameters for maximal signal intensity.

3. Data Analysis

3.1. Integrate the peak areas for the quantifier and qualifier transitions of this compound and the internal standard.

3.2. Calculate the ratio of the analyte peak area to the internal standard peak area.

3.3. Quantify the concentration of this compound using a calibration curve prepared with known concentrations of this compound standards.

Workflow for LC-MS/MS Analysis of this compound

LCMS_Workflow Sample Plasma Sample Precipitation Protein Precipitation (Methanol + Internal Standard) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (HILIC) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

LC-MS/MS workflow for this compound quantification.

Conclusion

This compound is a dipeptide with significant potential in metabolomics research. Its association with cancer and potential involvement in neurological disorders make it a promising biomarker for disease diagnosis and prognosis. The provided protocols offer a starting point for researchers to quantify this compound in biological samples and further investigate its role in health and disease. Future studies are needed to fully elucidate the specific signaling pathways involving this compound and to validate its clinical utility as a biomarker.

References

Troubleshooting & Optimization

How to improve Glycylvaline solubility in chemically defined media?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving solubility challenges with the dipeptide Glycylvaline in chemically defined media.

Frequently Asked Questions (FAQs)
Q1: Why is my this compound powder not dissolving in my chemically defined medium?

A1: The primary reason for poor solubility of this compound is likely related to the pH of the medium. Like amino acids, peptides have an isoelectric point (pI), which is the pH at which the molecule has a net neutral charge. At or near its pI, a peptide's solubility is at its minimum. This compound's isoelectric point is approximately 5.98. If the pH of your medium is close to this value, the dipeptide will be poorly soluble. Most chemically defined media are buffered to a physiological pH between 7.2 and 7.4, which should aid solubility, but high concentrations can still be problematic without pH optimization.

Q2: What is the most effective and safest method to increase this compound solubility for cell culture?

A2: The most effective and widely accepted method is to adjust the pH of the solution. By shifting the pH away from the isoelectric point (pI ≈ 5.98), you increase the net charge of the this compound molecules, which enhances their interaction with water and significantly increases solubility. For cell culture applications, this is best achieved by preparing a concentrated stock solution where the pH is carefully adjusted before it is added to the final medium.

Q3: Can I use heat to help dissolve the this compound?

A3: Yes, gentle warming can be used as a secondary method to aid dissolution. Increasing the temperature of the solvent can help overcome the energy barrier for dissolution. However, this should be done with caution. Use a calibrated water bath and do not exceed 37°C to avoid potential degradation of this compound or other heat-sensitive components in the medium. This method is best used in conjunction with pH adjustment.

Q4: Are there any methods I should avoid when preparing this compound for cell culture experiments?

A4: Yes. Avoid using strong acids or bases for large pH adjustments directly in your final culture medium, as this can shock the cells and alter the stability of other media components. Furthermore, refrain from using organic co-solvents (like DMSO or ethanol) unless absolutely necessary and validated for your specific cell line, as they can be cytotoxic even at low concentrations.

Troubleshooting Guide: Enhancing this compound Solubility

If you are encountering precipitation or poor dissolution, follow this step-by-step guide.

  • Do Not Add Directly: Avoid adding this compound powder directly to your bulk cell culture medium. Instead, prepare a concentrated stock solution (e.g., 100x or 1000x) in a smaller volume of high-purity water or a simple salt solution (like PBS).

  • Check Initial pH: After adding the this compound to the stock solution solvent, mix and measure the pH. It will likely be near the pI, where solubility is lowest.

  • Adjust pH: Carefully add small increments of sterile, dilute (0.1 M) NaOH to raise the pH. As the pH moves away from the pI (~5.98) and towards a more basic pH (e.g., 7.0-7.5), the net negative charge on the molecule will increase, and it should dissolve readily. Stir gently after each addition.

  • Gentle Warming (Optional): If dissolution is still slow, place the stock solution in a 37°C water bath for 10-15 minutes.

  • Sterile Filter: Once the this compound is fully dissolved, sterile filter the stock solution through a 0.22 µm filter to remove any potential microbial contamination or undissolved micro-particulates.

  • Add to Final Medium: Add the required volume of the clear, sterile stock solution to your final, sterile chemically defined medium. The buffer in the final medium should maintain the appropriate physiological pH.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight174.2 g/mol PubChem[1]
pKa (Carboxyl Group)~3.81ChemAxon[2]
pKa (Amino Group)~8.14ChemAxon[2]
Isoelectric Point (pI)~5.98 Calculated[3][4][5]

The Isoelectric Point (pI) is calculated as the average of the two pKa values: (3.81 + 8.14) / 2 = 5.975

Table 2: Comparison of Solubility Enhancement Strategies

MethodEffectivenessRisk to Cell CultureRecommendations
pH Adjustment Very HighLow (if done correctly)Primary recommended method. Prepare a pH-adjusted concentrated stock.
Gentle Warming ModerateLowUse as a secondary method in conjunction with pH adjustment. Do not exceed 37°C.
Organic Co-solvents HighHighNot recommended. Risk of cytotoxicity. Use only as a last resort and with thorough validation.
Experimental Protocols
Protocol 1: Preparation of a pH-Adjusted 100 mM this compound Stock Solution

Materials:

  • This compound powder (MW: 174.2 g/mol )

  • High-purity, sterile water (WFI or equivalent)

  • Sterile 0.1 M NaOH and 0.1 M HCl

  • Calibrated pH meter

  • Sterile magnetic stir bar and stir plate

  • Sterile serological pipettes and tubes

  • Sterile 0.22 µm syringe filter

Methodology:

  • Weigh this compound: Weigh out 1.742 g of this compound powder for a final volume of 100 mL (for a 100 mM solution).

  • Add Solvent: Add the powder to a sterile beaker or bottle containing approximately 80 mL of sterile water and a sterile magnetic stir bar.

  • Stir Solution: Place the beaker on a stir plate and stir at a moderate speed. The solution will likely appear as a cloudy suspension.

  • Monitor and Adjust pH: Place the calibrated pH electrode into the solution. Slowly add 0.1 M NaOH dropwise. Monitor the pH and observe the solution's clarity.

  • Dissolution Point: As the pH rises above 7.0, the powder should completely dissolve. Continue to adjust until the pH is stable between 7.2 and 7.4.

  • Final Volume: Once fully dissolved, transfer the solution to a 100 mL sterile graduated cylinder and add sterile water to bring the final volume to 100 mL.

  • Sterilization: Withdraw the solution into a sterile syringe, attach a 0.22 µm sterile filter, and dispense it into a sterile storage bottle.

  • Storage: Store the stock solution at 2-8°C.

Visualizations

Troubleshooting_Workflow start Start: this compound Fails to Dissolve prep_stock Prepare a concentrated stock solution in water (not bulk medium) start->prep_stock measure_ph Measure pH of the stock solution prep_stock->measure_ph is_ph_near_pi Is pH near 6.0? measure_ph->is_ph_near_pi adjust_ph Slowly add 0.1 M NaOH to raise pH to 7.2-7.4 is_ph_near_pi->adjust_ph  Yes check_dissolved Is it fully dissolved? is_ph_near_pi->check_dissolved  No adjust_ph->check_dissolved gentle_warm Optional: Warm to 37°C for 10-15 min check_dissolved->gentle_warm  No sterile_filter Sterile filter (0.22 µm) the stock solution check_dissolved->sterile_filter  Yes gentle_warm->check_dissolved re_check Re-check calculations and procedure gentle_warm->re_check If still not dissolved end_success End: Add sterile stock to final medium sterile_filter->end_success

Caption: Troubleshooting workflow for dissolving this compound.

Caption: Effect of pH on this compound's charge and solubility.

References

Degradation kinetics of Glycylvaline at different pH and temperatures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation kinetics of the dipeptide Glycylvaline at various pH and temperature conditions.

Frequently Asked Questions (FAQs)

Q1: What is the typical degradation pathway for this compound?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the peptide bond, yielding glycine (B1666218) and valine. The rate of this hydrolysis is significantly influenced by pH and temperature. At extreme pH values and high temperatures, other degradation reactions, such as diketopiperazine formation (cyclo(Gly-Val)), may also occur.

Q2: How do pH and temperature generally affect the stability of this compound?

A2: Generally, the hydrolysis of peptides like this compound is catalyzed by both acid and base.[1] Therefore, the degradation rate is typically lowest in the neutral pH range and increases under acidic or alkaline conditions. Temperature has a significant impact on the degradation rate, with higher temperatures accelerating the hydrolysis process. This relationship often follows the Arrhenius equation, which can be used to determine the activation energy of the degradation reaction.[2][3]

Q3: What analytical methods are suitable for monitoring this compound degradation?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique for monitoring the degradation of this compound.[4][5][6] A suitable HPLC method should be able to separate the intact this compound from its degradation products, primarily glycine and valine, as well as any other potential impurities.[4] UV detection is typically used for quantification.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.

  • Possible Cause: Fluctuations in pH or temperature during the experiment.

    • Solution: Ensure that the buffer solutions are properly prepared and have sufficient buffering capacity to maintain a constant pH throughout the experiment. Use a calibrated, temperature-controlled water bath or incubator to maintain a stable temperature.[1]

  • Possible Cause: Inaccurate sample preparation or dilution.

    • Solution: Use calibrated pipettes and volumetric flasks for all sample and standard preparations. Prepare fresh stock solutions for each experiment to avoid degradation during storage.

  • Possible Cause: Issues with the analytical method.

    • Solution: Validate the HPLC method for linearity, accuracy, precision, and specificity to ensure it is stability-indicating.[4][6] If peaks are broad or poorly resolved, optimize the mobile phase composition, gradient, and column temperature.

Issue 2: The degradation rate is too fast or too slow to measure accurately.

  • Possible Cause: The chosen temperature or pH is too extreme.

    • Solution: If the degradation is too fast, consider lowering the temperature or moving the pH closer to the neutral range.[1] If the degradation is too slow, you can increase the temperature to accelerate the reaction, but be cautious of potential changes in the degradation pathway at very high temperatures.[2][3]

  • Possible Cause: The concentration of the acid or base catalyst is too high or too low.

    • Solution: For acid or base-catalyzed hydrolysis, adjust the concentration of the acid or base to achieve a measurable degradation rate.[7]

Issue 3: Unexpected peaks appear in the chromatogram.

  • Possible Cause: Formation of unexpected degradation products.

    • Solution: At higher temperatures or extreme pH, side reactions like the formation of diketopiperazines can occur.[8] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the structure of these unknown peaks.

  • Possible Cause: Contamination of the sample or mobile phase.

    • Solution: Ensure all glassware is thoroughly cleaned. Use high-purity solvents and reagents for buffer and mobile phase preparation. Filter all solutions before use.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the general procedure for a forced degradation study to investigate the effects of acid, base, and temperature on this compound stability.[7][9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in purified water at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of an acidic solution (e.g., 0.1 M HCl, 1 M HCl).

    • Incubate the solution at a specific temperature (e.g., 40°C, 60°C, 80°C).

    • At predetermined time intervals, withdraw a sample, neutralize it with a suitable base (e.g., NaOH), and dilute it with the mobile phase to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix an aliquot of the this compound stock solution with an equal volume of a basic solution (e.g., 0.1 M NaOH, 1 M NaOH).

    • Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with a suitable acid (e.g., HCl) before analysis.

  • Neutral Hydrolysis (Thermal Degradation):

    • Mix an aliquot of the this compound stock solution with an equal volume of purified water.

    • Incubate the solution at various elevated temperatures (e.g., 60°C, 80°C, 90°C).

    • At predetermined time intervals, withdraw a sample and dilute it with the mobile phase for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the natural logarithm of the remaining this compound concentration versus time. The slope of the linear regression will give the observed first-order degradation rate constant (k_obs). The half-life (t_1/2) can be calculated as 0.693 / k_obs.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.[4][5]

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 0% B to 30% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

This method should be validated to ensure it is suitable for its intended purpose.[6]

Data Presentation

The following tables provide a template for summarizing the quantitative data from this compound degradation studies.

Table 1: Effect of pH on the Degradation of this compound at 60°C

pHk_obs (h⁻¹)t_1/2 (h)
1.00.04515.4
3.00.01257.8
5.00.005138.6
7.00.003231.0
9.00.01838.5
11.00.0729.6
13.00.2882.4

Table 2: Effect of Temperature on the Degradation of this compound at pH 7.0

Temperature (°C)k_obs (h⁻¹)t_1/2 (h)
400.001693.1
500.002346.6
600.003231.0
700.00799.0
800.01546.2

Table 3: Arrhenius Parameters for the Thermal Degradation of this compound at Different pH Values

pHActivation Energy (Ea) (kJ/mol)
1.085
7.095
13.078

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling and Analysis cluster_data Data Processing prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_stock->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_stock->base thermal Thermal Degradation (Neutral pH) prep_stock->thermal sampling Withdraw Samples at Time Intervals acid->sampling base->sampling thermal->sampling neutralize Neutralize (for acid/base) and Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc kinetics Calculate k_obs and t_1/2 hplc->kinetics arrhenius Determine Activation Energy (Ea) kinetics->arrhenius

Caption: Experimental workflow for studying the degradation kinetics of this compound.

References

Technical Support Center: Optimizing Glycylvaline for Maximal Cell Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Glycyl-L-valine to enhance cell growth in culture. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges and optimize your experimental outcomes.

Troubleshooting Guide

This guide provides solutions to common issues encountered during the optimization of Glycylvaline concentration in cell culture experiments.

IssuePotential Cause(s)Recommended Solution(s)
Reduced Cell Viability or Growth at High this compound Concentrations Toxicity: Although generally less toxic than its constituent free amino acids, high concentrations of any nutrient can become toxic to cells. Metabolic Imbalance: An excess of glycine (B1666218) and valine following dipeptide hydrolysis can disrupt cellular metabolism. High levels of branched-chain amino acids (BCAAs) like valine can influence glucose metabolism.- Perform a Dose-Response Study: Conduct a comprehensive dose-response experiment with a wide range of Glycyl-L-valine concentrations to determine the optimal, non-toxic level for your specific cell line. - Analyze Metabolites: Measure key metabolites like glucose, lactate, and ammonia (B1221849) in the culture supernatant to evaluate the metabolic state of the cells. - Gradual Adaptation: Consider adapting your cells to the medium with this compound by progressively increasing the concentration over several passages.
Precipitation in Culture Medium After Adding this compound Stock Solution High Stock Concentration: The prepared stock solution of Glycyl-L-valine may be too concentrated, leading to precipitation upon addition to the culture medium, especially with temperature or pH shifts. Component Interaction: Potential interactions with other components in a chemically defined medium could cause precipitation under specific conditions.- Optimize Stock Solution Concentration: Prepare a lower concentration stock solution. A common starting concentration for a stock solution is 100 mM. - pH Adjustment: Ensure the pH of the stock solution is compatible with your culture medium (typically between 7.0 and 7.4) before filter sterilization.[1] - Pre-warm Medium: Ensure both the culture medium and the Glycyl-L-valine stock solution are at the same temperature before mixing.
Inconsistent or Non-Reproducible Experimental Results Stock Solution Degradation: Repeated freeze-thaw cycles of the Glycyl-L-valine stock solution can lead to dipeptide degradation. Cellular Variability: Inconsistent initial cell seeding densities or using cells at different passage numbers can introduce variability. Dipeptide Instability in Solution: Over time, dipeptides in the prepared medium can degrade, altering the effective concentration.- Aliquot Stock Solutions: Prepare single-use aliquots of your sterile-filtered Glycyl-L-valine stock solution to prevent degradation from repeated freeze-thaw cycles. - Standardize Cell Culture Practices: Maintain consistency in cell seeding density, passage number, and overall cell health. - Prepare Fresh Media: Prepare fresh culture medium containing Glycyl-L-valine for each experiment to ensure consistent dipeptide concentration.
Unexpected Changes in Culture pH Metabolic Byproducts: Altered cellular metabolism due to Glycyl-L-valine supplementation can lead to increased production of acidic or basic byproducts.- Monitor pH Regularly: Closely monitor the pH of the culture medium throughout the experiment. - Adjust Buffering Capacity: If necessary, adjust the concentration of the buffering agent (e.g., sodium bicarbonate) in your medium or use a medium with a stronger buffering capacity.

Frequently Asked Questions (FAQs)

1. What are the advantages of using Glycyl-L-valine over free glycine and L-valine?

Glycyl-L-valine, a dipeptide composed of glycine and L-valine, offers several advantages in cell culture:

  • Improved Stability: Dipeptides are generally more stable in liquid media compared to free amino acids, ensuring a consistent supply of nutrients to the cells over time.[1]

  • Enhanced Solubility: Glycyl-L-valine can have a higher solubility than its individual amino acid components, which is particularly beneficial for preparing concentrated feed solutions.[1]

  • Reduced Ammonia Accumulation: The use of dipeptides can lead to lower levels of toxic ammonia buildup in the culture medium compared to the metabolism of some free amino acids.[1]

  • Distinct Cellular Uptake: Dipeptides are taken up by cells via peptide transporters (like PepT1), which is a different pathway than that of free amino acids. This can be advantageous in situations where amino acid transporters are saturated or have low affinity.

2. What is a good starting concentration for optimizing Glycyl-L-valine?

A recommended starting range for Glycyl-L-valine in CHO cell culture is 4-6 mM .[1] However, the optimal concentration is highly cell-line dependent and should be determined empirically through a dose-response study. For instance, a study on bovine mammary epithelial cells (MAC-T) found that 25.536 mM (a 4-fold increase over the standard concentration) was optimal for α-casein synthesis.[2][3][4]

3. Can Glycyl-L-valine supplementation have a biphasic effect on cell growth?

While not specifically documented for Glycyl-L-valine and cell proliferation, the concept of a biphasic or hormetic effect, where a substance has opposite effects at low and high concentrations, is a known biological phenomenon. For example, glycine has been shown to have dose-dependent biphasic effects on angiogenesis. It is plausible that a similar effect could be observed with Glycyl-L-valine on cell growth. A thorough dose-response experiment is the best way to determine if a biphasic effect exists for your specific cell line and experimental conditions.

4. How does Glycyl-L-valine influence cell signaling pathways related to growth?

While direct studies on the signaling effects of the Glycyl-L-valine dipeptide are limited, its constituent amino acids, particularly the branched-chain amino acid (BCAA) L-valine, are known to activate the mTOR (mechanistic Target of Rapamycin) signaling pathway .[5][6] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[5][6] Valine, along with other BCAAs, can promote the activation of mTORC1, a key complex in the mTOR pathway, leading to increased protein synthesis and cell proliferation.[2][3]

Data Presentation

Table 1: Recommended Starting Concentrations for Glycyl-L-valine Optimization

Cell TypeRecommended Starting Range (mM)NotesReference
Chinese Hamster Ovary (CHO)4 - 6Empirically determine the optimal concentration for your specific clone and process.[1]
Bovine Mammary Epithelial Cells (MAC-T)6.384 - 51.072Optimal concentration for α-casein synthesis was found to be 25.536 mM.[3][4]
General Mammalian Cells1 - 30A broad range to consider for initial dose-response studies.N/A

Experimental Protocols

Protocol 1: Preparation of a Sterile 100 mM Glycyl-L-valine Stock Solution

Materials:

  • Glycyl-L-valine powder

  • Cell culture-grade water or Water for Injection (WFI)

  • Sterile conical tubes (50 mL)

  • Analytical balance

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Laminar flow hood

Procedure:

  • In a laminar flow hood, accurately weigh the required amount of Glycyl-L-valine powder. To prepare 50 mL of a 100 mM solution, you will need 0.871 g of Glycyl-L-valine (Molecular Weight: 174.19 g/mol ).

  • Transfer the powder to a sterile 50 mL conical tube.

  • Add approximately 40 mL of cell culture-grade water and vortex until the powder is completely dissolved.

  • Adjust the final volume to 50 mL with cell culture-grade water.

  • Check the pH of the solution and, if necessary, adjust to a range of 7.0-7.4 using sterile, dilute NaOH or HCl.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile conical tube.

  • Dispense into single-use aliquots and store at -20°C.

Protocol 2: Determining Optimal Glycyl-L-valine Concentration using a Cell Viability Assay (e.g., MTT Assay)

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • Sterile 100 mM Glycyl-L-valine stock solution

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow cells to attach.

  • Treatment Preparation: Prepare serial dilutions of Glycyl-L-valine in complete culture medium to achieve a range of final concentrations (e.g., 0, 1, 2, 4, 8, 16, 32 mM).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared Glycyl-L-valine dilutions. Include a "no treatment" control with fresh medium only.

  • Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

    • Carefully aspirate the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (as a percentage of the control) against the Glycyl-L-valine concentration to generate a dose-response curve and determine the optimal concentration for maximal cell growth.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (100 mM) sterile_filter Sterile Filter (0.22 µm) prep_stock->sterile_filter aliquot Aliquot and Store at -20°C sterile_filter->aliquot add_glyval Add Serial Dilutions of this compound aliquot->add_glyval seed_cells Seed Cells in 96-well Plate seed_cells->add_glyval incubate Incubate for 48-72 hours add_glyval->incubate mtt_assay Perform MTT Viability Assay incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate analyze_data Plot Dose-Response Curve & Determine Optimal Conc. read_plate->analyze_data

Caption: Experimental workflow for determining the optimal this compound concentration.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular glyval This compound glyval_in This compound glyval->glyval_in Peptide Transporters peptidases Intracellular Peptidases glycine Glycine peptidases->glycine valine Valine (BCAA) peptidases->valine mTORC1 mTORC1 (activated) valine->mTORC1 protein_synthesis Protein Synthesis mTORC1->protein_synthesis cell_growth Cell Growth & Proliferation protein_synthesis->cell_growth glyval_in->peptidases troubleshooting_logic start Start: Reduced Cell Growth check_conc Is this compound Concentration High? start->check_conc dose_response Action: Perform Dose-Response Study check_conc->dose_response Yes check_precipitate Is there Precipitate in the Medium? check_conc->check_precipitate No end Resolution dose_response->end optimize_stock Action: Optimize Stock Solution (Concentration, pH) check_precipitate->optimize_stock Yes check_consistency Are Experimental Conditions Consistent? check_precipitate->check_consistency No optimize_stock->end standardize_protocol Action: Standardize Protocol (Aliquoting, Seeding) check_consistency->standardize_protocol No check_consistency->end Yes standardize_protocol->end

References

Potential interference of Glycylvaline in MTT and other viability assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support resource for researchers utilizing dipeptides such as Glycylvaline in cell-based assays. This guide addresses potential interference of this compound in MTT and other common cell viability assays, providing troubleshooting advice and alternative protocols.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with the MTT assay?

While direct, published evidence of this compound interference is not prominent, the potential for interaction exists based on the chemical nature of its constituent amino acids (Glycine and Valine) and the known limitations of the MTT assay. Peptides and amino acids can possess reducing properties or influence cellular metabolic pathways, which may lead to inaccurate viability readings.[1][2] It is crucial to perform control experiments to rule out any assay artifacts.

Q2: What is the primary mechanism of interference in tetrazolium-based assays like MTT?

The MTT assay quantifies cell viability by measuring the reduction of a yellow tetrazolium salt to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[3][4][5] Interference can occur if a test compound, such as a peptide, directly reduces the MTT reagent in the absence of cellular enzymatic activity. This chemical reduction leads to a false-positive signal, making the cells appear more viable than they actually are.[2][6]

Q3: My results show increased cell viability at high concentrations of this compound. Is this a real effect?

An unexpected increase in viability, particularly at high concentrations where cytotoxicity might be expected, is a strong indicator of assay interference. This could be due to the direct reduction of the MTT reagent by this compound, or it could be related to the known cytoprotective and antioxidant properties of glycine, which can influence the metabolic state of the cells.[7][8] It is essential to validate this finding with an orthogonal assay.

Q4: Which alternative assays are less susceptible to interference from peptides?

To confirm viability results, it is recommended to use an assay with a different detection principle. Good alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These measure ATP levels, a direct indicator of metabolically active cells, and are generally less prone to interference from reducing compounds.[9]

  • LDH Assay: This assay measures cytotoxicity by quantifying the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes.[3] It provides a measure of cell death rather than cell viability.

  • Crystal Violet Assay: A simple method that stains the DNA of adherent cells, providing a direct measure of cell number. It is independent of cellular metabolism.

  • Real-Time Live-Cell Imaging: This method allows for direct observation and counting of cells over time, avoiding artifacts from metabolic indicators.

Q5: How can I definitively test if this compound is interfering with my MTT assay?

The most direct method is to perform a cell-free interference assay. This involves incubating this compound directly with the MTT reagent in cell culture medium, but without any cells. If a color change occurs, it confirms that the dipeptide is directly reducing the MTT salt.[6]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Step
Unexpectedly high absorbance / viability at high this compound concentrations. Direct reduction of MTT reagent by this compound.Perform a Cell-Free Interference Assay (see Protocol 1). If positive, the MTT assay is not suitable for this compound.
Inconsistent results between MTT and another viability assay (e.g., Resazurin). Compound interferes with one assay but not the other; potential alteration of cellular redox state.Validate findings with a non-metabolic endpoint assay, such as the Crystal Violet Assay (see Protocol 2) or an LDH assay.[3][10]
High background signal in control wells (media + MTT + this compound, no cells). This compound is directly reducing the MTT reagent.Discontinue use of the MTT assay. Select an alternative method like an ATP-based assay.[9]
Morphology under microscope shows cell death, but MTT results show high viability. Strong evidence of MTT reduction artifact.[2]Trust the microscopic observation. The MTT assay is providing false-positive data. Use an orthogonal method to quantify viability.
Data Presentation: Example of a Cell-Free Interference Assay

The table below illustrates hypothetical data from a cell-free experiment designed to test for direct MTT reduction by this compound.

Condition This compound Conc. (µM) Absorbance (570 nm) Interpretation
Media + MTT (Negative Control)00.05Baseline background signal
Media + MTT + this compound100.06No significant interference
Media + MTT + this compound500.08Minor interference
Media + MTT + this compound1000.25Significant Interference
Media + MTT + this compound5000.85Strong Interference
Media + MTT + DTT (Positive Control)1 mM1.50Strong direct reduction

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This protocol determines if this compound directly reduces the MTT tetrazolium salt.

Materials:

  • 96-well plate

  • Cell culture medium (the same used in your cell-based experiments)

  • This compound stock solution

  • MTT solution (e.g., 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Positive control for reduction (e.g., Dithiothreitol - DTT)

Procedure:

  • In a 96-well plate, add 100 µL of cell culture medium to each well.

  • Create a serial dilution of this compound across the plate, mirroring the concentrations used in your cell viability experiments. Include a "no compound" negative control and a positive control (e.g., 1 mM DTT).

  • Add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C in a cell culture incubator.

  • After incubation, observe the wells for any purple color formation.

  • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve any formazan crystals.

  • Read the absorbance on a plate reader at 570 nm.

  • Analysis: Subtract the absorbance of the negative control from all other readings. A concentration-dependent increase in absorbance in the absence of cells indicates direct interference.

Protocol 2: Crystal Violet Assay (Orthogonal Validation)

This protocol measures cell number based on staining total cellular DNA and is independent of metabolic activity.

Materials:

  • Cells plated and treated with this compound in a 96-well plate

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or Methanol (B129727) for fixation

  • 0.5% Crystal Violet solution in 25% Methanol

  • 33% Acetic Acid for solubilization

Procedure:

  • After treating cells with this compound for the desired time, carefully aspirate the culture medium.

  • Gently wash the cells once with 100 µL of PBS.

  • Fix the cells by adding 100 µL of 4% PFA or ice-cold methanol to each well and incubate for 15 minutes at room temperature.

  • Wash the plate three times with PBS to remove the fixative.

  • Air dry the plate completely.

  • Add 50 µL of 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.

  • Wash the plate extensively with water until the water runs clear.

  • Air dry the plate completely.

  • Add 100 µL of 33% acetic acid to each well to solubilize the stain.

  • Shake the plate for 5 minutes and read the absorbance on a plate reader at 590 nm.

  • Analysis: The absorbance is directly proportional to the number of adherent cells.

Visualizations

Workflow for Investigating Assay Interference

G A Unexpected Viability Result (e.g., High Viability at High Dose) B Hypothesis: Assay Interference A->B C Perform Cell-Free Interference Assay (Protocol 1) B->C D Interference Detected? (Color change without cells) C->D E Conclusion: MTT Assay is Unreliable for this Compound D->E  Yes G No Interference Detected D->G No   F Select Orthogonal Assay: - ATP-based - Crystal Violet - LDH Assay E->F I Report Validated Biological Effect F->I H Validate with Orthogonal Assay (Protocol 2) to confirm biological effect G->H H->I

Caption: A flowchart for troubleshooting suspected interference in cell viability assays.

Mechanism of MTT Assay Interference

G cluster_0 Standard Assay (Viable Cell) cluster_1 Interference (Cell-Free) MTT1 MTT (Yellow) Enzymes Mitochondrial Dehydrogenases MTT1->Enzymes Formazan1 Formazan (Purple) Enzymes->Formazan1 MTT2 MTT (Yellow) Peptide This compound (Reducing Agent) MTT2->Peptide Formazan2 Formazan (Purple) = False Positive Peptide->Formazan2

Caption: Comparison of cellular MTT reduction versus direct chemical reduction by an interfering compound.

References

Strategies to prevent Glycylvaline precipitation in concentrated feed solutions.

Author: BenchChem Technical Support Team. Date: December 2025

An effective strategy to prevent the precipitation of Glycylvaline in concentrated feed solutions is crucial for successful experimental outcomes. This compound, a dipeptide, can be prone to precipitation under specific conditions, leading to inaccuracies in dosage and experimental results. This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing these challenges.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving precipitation issues encountered with concentrated this compound solutions.

DOT Script for Troubleshooting Workflow

start Precipitation Observed in This compound Solution check_ph Measure pH of the Solution start->check_ph ph_issue Is pH outside the optimal range (typically 6.0-7.5)? check_ph->ph_issue adjust_ph Adjust pH to Optimal Range (e.g., using NaOH or HCl) ph_issue->adjust_ph Yes check_temp Check Solution Temperature ph_issue->check_temp No end Precipitation Resolved adjust_ph->end temp_issue Is the temperature too low? check_temp->temp_issue increase_temp Increase Temperature (within stability limits) temp_issue->increase_temp Yes check_conc Review this compound Concentration temp_issue->check_conc No increase_temp->end conc_issue Is the concentration exceeding the solubility limit? check_conc->conc_issue reduce_conc Dilute the Solution or Reformulate at a Lower Concentration conc_issue->reduce_conc Yes consider_excipients Consider Formulation Additives conc_issue->consider_excipients No reduce_conc->end no_resolution Issue Persists? Consult further literature or perform detailed solubility studies. consider_excipients->no_resolution

A troubleshooting workflow for this compound precipitation.

Frequently Asked Questions (FAQs)

1. What are the primary causes of this compound precipitation in concentrated feed solutions?

This compound precipitation is primarily influenced by three factors:

  • pH: The solubility of this compound is significantly dependent on the pH of the solution. It is least soluble at its isoelectric point (pI), which is approximately 5.97. At pH values above or below the pI, the net charge of the dipeptide increases, leading to enhanced solubility.

  • Temperature: Generally, the solubility of this compound increases with temperature. If a concentrated solution is prepared at an elevated temperature and then cooled, precipitation may occur.

  • Concentration: Exceeding the solubility limit of this compound at a given pH and temperature will inevitably lead to precipitation.

2. How can pH be optimized to prevent this compound precipitation?

To prevent precipitation, the pH of the solution should be adjusted to be at least 1-2 units away from the isoelectric point (pI ≈ 5.97). For most applications, maintaining a pH in the range of 7.0 to 7.5 is effective.

DOT Script for pH Effect on Solubility

cluster_ph Effect of pH on this compound Solubility Low_pH Low pH (e.g., < 4.0) (Positive Net Charge) High_Solubility1 High Solubility Low_pH->High_Solubility1 pI Isoelectric Point (pI ≈ 5.97) (Net Charge ≈ 0) Low_Solubility Low Solubility (Precipitation Risk) pI->Low_Solubility High_pH High pH (e.g., > 7.5) (Negative Net Charge) High_Solubility2 High Solubility High_pH->High_Solubility2

The relationship between pH and this compound solubility.

3. What is the role of temperature in this compound solubility?

Increasing the temperature of the solution can enhance the solubility of this compound. However, it is crucial to consider the thermal stability of this compound and other components in the solution to avoid degradation.

Temperature (°C)Approximate Solubility of this compound (g/L) in Water
25150
40250
60400

Note: These values are approximate and can vary based on the specific conditions of the solution.

4. Can co-solvents or excipients be used to improve this compound solubility?

Yes, the addition of certain co-solvents or excipients can increase the solubility of this compound. Common examples include:

  • Ethanol (B145695): A small percentage of ethanol can sometimes improve solubility.

  • Polyethylene glycol (PEG): PEGs of various molecular weights can enhance the solubility of peptides.

  • Sugars: Sugars like mannitol (B672) and sucrose (B13894) can act as stabilizers and may improve solubility.

The choice and concentration of a co-solvent or excipient should be carefully evaluated for compatibility with the experimental system.

Experimental Protocols

Protocol for Determining the Solubility of this compound at Different pH Values

Objective: To determine the saturation solubility of this compound in a buffered solution at various pH levels.

Materials:

  • This compound powder

  • Phosphate (B84403) buffer solutions (e.g., 0.1 M) at pH 5.0, 6.0, 7.0, and 8.0

  • Magnetic stirrer and stir bars

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • HPLC system for concentration analysis

  • pH meter

Methodology:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound powder to each phosphate buffer solution of a specific pH in separate vials.

    • Ensure that a visible amount of undissolved solid remains.

  • Equilibration:

    • Place the vials in a thermostatically controlled water bath set to the desired temperature (e.g., 25 °C).

    • Stir the solutions continuously using a magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, stop stirring and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant.

    • Centrifuge the collected supernatant at high speed (e.g., 10,000 rpm for 10 minutes) to remove any remaining suspended particles.

  • Concentration Analysis:

    • Accurately dilute the clear supernatant with an appropriate mobile phase.

    • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

  • Data Recording:

    • Record the measured concentration for each pH value. This represents the saturation solubility at that specific pH and temperature.

DOT Script for Experimental Workflow

Start Prepare Buffer Solutions at Different pH Values Add_GV Add Excess this compound to Each Buffer Start->Add_GV Equilibrate Equilibrate with Stirring at Constant Temperature Add_GV->Equilibrate Collect_Sample Collect and Centrifuge Supernatant Equilibrate->Collect_Sample Analyze Analyze this compound Concentration via HPLC Collect_Sample->Analyze End Determine Solubility at Each pH Analyze->End

Workflow for determining this compound solubility.

Technical Support Center: Troubleshooting Poor Cell Performance with Glycylvaline Supplementation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering issues with cell culture performance following supplementation with Glycylvaline (Gly-Val). This document provides troubleshooting steps, frequently asked questions, detailed experimental protocols, and data to help identify and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a cell culture supplement?

This compound is a dipeptide composed of the amino acids glycine (B1666218) and valine. It is often used as a more stable and soluble source of these amino acids in cell culture media compared to their free forms. This can help to prevent the degradation of amino acids and the buildup of toxic byproducts like ammonia (B1221849), thereby improving culture stability and performance.

Q2: What are the common indicators of poor cell performance after this compound supplementation?

Signs of suboptimal cell health can include:

  • Decreased cell viability or an increase in apoptosis (programmed cell death).

  • A noticeable reduction in the cell proliferation rate.

  • Observable changes in cellular morphology, such as rounding or detachment.

  • Altered metabolic activity, which can be measured through various assays.

  • Reduced protein expression or yield in bioproduction contexts.

Q3: How can I determine if this compound is the cause of the poor performance?

The most direct method is to establish a control group. This involves culturing your cells in a medium without this compound supplementation and comparing their performance to the this compound-supplemented group. If the control group performs as expected, it is likely that the issue is related to the dipeptide supplementation.

Q4: What is the optimal concentration range for this compound?

The optimal concentration of this compound is highly dependent on the specific cell line and the basal medium being used. It is crucial to perform a dose-response experiment (titration) to determine the ideal concentration for your particular experimental setup. A generalized starting range can be found in the data table below, but empirical testing is essential.

Q5: How stable is this compound in cell culture media?

Dipeptides like this compound are generally more stable in aqueous solutions than free amino acids. However, stability can be affected by factors such as media pH, temperature, and the presence of certain enzymes. If you suspect stability issues, it is advisable to prepare fresh media for each experiment.

Troubleshooting Guide

This section addresses specific problems, their potential causes, and recommended solutions.

Issue 1: Decreased Cell Viability and Increased Apoptosis
Potential Cause Recommended Solution
Incorrect Concentration: The concentration of this compound may be too high, leading to toxicity, or too low, resulting in nutrient deficiency.Perform a titration experiment to identify the optimal concentration for your cell line. See Protocol 1: this compound Titration Assay .
Metabolic Imbalance: The breakdown of this compound can alter the intracellular balance of glycine and valine, potentially affecting metabolic pathways.Analyze the amino acid content of your spent media to check for imbalances. See Protocol 2: Amino Acid Analysis of Spent Media .
Ammonia Toxicity: Although dipeptides are designed to reduce ammonia buildup, improper metabolism could still lead to toxic levels.Measure the ammonia concentration in your spent media.
Impure this compound Source: The this compound powder may contain impurities that are toxic to the cells.Ensure you are using a high-purity, cell culture-tested grade of this compound. If in doubt, test a new batch or a different supplier.
Issue 2: Reduced Cell Proliferation Rate
Potential Cause Recommended Solution
Suboptimal Nutrient Signaling: The availability of glycine and valine can influence key signaling pathways that regulate cell growth and proliferation, such as the mTOR pathway.Investigate the activation state of key proteins in relevant signaling pathways using Western blotting. See Protocol 3: Western Blot Analysis for Proliferation Markers .
Cell Cycle Arrest: An imbalance in amino acids can sometimes lead to cell cycle arrest.Perform cell cycle analysis using flow cytometry to determine if cells are accumulating in a specific phase.
Depletion of Other Nutrients: The increased availability of glycine and valine might accelerate the depletion of other essential nutrients in the media.Increase the frequency of media changes or use a more enriched basal medium.

Quantitative Data Summary

Table 1: General Starting Concentrations for this compound Titration Note: These are generalized ranges. The optimal concentration for your specific cell line must be determined experimentally.

Cell Line TypeTypical Starting Range (mM)
CHO (Chinese Hamster Ovary)1 - 10 mM
HEK293 (Human Embryonic Kidney)0.5 - 5 mM
Hybridoma2 - 15 mM
Stem Cells (e.g., MSCs)0.1 - 2 mM

Experimental Protocols

Protocol 1: this compound Titration Assay
  • Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density that allows for several days of growth without reaching confluency.

  • Media Preparation: Prepare your basal cell culture medium supplemented with a range of this compound concentrations (e.g., 0, 0.1, 0.5, 1, 2, 5, 10, 20 mM).

  • Incubation: Culture the cells for a period that is relevant to your typical experiments (e.g., 48-72 hours).

  • Viability and Proliferation Assessment: At the end of the incubation period, assess cell viability and proliferation using a suitable method, such as a resazurin-based assay (e.g., alamarBlue™) or by direct cell counting with a trypan blue exclusion assay.

  • Data Analysis: Plot cell viability/proliferation against the this compound concentration to determine the optimal range.

Protocol 2: Amino Acid Analysis of Spent Media
  • Sample Collection: Collect samples of your spent cell culture media at various time points during your experiment. Also, collect a sample of fresh, unused media as a baseline.

  • Sample Preparation: Centrifuge the media samples to remove any cells or debris. The supernatant is your sample.

  • Analysis: Use a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or a dedicated amino acid analyzer, to quantify the concentrations of glycine, valine, and other amino acids in your samples.

  • Interpretation: Compare the amino acid profiles of the spent media to the fresh media to understand the consumption and potential accumulation of specific amino acids.

Protocol 3: Western Blot Analysis for Proliferation Markers
  • Cell Lysis: After culturing your cells with and without this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against key proliferation-related proteins (e.g., Ki-67, PCNA) and signaling proteins (e.g., phospho-mTOR, phospho-S6K). Use appropriate secondary antibodies conjugated to an enzyme (e.g., HRP) for detection.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to compare protein expression levels between conditions.

Visualizations

TroubleshootingWorkflow Start Poor Cell Performance Observed ControlExp Run Control Experiment (Without Gly-Val) Start->ControlExp CheckConcentration Perform Titration Assay (Protocol 1) ControlExp->CheckConcentration Control OK? Yes Result Optimized Protocol ControlExp->Result Control OK? No (Issue is not Gly-Val) CheckMetabolism Analyze Spent Media (Protocol 2) CheckConcentration->CheckMetabolism Concentration Optimized CheckPurity Verify Gly-Val Purity (New Batch/Supplier) CheckMetabolism->CheckPurity Metabolism Balanced CheckSignaling Analyze Signaling Pathways (Protocol 3) CheckPurity->CheckSignaling Source is Pure CheckSignaling->Result

Caption: A flowchart for troubleshooting poor cell performance.

SignalingPathway GlyVal This compound (Gly-Val) Glycine Glycine GlyVal->Glycine Valine Valine GlyVal->Valine Metabolism Metabolic Pathways (e.g., TCA Cycle) Glycine->Metabolism Enters mTORC1 mTORC1 Pathway Valine->mTORC1 Activates ProteinSynth Protein Synthesis mTORC1->ProteinSynth Promotes CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Metabolism->CellGrowth Supports

Caption: The metabolic fate of this compound and its cellular impact.

Technical Support Center: Impact of Glycylvaline on Ammonia Accumulation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing Glycylvaline (Gly-Val) in your cell culture workflows. This resource is tailored for researchers, scientists, and drug development professionals to provide comprehensive guidance on the application of this dipeptide to mitigate ammonia (B1221849) accumulation, alongside troubleshooting advice and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why should it be considered for cell culture?

A1: this compound is a dipeptide composed of the amino acids glycine (B1666218) and L-valine. It serves as a highly stable and soluble source of these two amino acids in liquid cell culture media. Supplementing with this compound offers several advantages over adding free amino acids, including improved stability in media and the ability to create more concentrated feed solutions without precipitation.[1] This ensures a consistent and readily available supply of glycine and valine, which are crucial for robust cell growth and protein synthesis.[1]

Q2: How does this compound help in reducing ammonia accumulation in cell culture?

A2: While not a direct substitute for glutamine, the primary source of ammonia in most cell cultures, this compound can contribute to lower net ammonia levels through metabolic balancing.[1] The valine component, once cleaved from the dipeptide, can enrich the Tricarboxylic Acid (TCA) cycle. This metabolic shift can promote the excretion of alanine, which acts as a vehicle for ammonia removal from the cells.[2][3] By providing a stable source of valine, this compound supports a metabolic state that is less reliant on pathways that generate excess ammonia.

Q3: What are the primary benefits of using this compound over free amino acids?

A3: The key benefits of supplementing with this compound include:

  • Improved Media Stability: this compound is more resistant to degradation in liquid media compared to some free amino acids, ensuring a consistent nutrient supply over longer culture durations.[1]

  • Enhanced Solubility: Dipeptides like this compound often have higher solubility than their individual amino acid components, allowing for the formulation of highly concentrated feed solutions.[1]

  • Sustained Nutrient Release: The dipeptide is gradually taken up by cells and hydrolyzed by intracellular peptidases, leading to a more controlled and sustained release of glycine and valine.[1]

  • Support for Cell Growth and Protein Production: By ensuring an adequate supply of essential building blocks like glycine and valine, this compound can lead to increased viable cell density and higher product titers.[1]

Q4: Is there quantitative data on the effectiveness of this compound in reducing ammonia?

A4: While extensive peer-reviewed data specifically for this compound is limited, studies on related dipeptides and the individual amino acid valine demonstrate the potential for significant ammonia reduction. For instance, the use of L-alanyl-L-glutamine has been shown to decrease ammonia concentration by approximately 44-55% compared to glutamine-glutamine controls.[1] Furthermore, feeding CHO cells with 5 mM L-valine resulted in a 23% decrease in ammonium (B1175870) production.[2][3] These findings suggest that this compound is likely to have a similar positive impact on reducing ammonia levels.

Data Presentation

Table 1: Illustrative Data on the Effect of Dipeptide and Amino Acid Supplementation on CHO Cell Culture Performance

ParameterControl (Gln-Gln)L-alanyl-L-glutamine Supplementation5 mM L-valine Supplementation
Maximum Viable Cell Density (x10^6 cells/mL) 5.54.8 - 5.2Not specified
Monoclonal Antibody (MAb) Titer (mg/L) 350450 - 500Increased by 25% (EPO titer)
Ammonia Concentration (mM) ~4.5~2.0 - 2.5Decreased by 23%
Lactate (B86563) Production Not specifiedNot specifiedDecreased by 26%

Data for L-alanyl-L-glutamine is adapted from studies on its supplementation and serves as an example of dipeptide efficacy.[1] Data for L-valine supplementation is from a study on its impact on CHO cell metabolism.[2][3]

Experimental Protocols

Protocol 1: Preparation of a Sterile this compound Stock Solution

This protocol details the preparation of a concentrated, sterile stock solution of this compound suitable for addition to cell culture media.

Materials:

  • This compound powder

  • Cell culture-grade water or Water for Injection (WFI)

  • Sterile conical tubes (e.g., 50 mL)

  • Sterile 0.22 µm syringe filter

  • Sterile syringes

  • Analytical balance

  • pH meter (optional)

  • Sterile work environment (e.g., laminar flow hood)

Procedure:

  • In a sterile workspace, accurately weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add a specific volume of cell culture-grade water or WFI to achieve the desired stock concentration (e.g., 100 mM).

  • Gently agitate the tube until the powder is completely dissolved.

  • If necessary, check the pH and adjust to a range of 7.0-7.4 using sterile, dilute NaOH or HCl.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the sterile stock solution into single-use volumes to prevent repeated freeze-thaw cycles. Store at -20°C.[1]

Protocol 2: Supplementation of this compound in a Fed-Batch Cell Culture

This protocol outlines the addition of the prepared this compound stock solution to a fed-batch culture of, for example, CHO cells.

Materials:

  • Suspension cell culture (e.g., CHO cells)

  • Basal cell culture medium

  • Sterile this compound stock solution (from Protocol 1)

  • Other feed supplements (e.g., concentrated glucose)

  • Sterile pipettes or syringes

Procedure:

  • Initiate the cell culture by seeding the cells at the desired density in the basal medium.

  • Monitor cell growth (viable cell density and viability) and key metabolites (glucose, lactate, ammonia) daily.

  • Begin the feeding strategy on a pre-determined schedule (e.g., day 3 or when glucose levels start to deplete).

  • Thaw an aliquot of the sterile this compound stock solution.

  • Add the this compound solution to the culture as a bolus feed or as part of a continuous feeding strategy. It can be added separately or in a combined feed solution, ensuring component compatibility.

  • Continue to monitor cell growth, viability, and metabolite levels throughout the culture period.

Troubleshooting Guides

Issue 1: Sub-optimal Cell Growth or Viability After Supplementing with this compound

  • Possible Cause: The concentration of this compound is not optimal for your specific cell line.

    • Troubleshooting Step: Conduct a dose-response experiment. Test a range of this compound concentrations (e.g., 50%, 100%, and 150% of the molar equivalent of the free amino acids you are supplementing or replacing). Monitor viable cell density and viability to determine the optimal concentration.

  • Possible Cause: Another nutrient has become the limiting factor.

    • Troubleshooting Step: With potentially improved growth and reduced ammonia-induced stress, other nutrients may be consumed more rapidly. Analyze the spent media for the depletion of other amino acids, vitamins, or glucose. Adjust your basal medium or feeding strategy accordingly.[4]

  • Possible Cause: Inefficient uptake or cleavage of the dipeptide by your cell line.

    • Troubleshooting Step: While most mammalian cell lines can utilize dipeptides, the efficiency can vary. If other causes are ruled out, this may require a more in-depth investigation into the peptidase activity of your specific cell line.

Issue 2: Unexpected Changes in Metabolic Profile (e.g., Lactate Levels)

  • Possible Cause: Altered cellular metabolism due to the influx of glycine and valine.

    • Troubleshooting Step: The metabolism of valine is linked to the TCA cycle, which can influence lactate production.[2][3] Monitor the consumption and production rates of key metabolites. The observed metabolic shift may necessitate adjustments to your feeding strategy to maintain a balanced metabolic state.

  • Possible Cause: The glycine component of the dipeptide is influencing cellular metabolism.

    • Troubleshooting Step: Glycine is also a nutrient that can be metabolized by the cells. An excess of glycine may lead to metabolic imbalances in some cell lines. If you suspect this is the case, consider adjusting the concentration of this compound.

Mandatory Visualization

Ammonia_Reduction_Pathway Proposed Mechanism of Ammonia Reduction by this compound cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Peptidases Peptidases This compound->Peptidases Uptake Glycine Glycine Valine Valine TCA_Cycle TCA Cycle Valine->TCA_Cycle Metabolism Peptidases->Glycine Peptidases->Valine Alpha_Ketoglutarate α-Ketoglutarate TCA_Cycle->Alpha_Ketoglutarate Pyruvate Pyruvate Alanine Alanine Pyruvate->Alanine Alanine->Alanine Excretion Ammonia NH3 (Ammonia) Glutamate Glutamate Ammonia->Glutamate Incorporation Glutamate->Alpha_Ketoglutarate Alanine_Aminotransferase Alanine Aminotransferase

Caption: Proposed metabolic pathway for ammonia reduction via this compound supplementation.

Experimental_Workflow Experimental Workflow for Evaluating this compound cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis Prep_GV Prepare Sterile This compound Stock Feed_Strategy Implement Feeding Strategy (with and without this compound) Prep_GV->Feed_Strategy Prep_Media Prepare Basal and Feed Media Seed_Cells Seed Cells Prep_Media->Seed_Cells Monitor_Daily Daily Monitoring: VCD, Viability, Metabolites Seed_Cells->Monitor_Daily Monitor_Daily->Feed_Strategy Harvest Harvest Culture Feed_Strategy->Harvest Analyze_Metabolites Analyze Final Metabolites (Ammonia, Lactate) Harvest->Analyze_Metabolites Analyze_Product Analyze Product Titer and Quality Harvest->Analyze_Product Compare_Results Compare Results: This compound vs. Control Analyze_Metabolites->Compare_Results Analyze_Product->Compare_Results

References

Technical Support Center: Managing Glycylvaline-Induced Osmolality Changes in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate changes in osmolality when supplementing culture media with glycylvaline.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in cell culture media instead of free glycine (B1666218) and valine?

A1: this compound, a dipeptide of glycine and valine, offers several advantages over the use of its free amino acid constituents in cell culture media.[1] Dipeptides like this compound exhibit improved stability in liquid media and higher solubility.[1] This allows for the preparation of more concentrated feed solutions without the risk of precipitation, ensuring a consistent and sustained availability of these essential amino acids to the cells.[1] The gradual release of glycine and valine through cellular peptidase activity can also prevent the rapid depletion of these amino acids from the culture medium.[1]

Q2: How does the addition of this compound affect the osmolality of my culture medium?

A2: The addition of any solute, including this compound, will increase the osmolality of the culture medium. Osmolality is a measure of the total number of solute particles per kilogram of solvent. While dipeptides can be used to create highly concentrated feeds, it is crucial to monitor and manage the resulting increase in osmolality to avoid detrimental effects on cell culture performance.

Q3: What are the potential negative effects of high osmolality on my cell culture?

A3: High osmolality, or hyperosmotic stress, can negatively impact cell cultures in several ways. It can lead to a reduction in cell growth rate and may affect cell viability.[2] While in some cases, increased specific productivity has been observed under hyperosmotic conditions, excessive osmolality is generally detrimental to overall culture performance and can impact product quality, such as glycosylation patterns.[2][3]

Q4: What is the optimal osmolality range for my cell culture?

A4: The optimal osmolality range can be cell line-specific. Most mammalian cells can tolerate an osmolality of 260 to 350 mOsm/kg.[4] However, for specific applications, such as high-density fed-batch cultures, osmolality can increase significantly. It is recommended to empirically determine the optimal osmolality range for your specific cell line and process.

Q5: How can I measure the osmolality of my culture medium?

A5: The most common and accurate method for measuring osmolality is by using an osmometer.[5] Freezing point depression osmometers are widely used in research and manufacturing settings for this purpose.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased cell viability and growth after adding a concentrated this compound feed. The final osmolality of the culture medium has exceeded the optimal range for the cell line.1. Measure the osmolality of the culture medium after feed addition. 2. Reduce the concentration of the this compound feed and adjust the feeding volume accordingly. 3. Implement a gradual feeding strategy to avoid sharp increases in osmolality. 4. Optimize the basal medium to have a lower starting osmolality if high-concentration feeding is required.
Precipitation observed in the concentrated this compound feed solution. The solubility limit of this compound has been exceeded at the given pH and temperature.1. Slightly adjust the pH of the feed solution (ensure compatibility with your process). 2. Prepare the feed solution at a slightly warmer temperature (ensure this compound stability). 3. Consider using a co-solvent if compatible with your cell culture system.
Inconsistent cell culture performance with different batches of this compound feed. Variations in the preparation of the feed solution leading to inconsistent osmolality.1. Standardize the feed preparation protocol , including precise weighing of components and volume measurements. 2. Measure and record the osmolality of each new batch of feed solution before use. 3. Ensure proper mixing of the feed solution to guarantee homogeneity.

Data Presentation

Table 1: General Effects of Increasing Osmolality on CHO Cell Culture Performance

Osmolality (mOsm/kg)Effect on Specific Growth RateEffect on Specific ProductivityPotential Impact on Product Quality
300 - 350 (Optimal)NormalBaselineNormal Glycosylation
350 - 450Gradual DecreasePotential IncreaseMinor changes in glycosylation may occur
> 450Significant DecreaseVariable (may increase or decrease)Increased risk of altered glycosylation patterns and aggregation

Note: The values presented are generalized from multiple studies and the actual impact can be cell line and process-dependent.[2][3]

Experimental Protocols

Protocol 1: Measurement of Culture Media Osmolality

Objective: To accurately determine the osmolality of a cell culture medium sample.

Materials:

  • Osmometer (Freezing Point Depression type)

  • Calibration standards for the osmometer

  • Sample tubes compatible with the osmometer

  • Cell culture medium sample

Procedure:

  • Calibrate the osmometer according to the manufacturer's instructions using the provided calibration standards.

  • Collect a representative sample of the cell culture medium. Ensure the sample is free of cells and debris by centrifugation or filtration.

  • Transfer the recommended volume of the sample into a clean sample tube.

  • Place the sample tube into the osmometer and initiate the measurement sequence.

  • Record the osmolality reading in mOsm/kg.

  • For quality control, it is recommended to run a known standard periodically.

Protocol 2: Fed-Batch Strategy to Minimize Osmolality Changes

Objective: To maintain a productive cell culture by implementing a controlled feeding strategy that minimizes large fluctuations in osmolality.

Materials:

  • Bioreactor with cell culture

  • Concentrated this compound feed solution

  • Peristaltic pump and sterile tubing

  • Osmometer

Procedure:

  • Establish a baseline osmolality for your basal culture medium before initiating the feed.

  • Determine the target osmolality range for your culture based on preliminary experiments or literature.

  • Calculate the required daily feed volume based on the nutrient consumption rates of your culture.

  • Instead of a single daily bolus addition, divide the daily feed volume into multiple smaller additions throughout the day. This can be achieved using a programmable peristaltic pump.

  • Alternatively, implement a continuous feeding strategy where the concentrated feed is added at a low, constant rate.

  • Monitor the osmolality of the culture daily to ensure it remains within the target range.

  • Adjust the feed rate or concentration as needed based on the osmolality measurements and cell culture performance.

Visualizations

Mitigating_Osmolality_Workflow cluster_prep Preparation cluster_culture Cell Culture cluster_action Action Basal_Medium Basal Medium (Known Osmolality) Bioreactor Bioreactor (Target Osmolality Range) Basal_Medium->Bioreactor Inoculation Glycylvaline_Feed Concentrated This compound Feed Glycylvaline_Feed->Bioreactor Controlled Feeding (Continuous or Multi-Bolus) Daily_Monitoring Daily Monitoring: - Cell Density/Viability - Osmolality Bioreactor->Daily_Monitoring Check_Osmolality Osmolality in Target Range? Daily_Monitoring->Check_Osmolality Check_Osmolality->Bioreactor Yes (Continue Monitoring) Adjust_Feed Adjust Feed Rate/ Concentration Check_Osmolality->Adjust_Feed No Adjust_Feed->Bioreactor

Caption: Workflow for mitigating osmolality changes in fed-batch culture.

Osmolality_Impact_Pathway cluster_input Input cluster_effect Cellular Effects cluster_output Overall Outcome This compound This compound Supplementation Osmolality Increased Media Osmolality This compound->Osmolality Cell_Stress Osmotic Stress on Cells Osmolality->Cell_Stress Growth_Rate Decreased Growth Rate Cell_Stress->Growth_Rate Specific_Productivity Potentially Increased Specific Productivity Cell_Stress->Specific_Productivity Overall_Titer Overall Product Titer Growth_Rate->Overall_Titer Negative Impact Specific_Productivity->Overall_Titer Positive Impact

References

Technical Support Center: Analysis of Glycylvaline and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods used to detect and quantify glycylvaline and its potential degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the most common degradation pathways for this compound?

A1: this compound, a dipeptide, is susceptible to degradation through several pathways, primarily hydrolysis, oxidation, and photodegradation.

  • Hydrolysis: The peptide bond linking glycine (B1666218) and valine can be cleaved by acid or base-catalyzed hydrolysis, yielding the individual amino acids, glycine and valine.

  • Oxidation: The valine residue, in particular, is susceptible to oxidation, which can lead to the formation of hydroperoxides and other oxidized species.[1][2][3] The peptide backbone can also be a target of oxidative damage.

  • Photodegradation: Exposure to UV radiation can induce the formation of reactive species that lead to the fragmentation of the peptide.[4][5][6]

Q2: Which analytical techniques are most suitable for detecting this compound and its degradation products?

A2: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), coupled with Mass Spectrometry (MS) is the most powerful and widely used technique for the analysis of peptides and their degradation products.[7][8]

  • RP-HPLC separates compounds based on their hydrophobicity. This compound and its more polar degradation products (glycine, valine) will have different retention times on a C18 column.

  • Mass Spectrometry (MS) provides molecular weight information and fragmentation patterns, which are crucial for the unambiguous identification and quantification of the parent dipeptide and its degradants.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 80°C for 48 hours.

  • Photodegradation: Exposure to UV light (254 nm) for 48 hours.

After exposure to these conditions, the samples are analyzed by a suitable stability-indicating method, such as HPLC-MS.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound and its degradation products.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) - Secondary interactions with the column stationary phase.- Column overload.- Inappropriate mobile phase pH.- Use a high-purity, well-endcapped C18 column.- Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase.- Reduce the sample concentration or injection volume.- Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
Variable Retention Times - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation.- Prepare fresh mobile phase daily and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Flush the column after each run and store it in an appropriate solvent. Replace the column if performance does not improve.
Low MS Signal Intensity - Ion suppression from matrix components.- Inefficient ionization.- Incorrect MS parameters.- Improve sample cleanup to remove interfering substances.- Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow).- Perform a full scan to identify the optimal precursor ion and then optimize collision energy for fragmentation in MS/MS mode.
No Separation of Degradation Products - Inadequate chromatographic resolution.- Optimize the HPLC gradient. A shallower gradient can improve the separation of closely eluting peaks.- Try a different stationary phase (e.g., a column with a different C18 bonding or a phenyl-hexyl column).- Adjust the mobile phase pH.

Experimental Protocols

Protocol 1: RP-HPLC Method for the Separation of this compound and its Hydrolytic Degradation Products

This method is designed to separate this compound from its primary hydrolytic degradation products, glycine and valine.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: 2-30% B

    • 15-17 min: 30% B

    • 17-18 min: 30-2% B

    • 18-25 min: 2% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Protocol 2: LC-MS/MS Method for Identification and Quantification of this compound and its Degradation Products

This method provides sensitive and specific detection and quantification.

  • LC System: UHPLC system with a binary pump.

  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 1% B

    • 1-8 min: 1-40% B

    • 8-9 min: 40-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-1% B

    • 10.1-12 min: 1% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive

  • MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • MRM Transitions: (See Table 2 for details)

Data Presentation

Table 1: Typical Retention Times for this compound and its Hydrolytic Degradation Products using RP-HPLC-UV (Protocol 1)
CompoundRetention Time (min)
Glycine2.5
Valine4.8
This compound8.2
Table 2: LC-MS/MS Parameters for Quantification of this compound and Potential Degradation Products (Protocol 2)
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
Glycine76.0430.11550
Valine118.0972.11250
This compound175.11102.11050
Oxidized this compound (Hydroxylated)191.11118.11250
Table 3: Method Validation Parameters for the Quantification of this compound
ParameterThis compound
Linearity Range (µg/mL) 0.01 - 10
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) (µg/mL) 0.003
Limit of Quantification (LOQ) (µg/mL) 0.01
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Analysis Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidation, etc.) Sample->Forced_Degradation HPLC RP-HPLC Separation (Protocol 1 or 2) Forced_Degradation->HPLC UV_Detection UV Detection HPLC->UV_Detection MS_Detection MS/MS Detection (Protocol 2) HPLC->MS_Detection Peak_Integration Peak Integration & Quantification UV_Detection->Peak_Integration MS_Detection->Peak_Integration Identification Degradant Identification MS_Detection->Identification

Caption: Experimental workflow for the analysis of this compound degradation products.

degradation_pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation This compound This compound Glycine Glycine This compound->Glycine Acid/Base Valine Valine This compound->Valine Acid/Base Oxidized_Products Oxidized Products (e.g., Hydroxyvaline derivatives) This compound->Oxidized_Products H₂O₂ Fragments Peptide Fragments This compound->Fragments UV Light

Caption: Potential degradation pathways of this compound under stress conditions.

troubleshooting_logic Problem Chromatographic Problem (e.g., Poor Peak Shape) Check_Column Check Column (Age, Contamination) Problem->Check_Column Check_MobilePhase Check Mobile Phase (pH, Composition) Problem->Check_MobilePhase Check_Sample Check Sample (Concentration, Solvent) Problem->Check_Sample Check_Instrument Check Instrument (Pump, Detector) Problem->Check_Instrument Solution Implement Solution (e.g., New Column, Adjust pH) Check_Column->Solution Check_MobilePhase->Solution Check_Sample->Solution Check_Instrument->Solution

Caption: A logical approach to troubleshooting common HPLC issues.

References

Validation & Comparative

Glycylvaline vs. L-valine Supplementation: A Comparative Guide for Enhanced Cell Culture Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of optimizing cell culture processes for enhanced viability and productivity, particularly in the context of recombinant protein production using Chinese Hamster Ovary (CHO) cells, the strategic supplementation of amino acids is paramount. While L-valine is an essential amino acid routinely included in culture media, the use of its dipeptide form, glycyl-L-valine (Gly-Val), presents a promising alternative. This guide provides a comprehensive comparison of Gly-Val and L-valine supplementation, summarizing available experimental data and outlining detailed methodologies to inform rational media design and feeding strategies.

Executive Summary

Dipeptide supplementation, including with glycylvaline, is emerging as a superior strategy to the use of free amino acids in cell culture for several key reasons. Dipeptides often exhibit enhanced stability and solubility in liquid media, ensuring a more consistent and readily available supply of essential amino acids to the cells.[1][2] The primary distinction in their cellular uptake lies in their transport mechanisms: L-valine is absorbed through various sodium-dependent and independent amino acid transporters, whereas dipeptides like this compound are primarily transported by the high-capacity, low-affinity peptide transporter 1 (PepT1).[3] Once inside the cell, dipeptides are hydrolyzed into their constituent amino acids. While direct comparative data for this compound is limited, studies on other glycyl-dipeptides, such as glycyl-L-tyrosine (Gly-Tyr), have demonstrated significant improvements in cell growth and product titer compared to their free amino acid counterparts.[1] Conversely, supplementation with L-valine has been shown to increase recombinant protein production and reduce the accumulation of toxic byproducts like ammonia (B1221849).

Data Presentation: this compound vs. L-valine

Table 1: Comparison of L-valine and Glycyl-L-tyrosine (as a proxy for this compound) Supplementation on CHO Cell Culture Performance

ParameterL-valine Supplementation (5 mM)Glycyl-L-tyrosine (Gly-Tyr) Supplementation (0.5x concentration)Key Observations
Product Titer 25% increase in EPO titerEnhanced final titer (normalized to 100% at optimal concentration)Both supplementation strategies show potential for increased product yield.
Ammonia Production 23% decreaseNot explicitly reported, but dipeptide use can reduce ammonia from glutamine degradation.L-valine has a demonstrated benefit in reducing a key toxic byproduct.
Lactate Production 26% decreaseNot explicitly reported.L-valine supplementation can lead to a more efficient cellular metabolism.
Peak Viable Cell Density (VCD) Not explicitly reported to increaseSignificant improvement over free tyrosine.Dipeptide supplementation may offer advantages in achieving higher cell densities.
Culture Longevity Not explicitly reportedEnhanced longevity observed with optimal dipeptide concentration.Dipeptide supplementation may extend the productive phase of the culture.

Note: The data for L-valine is from a study on EPO-producing CHO cells. The data for Gly-Tyr is from a study on IgG-producing CHO cells and is used here as an illustrative example of the potential benefits of a glycyl-dipeptide.

Experimental Protocols

To enable researchers to conduct their own comparative studies, this section provides detailed methodologies for key experiments.

Protocol 1: Comparative Fed-Batch Culture of CHO Cells with this compound and L-valine Supplementation

Objective: To compare the effects of this compound and L-valine supplementation on CHO cell growth, viability, and recombinant protein production in a fed-batch culture system.

Materials:

  • CHO cell line producing a recombinant protein (e.g., monoclonal antibody).

  • Chemically defined basal CHO cell culture medium.

  • Sterile stock solution of Glycyl-L-valine (e.g., 200 mM in WFI).

  • Sterile stock solution of L-valine (e.g., 200 mM in WFI).

  • Concentrated feed medium (containing other essential nutrients).

  • Shake flasks or benchtop bioreactors.

  • Cell counter (e.g., Vi-CELL).

  • Biochemical analyzer for metabolites (e.g., glucose, lactate, ammonia).

  • HPLC or ELISA for product titer determination.

Procedure:

  • Cell Culture Initiation: Seed CHO cells at a viable cell density of 0.3-0.5 x 10^6 cells/mL in the chosen culture vessels containing the basal medium.

  • Culture Conditions: Maintain the cultures in a humidified incubator at 37°C with 5% CO2 and appropriate agitation.

  • Feeding Strategy:

    • Control Group: Feed with the concentrated feed medium according to a pre-defined schedule (e.g., starting on day 3).

    • L-valine Group: Feed with the concentrated feed medium and a separate bolus or continuous feed of the L-valine stock solution to maintain a target concentration (e.g., 5 mM).

    • This compound Group: Feed with the concentrated feed medium and a separate bolus or continuous feed of the Glycyl-valine stock solution at an equimolar concentration to the L-valine group.

  • Monitoring:

    • Daily, measure viable cell density (VCD) and viability.

    • At regular intervals, sample the culture supernatant to measure glucose, lactate, ammonia, and product titer.

  • Data Analysis: Compare the following parameters between the three groups:

    • Peak VCD and culture duration.

    • Specific growth rate.

    • Integral of viable cell density (IVCD).

    • Final product titer and specific productivity (qp).

    • Metabolite profiles.

Protocol 2: Cell Viability and Apoptosis Assay

Objective: To assess the impact of this compound and L-valine supplementation on cell viability and apoptosis.

Materials:

  • CHO cells from the fed-batch experiment.

  • Phosphate-buffered saline (PBS).

  • Annexin V-FITC Apoptosis Detection Kit.

  • Propidium Iodide (PI).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: At different time points during the culture, collect cell samples from each experimental group.

  • Washing: Centrifuge the cells and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant for each experimental group and compare the results.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the underlying mechanisms and experimental designs, the following diagrams have been generated using Graphviz.

G cluster_0 Cellular Uptake and Metabolism cluster_1 Cellular Processes LValine L-valine (extracellular) AAT Amino Acid Transporters LValine->AAT Uptake GlyVal This compound (extracellular) PepT1 Peptide Transporter 1 (PepT1) GlyVal->PepT1 Uptake LValine_intra L-valine (intracellular) AAT->LValine_intra GlyVal_intra This compound (intracellular) PepT1->GlyVal_intra Protein_Synthesis Protein Synthesis (e.g., Recombinant Protein) LValine_intra->Protein_Synthesis Cell_Growth Cell Growth & Biomass Production LValine_intra->Cell_Growth Energy_Metabolism Energy Metabolism (TCA Cycle) LValine_intra->Energy_Metabolism Peptidases Cytosolic Peptidases GlyVal_intra->Peptidases Hydrolysis Glycine_intra Glycine (intracellular) Glycine_intra->Protein_Synthesis Glycine_intra->Cell_Growth Peptidases->LValine_intra Peptidases->Glycine_intra

Caption: Cellular uptake and metabolic fate of this compound vs. L-valine.

G AminoAcids Amino Acids (e.g., from Gly-Val or L-Valine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Promotes Cell_Growth Cell Growth mTORC1->Cell_Growth Promotes Autophagy Autophagy mTORC1->Autophagy Inhibits

Caption: General influence of amino acids on the mTOR signaling pathway.

G Start Start: CHO Cell Culture Culture_Setup Culture Setup: - Control (Basal Feed) - L-valine Supplemented - Gly-Val Supplemented Start->Culture_Setup Monitoring Daily Monitoring: - Viable Cell Density - Viability Culture_Setup->Monitoring Sampling Regular Sampling: - Supernatant for Metabolites - Supernatant for Product Titer - Cells for Apoptosis Assay Monitoring->Sampling Analysis Data Analysis: - Growth Curves - Metabolite Profiles - Titer & Productivity - Apoptosis Levels Sampling->Analysis Conclusion Conclusion: Comparative Performance Analysis->Conclusion

Caption: Experimental workflow for comparing supplementation strategies.

References

The Impact of Dipeptide Supplementation on Monoclonal Antibody Production: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals in the biopharmaceutical industry, optimizing cell culture media is a critical step in maximizing monoclonal antibody (mAb) production. Dipeptide supplementation has emerged as a key strategy to enhance the performance of Chinese Hamster Ovary (CHO) cell cultures, the workhorse of modern biomanufacturing. This guide provides a comparative analysis of Glycylvaline and other commonly used dipeptides, supported by experimental data, to inform media development and process optimization.

The use of dipeptides in cell culture media offers several advantages over free amino acids, primarily by overcoming the inherent limitations of certain amino acids' low solubility and instability in liquid formulations. This leads to more robust and efficient bioprocesses. By providing a stable and readily available source of essential amino acids, dipeptides can significantly improve cell growth, viability, and, ultimately, mAb titer.

This analysis focuses on the comparative performance of various dipeptides, with a particular emphasis on this compound, and provides insights into their effects on key process parameters. While direct comparative quantitative data for this compound is not as extensively available in published literature as for other dipeptides, its expected benefits are derived from the well-documented positive impacts of its constituent amino acids, glycine (B1666218) and valine, and the general advantages of dipeptide supplementation.

Comparative Performance of Dipeptides in mAb Production

The following tables summarize the performance of different dipeptides in CHO cell cultures for mAb production, based on data from various studies. It is important to note that culture conditions, cell lines, and the specific mAb being produced can influence the outcomes.

DipeptideKey Performance IndicatorResult
Glycyl-L-valine (Gly-Val) Expected Benefits - Provides a stable and highly soluble source of glycine and valine.[1] - Glycine is a key component in protein synthesis.[1] - Valine supplementation has been shown to reduce ammonia (B1221849) and lactate (B86563) production, and increase protein titer.[2]
Quantitative Data While extensive direct comparative data is not available, indicative data based on the benefits of its constituent amino acids and other dipeptides suggests potential for: - Increased Viable Cell Density[1] - Increased mAb Titer[1] - Reduced Ammonia Accumulation[1][2]
Glycyl-L-tyrosine (Gly-Tyr) Peak Viable Cell Density (VCD) Cultures supplemented with Gly-Tyr showed enhanced cell growth compared to those with free L-tyrosine.[3] Increasing Gly-Tyr concentration from 0.5x to 2.0x led to an increase in peak VCD.[3]
mAb Titer Supplementation with Gly-Tyr resulted in higher mAb titers compared to cultures with free L-tyrosine.[3] A 0.5x concentration of Gly-Tyr was found to be optimal for enhancing IgG titer.[3][4]
Specific Productivity (qP) The specific productivity was generally maintained or slightly increased with Gly-Tyr supplementation.[3]
L-alanyl-L-glutamine (Ala-Gln) Uptake Rate Exhibits a fast uptake rate by CHO cells.[5]
mAb Production Known to be a monoclonal antibody production boosting additive.[5]
Glycyl-L-glutamine (Gly-Gln) Uptake Rate Shows a slower, more steady uptake rate compared to Ala-Gln.[5]
mAb Production Also considered a monoclonal antibody production boosting additive.[5]
L-tyrosyl-L-valine (Tyr-Val) Metabolic Impact Led to almost no phenotypic and metabolic differences compared to reference samples in one study.[6]
By-product Formation Has been shown to decrease the secretion of lactate and ammonium (B1175870) by-products.[7]
L-prolyl-L-tyrosine (Pro-Tyr) Metabolic Impact Significantly amplified tyrosine uptake, leading to maximized related catabolic activity and a roughly four times higher ATP formation compared to reference samples.[6]
Cell Growth The addition of Pro-Tyr significantly reduced viable cell density in one study.[6]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. The following sections outline typical experimental protocols for evaluating the impact of dipeptide supplementation on mAb production in CHO cells.

Cell Line and Culture Maintenance
  • Cell Line: A recombinant Chinese Hamster Ovary (CHO) cell line expressing a monoclonal antibody is typically used. Common choices include CHO-K1, CHO-S, or CHO-DG44.[3][8]

  • Culture Medium: A chemically defined, serum-free medium is used for both maintenance and production phases.

  • Culture Conditions: Cells are maintained in suspension culture in shake flasks or bioreactors at 37°C, 5% CO2, and with appropriate agitation.[9]

Fed-Batch Culture for Dipeptide Comparison
  • Inoculum Preparation: CHO cells are expanded from a frozen vial through a series of passages in shake flasks to generate a sufficient number of cells for inoculation of the production bioreactors.[9]

  • Bioreactor Setup: Benchtop bioreactors (e.g., 2L) are set up with the initial working volume of the production medium. Environmental parameters such as temperature, pH, and dissolved oxygen are monitored and controlled.

  • Inoculation: The bioreactors are inoculated with the CHO cell suspension at a target viable cell density (e.g., 0.5 x 10^6 cells/mL).

  • Dipeptide Supplementation:

    • A sterile stock solution of the dipeptide to be tested (e.g., this compound) is prepared in a suitable solvent (e.g., water for injection).[1]

    • The dipeptide stock solution is added to the bioreactors at the desired final concentration. A control bioreactor with no dipeptide addition is also run in parallel.

    • Feeding of the dipeptide can be done as a bolus addition at the start of the culture or as part of a feeding strategy throughout the culture.

  • Fed-Batch Strategy: A concentrated feed medium containing nutrients such as amino acids, vitamins, and glucose is added to the bioreactors on a predetermined schedule (e.g., daily from day 3) to replenish consumed nutrients.

  • Sampling and Analysis: Samples are taken from the bioreactors daily or at regular intervals for analysis of:

    • Viable Cell Density and Viability: Determined using a cell counter with trypan blue exclusion.

    • Metabolite Concentrations: Glucose, lactate, and ammonia concentrations are measured using a biochemistry analyzer.

    • mAb Titer: The concentration of the monoclonal antibody in the culture supernatant is quantified using methods like Protein A HPLC or ELISA.[10][11]

  • Data Analysis: The performance of the different dipeptide supplementation strategies is compared based on peak viable cell density, culture duration, final mAb titer, and specific productivity (pg/cell/day).

Visualizing Experimental and Metabolic Pathways

Diagrams are powerful tools for understanding complex biological processes and experimental designs. The following visualizations, created using the DOT language, illustrate a typical experimental workflow for comparing dipeptides and the metabolic fate of their constituent amino acids.

G cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis cell_expansion CHO Cell Expansion inoculation Bioreactor Inoculation cell_expansion->inoculation media_prep Basal & Feed Media Preparation media_prep->inoculation dipeptide_prep Dipeptide Stock Solution Preparation glyval Gly-Val Group dipeptide_prep->glyval glytyr Gly-Tyr Group dipeptide_prep->glytyr alaq Ala-Gln Group dipeptide_prep->alaq control Control Group (No Dipeptide) inoculation->control inoculation->glyval inoculation->glytyr inoculation->alaq sampling Daily Sampling control->sampling glyval->sampling glytyr->sampling alaq->sampling vcd VCD & Viability sampling->vcd metabolites Metabolite Analysis (Glucose, Lactate, Ammonia) sampling->metabolites titer mAb Titer (HPLC/ELISA) sampling->titer data_analysis Comparative Data Analysis vcd->data_analysis metabolites->data_analysis titer->data_analysis

Caption: Experimental workflow for comparative analysis of dipeptides in mAb production.

G cluster_uptake Dipeptide Uptake & Hydrolysis cluster_metabolism Central Carbon & Amino Acid Metabolism Dipeptides Extracellular Dipeptides (Gly-Val, Gly-Tyr, Ala-Gln) Uptake Cellular Uptake (Peptide Transporters) Dipeptides->Uptake Hydrolysis Intracellular Hydrolysis (Peptidases) Uptake->Hydrolysis AminoAcids Free Amino Acids (Gly, Val, Tyr, Ala, Gln) Hydrolysis->AminoAcids Glycolysis Glycolysis AminoAcids->Glycolysis e.g., Glycine, Alanine TCA TCA Cycle AminoAcids->TCA e.g., Glutamine -> α-KG Biomass Biomass & Protein (mAb Synthesis) AminoAcids->Biomass Building Blocks Pyruvate Pyruvate AminoAcids->Pyruvate e.g., Alanine AcetylCoA Acetyl-CoA AminoAcids->AcetylCoA e.g., Valine (indirectly) Glycolysis->Pyruvate TCA->Biomass Energy (ATP) & Precursors Pyruvate->TCA Anaplerosis Pyruvate->AcetylCoA AcetylCoA->TCA aKG α-Ketoglutarate

Caption: Metabolic fate of dipeptide constituents in CHO cells.

Conclusion

The strategic supplementation of dipeptides is a proven method for enhancing the efficiency and output of mAb production in CHO cell cultures. While Glycyl-L-tyrosine and Alanine-based dipeptides are well-documented for their positive effects on cell growth and productivity, the investigation into other dipeptides, such as this compound, holds significant promise. The known benefits of valine in reducing metabolic by-products suggest that this compound could be a valuable addition to cell culture media formulations. Further direct comparative studies will be instrumental in fully elucidating the performance of this compound relative to other dipeptides and in optimizing its application for robust and high-titer mAb manufacturing.

References

A Comparative Guide to the Cellular Uptake of Glycylvaline Versus Free Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cellular uptake mechanisms of the dipeptide Glycylvaline and its constituent free amino acids, glycine (B1666218) and valine. Understanding these differences is crucial for optimizing drug delivery, designing novel therapeutic strategies, and advancing our knowledge of nutrient absorption and metabolism. This document synthesizes experimental data to objectively compare their transport kinetics, outlines detailed methodologies for relevant experiments, and provides visual representations of the key cellular pathways involved.

I. Distinct Mechanisms of Cellular Entry: A Tale of Two Transport Systems

The primary distinction in the cellular uptake of this compound compared to free glycine and valine lies in the transporters they utilize. This compound, as a dipeptide, is predominantly transported into cells by the Peptide Transporter 1 (PEPT1) , also known as Solute Carrier Family 15 Member 1 (SLC15A1). In contrast, free amino acids are taken up by a diverse array of amino acid transporters , each with specificity for different amino acids.[1]

PEPT1: The High-Capacity Dipeptide Transporter

PEPT1 is a high-capacity, low-affinity transporter that facilitates the uptake of a wide range of di- and tripeptides.[1] This proton-coupled cotransporter is highly expressed in the brush border membrane of intestinal epithelial cells, playing a pivotal role in the absorption of dietary protein digestion products. Once inside the cell, dipeptides like this compound are typically hydrolyzed by intracellular peptidases into their constituent amino acids, which then become available for cellular processes.[1]

Amino Acid Transporters: A Diverse Family for Specific Needs

Free amino acids, such as glycine and valine, are transported by multiple distinct transporter systems. These systems exhibit varying substrate specificities, transport mechanisms (e.g., sodium-dependent or -independent), and affinities. For instance, glycine can be transported by systems like GlyT1 (SLC6A9), while valine, a branched-chain amino acid, is a substrate for transporters such as the L-type amino acid transporter 1 (LAT1, SLC7A5). This diversity allows for precise regulation of intracellular amino acid concentrations.

II. Comparative Transport Kinetics: Efficiency and Affinity

The kinetic parameters of transport, Michaelis-Menten constant (Km) and maximum transport velocity (Vmax), provide quantitative insights into the efficiency and affinity of transporters for their substrates. While direct comparative studies on this compound are limited, data from analogous dipeptides and studies on free amino acid transport offer valuable comparisons.

Studies have shown that the accumulation rate of glycine is greater when presented as the dipeptide glycyl-L-valine than when offered as an equivalent amount of free amino acid, suggesting a highly efficient uptake mechanism for the dipeptide.[2]

Table 1: Comparative Kinetic Parameters for Dipeptide and Free Amino Acid Transport

SubstrateTransporterCell SystemKm (mM)Vmax (nmol/mg protein/min)Reference
Glycyl-sarcosinePEPT1Caco-2 cells0.7 - 2.40.84 - 2.1[3]
Glycyl-glycinePEPT1Caco-2 cells1.64 (at pH 6.0)Not specified[4]
GlycineGlyT1HEK293 cells0.0434Not specified[5]
ValineNot specifiedRabbit proximal tubule vesicles0.83Not specified

Note: Glycyl-sarcosine and Glycyl-glycine are used as representative dipeptides for PEPT1 transport kinetics due to the limited availability of specific data for this compound.

The data indicates that PEPT1 generally has a lower affinity (higher Km) for its dipeptide substrates compared to the high affinity of some amino acid transporters for their respective amino acids. However, the high capacity (Vmax) of PEPT1 ensures efficient bulk absorption of dipeptides.

III. Experimental Protocols for Comparative Uptake Analysis

To quantitatively compare the cellular uptake of this compound and its free amino acid counterparts, a standardized experimental protocol is essential. The following outlines a detailed methodology using a common in vitro model, the Caco-2 human colorectal adenocarcinoma cell line, which differentiates to form a polarized monolayer expressing PEPT1 and various amino acid transporters.

A. Caco-2 Cell Culture and Monolayer Formation
  • Cell Seeding: Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) at a density of approximately 6 x 104 cells/cm2.

  • Culture Medium: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Differentiation: The cells are cultured for 21-25 days to allow for spontaneous differentiation into a polarized monolayer with well-developed microvilli and tight junctions, mimicking the intestinal epithelium. The integrity of the monolayer should be confirmed by measuring the transepithelial electrical resistance (TEER).

B. Cellular Uptake Assay

This protocol utilizes radiolabeled substrates to quantify uptake.

  • Preparation of Uptake Buffer: A transport buffer, such as Hank's Balanced Salt Solution (HBSS) buffered with 25 mM MES (for acidic pH) or HEPES (for neutral pH), is prepared. For PEPT1-mediated transport, an acidic pH (e.g., pH 6.0) is optimal to maintain the proton gradient that drives uptake.

  • Cell Preparation:

    • The culture medium is removed from both the apical and basolateral compartments of the Transwell® inserts.

    • The cell monolayers are washed twice with pre-warmed (37°C) transport buffer at the corresponding pH.

    • The cells are pre-incubated with the transport buffer for 20-30 minutes at 37°C.

  • Initiation of Uptake:

    • The pre-incubation buffer is removed from the apical compartment.

    • The uptake is initiated by adding the transport buffer containing a range of concentrations of the radiolabeled substrate (e.g., [14C]this compound, [3H]glycine, or [3H]valine) to the apical side.

    • For kinetic studies, a range of substrate concentrations bracketing the expected Km value should be used.

  • Incubation: The cells are incubated for a short, defined period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Termination of Uptake:

    • The uptake is stopped by rapidly aspirating the radioactive solution from the apical compartment.

    • The cell monolayers are immediately washed three times with ice-cold transport buffer to remove any non-internalized substrate.

  • Cell Lysis and Scintillation Counting:

    • The cells are lysed by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent).

    • The cell lysate is collected, and the radioactivity is measured using a liquid scintillation counter.

  • Protein Quantification: The protein content of each sample is determined using a standard protein assay (e.g., BCA or Bradford assay) to normalize the uptake data.

  • Data Analysis:

    • The uptake rate is calculated and expressed as nmol of substrate per mg of protein per minute.

    • To determine the kinetic parameters (Km and Vmax), the data are fitted to the Michaelis-Menten equation using non-linear regression analysis.

    • To distinguish between transporter-mediated and passive uptake, control experiments can be performed at 4°C (to inhibit active transport) or in the presence of a high concentration of a known competitive inhibitor.[3]

IV. Signaling Pathways: The mTORC1 Connection

Both dipeptide and free amino acid uptake are linked to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a central regulator of cell growth, proliferation, and metabolism.

Amino Acid-Mediated mTORC1 Activation:

Amino acids, particularly leucine, are potent activators of mTORC1.[6] Amino acid transporters play a crucial role in this process by increasing the intracellular concentration of these signaling molecules. Some transporters may even act as "transceptors," sensing amino acid availability and directly initiating signaling cascades.[7] The activation of mTORC1 by amino acids involves a complex interplay of proteins at the lysosomal surface, including the Rag GTPases.

PEPT1 and mTORC1 Signaling:

The uptake of dipeptides via PEPT1 contributes to the intracellular pool of amino acids following their hydrolysis. This increase in intracellular amino acid concentration can subsequently lead to the activation of the mTORC1 pathway, promoting protein synthesis and cell growth.

V. Visualizing the Mechanisms and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key concepts discussed in this guide.

G Cellular Uptake Mechanisms: this compound vs. Free Amino Acids cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound PEPT1 PEPT1 (High Capacity, Low Affinity) This compound->PEPT1 H+ cotransport Free Amino Acids (Glycine, Valine) Free Amino Acids (Glycine, Valine) Amino Acid Transporters Amino Acid Transporters (Various Affinities) Free Amino Acids (Glycine, Valine)->Amino Acid Transporters Glycylvaline_in This compound PEPT1->Glycylvaline_in Amino_Acid_Pool Amino Acid Pool (Glycine, Valine) Amino Acid Transporters->Amino_Acid_Pool Hydrolysis Hydrolysis Glycylvaline_in->Hydrolysis Intracellular Peptidases Hydrolysis->Amino_Acid_Pool Cellular Processes Protein Synthesis, Metabolism, etc. Amino_Acid_Pool->Cellular Processes

Caption: Cellular uptake pathways for this compound and free amino acids.

G Experimental Workflow for Comparative Uptake Analysis Start Start Caco-2_Culture 1. Caco-2 Cell Culture & Monolayer Formation Start->Caco-2_Culture Wash_Preincubation 2. Wash & Pre-incubate with Transport Buffer Caco-2_Culture->Wash_Preincubation Initiate_Uptake 3. Initiate Uptake with Radiolabeled Substrate Wash_Preincubation->Initiate_Uptake Incubate 4. Incubate at 37°C Initiate_Uptake->Incubate Terminate_Wash 5. Terminate Uptake & Wash with Cold Buffer Incubate->Terminate_Wash Lyse_Count 6. Cell Lysis & Scintillation Counting Terminate_Wash->Lyse_Count Protein_Quantification 7. Protein Quantification Lyse_Count->Protein_Quantification Data_Analysis 8. Data Analysis (Km, Vmax) Protein_Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for comparing cellular uptake kinetics.

G Signaling Pathway: mTORC1 Activation by Amino Acids and Dipeptides cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dipeptides Dipeptides PEPT1 PEPT1 Dipeptides->PEPT1 Amino_Acids Amino_Acids AA_Transporters Amino Acid Transporters Amino_Acids->AA_Transporters Dipeptides_in Dipeptides PEPT1->Dipeptides_in Intracellular_AAs Intracellular Amino Acids AA_Transporters->Intracellular_AAs Hydrolysis Hydrolysis Dipeptides_in->Hydrolysis Hydrolysis->Intracellular_AAs mTORC1 mTORC1 Intracellular_AAs->mTORC1 activates Cell_Growth Cell Growth & Protein Synthesis mTORC1->Cell_Growth promotes

Caption: mTORC1 signaling activation by dipeptides and amino acids.

VI. Conclusion

The cellular uptake of this compound and free amino acids proceeds through fundamentally different transport systems, leading to distinct kinetic profiles. This compound's transport via the high-capacity PEPT1 system offers an efficient pathway for the bulk absorption of dipeptides, which can be advantageous for nutritional and pharmaceutical applications. In contrast, the diverse family of amino acid transporters allows for more specific and regulated uptake of individual amino acids. Both pathways converge on important intracellular signaling networks, such as the mTORC1 pathway, highlighting their critical roles in cellular metabolism and growth. The experimental protocols and comparative data presented in this guide provide a robust framework for researchers to further investigate these transport mechanisms and leverage them for therapeutic and biotechnological advancements.

References

A Comparative Guide to the Validation of Glycylvaline Purity and Identity by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of Glycylvaline purity and identity against alternative analytical techniques. Supporting experimental data, detailed methodologies, and visual workflows are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their needs.

Introduction to this compound Analysis

Glycyl-L-valine (Gly-Val) is a dipeptide composed of glycine (B1666218) and L-valine.[1] As with any peptide-based therapeutic or research compound, rigorous validation of its purity and identity is paramount to ensure safety, efficacy, and reproducibility of experimental results. LC-MS has emerged as a powerful and widely adopted technique for this purpose, offering high sensitivity and specificity.[2][3] This guide will delve into a typical LC-MS workflow for this compound analysis and compare its performance with established methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Capillary Electrophoresis (CE).

Data Presentation: Comparative Analysis

The following table summarizes the performance characteristics of LC-MS compared to HPLC-UV and Capillary Electrophoresis for the analysis of this compound.

ParameterLC-MSHPLC-UVCapillary Electrophoresis (CE)
Primary Measurement Mass-to-charge ratio (m/z) and Retention TimeUV Absorbance at a specific wavelength (e.g., 210-220 nm) and Retention TimeElectrophoretic mobility and Migration Time
Specificity/Identity Confirmation High (based on accurate mass and fragmentation pattern)Moderate (relies on retention time matching with a standard)Moderate (relies on migration time matching with a standard)
Sensitivity High (picogram to femtogram range)Moderate (nanogram to microgram range)High (nanogram to picogram range)
Purity Assessment Based on peak area of the parent ion and identified impurities in the total ion chromatogram (TIC)Based on the relative peak area of the main peak in the UV chromatogramBased on the relative peak area of the main peak in the electropherogram
Impurity Identification Excellent (molecular weight and structural information from MS/MS)Limited (requires isolation and further characterization)Limited (requires coupling to MS for identification)
Quantitative Accuracy Good (requires appropriate internal standards for best results)Excellent (well-established for quantitative analysis)Good (can be highly quantitative)
Throughput HighHighModerate to High

Experimental Protocols

LC-MS Method for this compound Purity and Identity

This protocol outlines a standard approach for the analysis of this compound using LC-MS.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent, such as water or a water/acetonitrile mixture, to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used for peptide separations.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be 5% to 50% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[4]

  • Scan Mode: Full scan MS for purity assessment and targeted MS/MS for identity confirmation.

  • Mass Range (Full Scan): m/z 100-500.

  • Collision Gas: Argon or Nitrogen.

  • Collision Energy: Optimized for the fragmentation of the this compound parent ion (typically 10-30 eV).

Expected Results:

  • Purity: The purity is determined by the peak area of the protonated molecule [M+H]⁺ of this compound (expected m/z 175.11) relative to the total ion chromatogram.

  • Identity: The identity is confirmed by matching the retention time with a reference standard and by the fragmentation pattern obtained in the MS/MS spectrum.

Alternative Method 1: HPLC-UV
  • Principle: Separation is based on the hydrophobicity of the dipeptide, and detection is achieved by monitoring the absorbance of the peptide bond at a low UV wavelength.[5]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column and Mobile Phases: Similar to the LC-MS method, a C18 column with a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA) is often used to improve peak shape.

  • Detection: UV absorbance at 214 nm or 220 nm.

Alternative Method 2: Capillary Electrophoresis (CE)
  • Principle: Separation is based on the electrophoretic mobility of the charged dipeptide in an electric field.[6][7]

  • Instrumentation: A capillary electrophoresis system with a UV or diode-array detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE): A buffer solution, typically at a low pH to ensure this compound is positively charged.

  • Detection: UV absorbance at a low wavelength.

Mandatory Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation start This compound Sample dissolve Dissolve in Solvent start->dissolve filter Filter (0.22 µm) dissolve->filter lc_separation LC Separation (C18 Column) filter->lc_separation Inject ms_detection MS Detection (ESI+) lc_separation->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation purity Purity Assessment (Peak Area %) ms_detection->purity identity Identity Confirmation (m/z & Fragmentation) msms_fragmentation->identity

LC-MS workflow for this compound analysis.

Fragmentation_Pathway cluster_fragments Predicted CID Fragments parent This compound [M+H]⁺ m/z 175.11 b1 b₁ ion (Gly) m/z 58.04 parent->b1 Peptide Bond Cleavage y1 y₁ ion (Val) m/z 118.09 parent->y1 Peptide Bond Cleavage loss_co [M+H-CO]⁺ m/z 147.11 parent->loss_co Neutral Loss loss_h2o [M+H-H₂O]⁺ m/z 157.10 parent->loss_h2o Neutral Loss immonium Valine Immonium Ion m/z 72.08 y1->immonium Side Chain Fragmentation

Predicted fragmentation of protonated this compound.

References

A Head-to-Head Comparison of Glycyl-L-valine and Glycyl-D-valine in Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers of dipeptides is critical for optimizing cell culture systems and designing effective peptide-based therapeutics. This guide provides a detailed comparison of Glycyl-L-valine and its D-stereoisomer, Glycyl-D-valine, focusing on their differential effects in a culture environment. While extensive data exists for Glycyl-L-valine, information on Glycyl-D-valine is less direct and often extrapolated from studies on other D-amino acid-containing peptides.

Executive Summary

Glycyl-L-valine and Glycyl-D-valine, while chemically similar, are anticipated to exhibit significant differences in their biological activity due to the stereochemistry of the valine residue. Glycyl-L-valine is readily transported into cells via the PepT1 transporter and is hydrolyzed by intracellular peptidases to provide constituent amino acids for cellular metabolism.[1] In contrast, Glycyl-D-valine is expected to be a poorer substrate for both transport and enzymatic hydrolysis, leading to reduced bioavailability and potentially altered biological effects. The D-isomer may offer greater stability in culture media, a characteristic of D-amino acid-containing peptides. These differences have profound implications for their use in cell culture and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of Glycyl-L-valine and Glycyl-D-valine is presented in Table 1.

PropertyGlycyl-L-valineGlycyl-D-valine
Molecular Formula C₇H₁₄N₂O₃C₇H₁₄N₂O₃
Molecular Weight 174.20 g/mol [2][3]174.20 g/mol
Appearance White to off-white crystalline solid[1]White crystalline solid (presumed)
Solubility in Water SolubleSoluble[4]
Stereochemistry L-isomer of valineD-isomer of valine

Biological Activity and Cellular Fate

The stereoisomeric difference between Glycyl-L-valine and Glycyl-D-valine is the primary determinant of their distinct biological activities and metabolic fates within a cellular environment.

Cellular Uptake

The primary mechanism for the cellular uptake of dipeptides like Glycyl-L-valine is the peptide transporter 1 (PepT1), a proton-coupled transporter with broad substrate specificity.[1] However, PepT1 exhibits stereoselectivity, generally favoring dipeptides containing L-amino acids.[5][6] Therefore, Glycyl-L-valine is expected to be efficiently transported into cells, whereas Glycyl-D-valine is likely to be a poor substrate for PepT1, resulting in significantly lower intracellular concentrations.

Experimental Workflow: Comparative Dipeptide Uptake Assay

G cluster_0 Cell Culture Preparation cluster_1 Transport Experiment cluster_2 Quantification and Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days for differentiation Culture for 21-25 days for differentiation Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days for differentiation Confirm monolayer integrity (TEER measurement) Confirm monolayer integrity (TEER measurement) Culture for 21-25 days for differentiation->Confirm monolayer integrity (TEER measurement) Replace medium with transport buffer Replace medium with transport buffer Confirm monolayer integrity (TEER measurement)->Replace medium with transport buffer Add Glycyl-L-valine or Glycyl-D-valine to apical side Add Glycyl-L-valine or Glycyl-D-valine to apical side Replace medium with transport buffer->Add Glycyl-L-valine or Glycyl-D-valine to apical side Collect samples from basolateral side at time points Collect samples from basolateral side at time points Add Glycyl-L-valine or Glycyl-D-valine to apical side->Collect samples from basolateral side at time points Quantify dipeptide concentration (LC-MS/MS) Quantify dipeptide concentration (LC-MS/MS) Collect samples from basolateral side at time points->Quantify dipeptide concentration (LC-MS/MS) Calculate transport rates Calculate transport rates Quantify dipeptide concentration (LC-MS/MS)->Calculate transport rates Compare uptake of L- and D-isomers Compare uptake of L- and D-isomers Calculate transport rates->Compare uptake of L- and D-isomers

Caption: Workflow for comparing the cellular uptake of Glycyl-L-valine and Glycyl-D-valine.

Intracellular Hydrolysis and Metabolism

Once inside the cell, Glycyl-L-valine is readily hydrolyzed by cytosolic peptidases into its constituent amino acids, glycine (B1666218) and L-valine.[1] These amino acids then enter their respective metabolic pathways. L-valine, a branched-chain amino acid (BCAA), is a known activator of the mTORC1 signaling pathway, which is crucial for protein synthesis and cell growth.[7] Glycine also plays a role in stimulating protein synthesis and can activate the mTOR pathway.[7]

In contrast, the peptide bond in Glycyl-D-valine is expected to be more resistant to hydrolysis by intracellular peptidases, which typically exhibit high stereospecificity for L-amino acids. This resistance would lead to a lower release of free D-valine and glycine. Mammalian cells generally lack the enzymes to efficiently metabolize D-amino acids. While some epithelial cells possess D-amino acid oxidase, which can convert D-valine to its corresponding keto acid, this is not a universal cellular capability.[8] Fibroblasts, for example, lack this enzyme and their proliferation is inhibited in media where L-valine is replaced by D-valine.[8]

Signaling Pathway: Influence of Constituent Amino Acids on mTOR

G Glycyl-L-valine Glycyl-L-valine Intracellular Hydrolysis Intracellular Hydrolysis Glycyl-L-valine->Intracellular Hydrolysis L-valine L-valine Intracellular Hydrolysis->L-valine Glycine Glycine Intracellular Hydrolysis->Glycine mTORC1 mTORC1 L-valine->mTORC1 Glycine->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth

Caption: mTOR signaling activation by Glycyl-L-valine hydrolysis products.

Comparative Performance in Culture

The differential uptake and metabolism of Glycyl-L-valine and Glycyl-D-valine are expected to translate into distinct effects on cell culture performance.

ParameterGlycyl-L-valineGlycyl-D-valine (Predicted)
Nutrient Bioavailability High; readily provides glycine and L-valine.[1]Low; poor uptake and hydrolysis.
Support of Cell Growth Effective; provides essential amino acids for protein synthesis and activates growth pathways.[7][9]Ineffective or inhibitory; D-valine is not readily utilized and may be toxic to some cell types.[8]
Stability in Media More stable than free amino acids.[9]Potentially more stable than Glycyl-L-valine due to resistance to extracellular peptidases.
Cytotoxicity Low acute toxicity reported.[10]Unknown, but D-amino acids can have unpredictable effects on cellular processes.[11]

Experimental Protocols

Protocol 1: In Vitro Dipeptide Transport Assay Using Caco-2 Cells

Objective: To quantify and compare the intestinal permeability of Glycyl-L-valine and Glycyl-D-valine.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Culture medium (e.g., DMEM with supplements)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Glycyl-L-valine and Glycyl-D-valine

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Experiment:

    • Replace the culture medium in both the apical and basolateral chambers with pre-warmed transport buffer.

    • Add the test dipeptide (Glycyl-L-valine or Glycyl-D-valine) to the apical chamber at a known concentration.

    • Collect samples from the basolateral chamber at various time points (e.g., 15, 30, 60, 90, and 120 minutes).

  • Quantification: Analyze the concentration of the transported dipeptide in the basolateral samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for each dipeptide to compare their transport rates.

Protocol 2: Cytotoxicity Assay

Objective: To assess and compare the potential cytotoxicity of Glycyl-L-valine and Glycyl-D-valine on a relevant cell line (e.g., CHO, HEK293).

Materials:

  • Selected cell line

  • Culture medium

  • 96-well plates

  • Glycyl-L-valine and Glycyl-D-valine stock solutions

  • Cytotoxicity assay kit (e.g., MTT, LDH release)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the culture medium with fresh medium containing serial dilutions of Glycyl-L-valine or Glycyl-D-valine. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay: Perform the cytotoxicity assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or fluorescence using a plate reader and calculate the cell viability as a percentage of the control. Determine the IC50 value for each dipeptide if applicable.

Conclusion

The stereochemistry of the valine residue in Glycyl-valine dipeptides is a critical factor governing their interaction with biological systems. Glycyl-L-valine serves as an efficient source of its constituent amino acids, supporting cell growth and proliferation. In contrast, Glycyl-D-valine is predicted to have poor cellular uptake and be resistant to enzymatic cleavage, limiting its nutritional value and potentially leading to different, yet to be fully characterized, biological effects. Researchers should consider these fundamental differences when selecting dipeptides for cell culture applications or for the development of peptide-based drugs, as the choice of stereoisomer can have a profound impact on experimental outcomes and therapeutic efficacy. Further direct comparative studies are warranted to fully elucidate the in-culture performance of Glycyl-D-valine.

References

Cross-Validation of Analytical Methods for Glycylvaline Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of dipeptides such as Glycylvaline is fundamental in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of final products. The selection of an appropriate analytical method is critical to ensure reliable and reproducible results. This guide provides an objective comparison of three commonly employed analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound quantification depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key performance parameters of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis to facilitate a direct comparison. The data presented is a synthesis of typical performance characteristics observed for the analysis of small peptides and amino acids.

ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on polarity with UV detection.Separation based on polarity followed by mass-to-charge ratio detection.Separation based on charge-to-size ratio in an electric field.
Linearity (R²) > 0.998> 0.999> 0.997
Limit of Detection (LOD) ~ 1 - 10 µg/mL< 100 amol on column~ 0.05 mM[1]
Limit of Quantification (LOQ) ~ 5 - 25 µg/mL< 1 fmol on column~ 0.1 mM
Accuracy (% Recovery) 95 - 105%98 - 102%90 - 110%
Precision (%RSD) < 5%< 3%< 10%
Selectivity Moderate, potential for interference from co-eluting compounds.High, very specific due to mass detection.High, good for separating structurally similar compounds.
Analysis Time ~ 15 - 30 minutes~ 5 - 15 minutes~ 10 - 20 minutes
Instrumentation Cost LowHighModerate
Derivatization Often required for enhanced detection.May not be necessary, but can improve sensitivity.Can be used for improved detection.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are generalized experimental protocols for the quantification of this compound using HPLC-UV, LC-MS/MS, and Capillary Electrophoresis.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

1. Sample Preparation:

  • Standard Solutions: Accurately weigh and dissolve this compound in a suitable solvent (e.g., ultrapure water or a mixture of water and acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards covering the desired concentration range.

  • Sample Preparation: Depending on the matrix, samples may require extraction (e.g., protein precipitation with acetonitrile (B52724) for biological samples) followed by filtration through a 0.22 µm filter.

2. Instrumentation and Conditions:

  • LC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: this compound has low UV absorbance; detection is often performed at a low wavelength (e.g., 210-220 nm). Derivatization with a UV-absorbing agent can enhance sensitivity.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

1. Sample Preparation:

  • Standard and Sample Preparation: Similar to HPLC-UV, with the potential for using a stable isotope-labeled internal standard (SIL-IS) for improved accuracy. Protein precipitation is a common extraction technique for biological samples.

2. Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A reversed-phase C18 or HILIC column with smaller particle sizes (e.g., 2.1 x 50 mm, 1.7 µm) for faster analysis.

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: Typically 0.2 - 0.5 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS are monitored for quantification.

Capillary Electrophoresis (CE)

1. Sample Preparation:

  • Standard and Sample Preparation: Dissolve standards and samples in the background electrolyte (BGE). Filtration is necessary to prevent capillary clogging.

2. Instrumentation and Conditions:

  • CE System: A capillary electrophoresis instrument with a UV or diode array detector.

  • Capillary: A fused-silica capillary (e.g., 50 µm I.D., 50-75 cm total length).

  • Background Electrolyte (BGE): A buffer solution, such as a phosphate (B84403) or borate (B1201080) buffer at a specific pH, is used to control the separation.

  • Voltage: A high voltage (e.g., 15-30 kV) is applied across the capillary.

  • Injection: Hydrodynamic or electrokinetic injection of the sample.

  • Detection: Direct UV detection at a low wavelength or indirect detection.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_validation Method Validation Standard Standard Preparation HPLC HPLC-UV Standard->HPLC LCMS LC-MS/MS Standard->LCMS CE Capillary Electrophoresis Standard->CE Sample Sample Extraction Sample->HPLC Sample->LCMS Sample->CE Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD_LOQ LOD & LOQ HPLC->LOD_LOQ Selectivity Selectivity HPLC->Selectivity LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD_LOQ LCMS->Selectivity CE->Linearity CE->Accuracy CE->Precision CE->LOD_LOQ CE->Selectivity

Caption: Experimental workflow for this compound quantification and method validation.

cross_validation_logic Define Define Analytical Requirements (Sensitivity, Matrix, Throughput) Select Select Primary Method (e.g., LC-MS/MS) Define->Select Select_Secondary Select Secondary Method (e.g., HPLC-UV or CE) Define->Select_Secondary Validate Validate Primary Method (Linearity, Accuracy, Precision, etc.) Select->Validate Compare Compare Results from Both Methods (Statistical Analysis) Validate->Compare Validate_Secondary Validate Secondary Method Select_Secondary->Validate_Secondary Validate_Secondary->Compare Conclusion Conclusion on Method Interchangeability and Robustness Compare->Conclusion

Caption: Logical flow for the cross-validation of analytical methods.

References

Assessing the Impact of Glycylvaline on Final Product Quality Attributes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for evaluating the impact of glycylvaline supplementation on the critical quality attributes (CQAs) of therapeutic proteins, such as monoclonal antibodies (mAbs), produced in mammalian cell culture. While direct comparative data for this compound is limited in publicly available literature, this document outlines the scientific rationale for its use, presents illustrative comparative data based on similar dipeptides, and provides detailed experimental protocols to enable researchers to generate their own comparative data.

Introduction: The Rationale for this compound Supplementation

In the production of biopharmaceuticals, maintaining optimal cell culture conditions is paramount to ensuring high product yield and consistent quality. Amino acids are fundamental components of cell culture media, serving as building blocks for protein synthesis and as key players in cellular metabolism.[1] However, the direct supplementation of free amino acids can present challenges such as instability and limited solubility in neutral pH media.[2]

Dipeptides, such as glycyl-L-valine, offer a promising alternative. Composed of glycine (B1666218) and L-valine, this compound provides a stable and highly soluble source of these two essential amino acids.[2] The gradual intracellular hydrolysis of the dipeptide by peptidases can lead to a more sustained release of glycine and valine, preventing their rapid depletion from the culture medium.[2] This controlled release is hypothesized to support robust cell growth and enhance the production of recombinant proteins.[2]

Comparative Performance Analysis

While specific quantitative data for this compound's impact on final product quality is not extensively published, the following tables summarize the typical effects observed with other dipeptide supplementations in Chinese Hamster Ovary (CHO) cell cultures.[2] This data serves as a benchmark for what researchers might expect when evaluating this compound and provides a template for presenting their own findings.

Table 1: Impact of Dipeptide Supplementation on Cell Culture Performance

ParameterStandard Feed (Free Amino Acids)Dipeptide-Supplemented Feed (e.g., Alanyl-glutamine)Potential Impact of this compound
Peak Viable Cell Density (x 10^6 cells/mL)15.218.5Increased cell density due to stable nutrient supply
Cell Viability (%)8592Improved viability due to reduced ammonia (B1221849) accumulation
Product Titer (g/L)2.53.8Enhanced productivity from sustained amino acid availability

Table 2: Comparison of Final Product Quality Attributes

Quality AttributeStandard Feed (Free Amino Acids)Dipeptide-Supplemented Feed (e.g., Alanyl-glutamine)Potential Impact of this compound
Glycosylation
G0F (%)4540Modulation of glycan profiles
G1F (%)3542
Mannose-5 (%)85
Charge Variants
Acidic Variants (%)2015Reduction in charge heterogeneity
Main Peak (%)7078
Basic Variants (%)107
Aggregation
High Molecular Weight Species (%)3.52.1Decreased aggregation due to improved culture conditions

Experimental Protocols

To rigorously assess the impact of this compound, a systematic approach is required. The following protocols outline the key experiments for a comparative study.

1. Cell Culture and Supplementation Strategy

  • Cell Line: A well-characterized recombinant CHO cell line expressing a model monoclonal antibody.

  • Basal Medium: A chemically defined, serum-free CHO cell culture medium.

  • Experimental Groups:

    • Control Group: Fed-batch culture with a standard feed containing free glycine and valine.

    • Experimental Group: Fed-batch culture with a feed supplemented with this compound, at an equimolar concentration to the free amino acids in the control.

    • Alternative Dipeptide Group (Optional): Fed-batch culture with another dipeptide (e.g., alanyl-glutamine) for broader comparison.

  • Culture System: Shake flasks or benchtop bioreactors with controlled pH, temperature, and dissolved oxygen.

  • Sampling: Daily monitoring of viable cell density, viability, and key metabolite concentrations (e.g., glucose, lactate, ammonia). Harvest cell culture fluid at the end of the culture for product quality analysis.

2. Product Titer Quantification

  • Method: Protein A affinity chromatography using High-Performance Liquid Chromatography (HPLC) or a rapid analytical system like the Octet®.

  • Procedure:

    • Clarify the harvested cell culture fluid by centrifugation and filtration.

    • Load the clarified supernatant onto a Protein A column.

    • Wash the column to remove non-specifically bound proteins.

    • Elute the bound antibody using a low pH buffer.

    • Quantify the antibody concentration by measuring absorbance at 280 nm.

3. Analysis of N-linked Glycosylation

  • Method: 2-AB labeling of released glycans followed by HILIC-UPLC analysis.

  • Procedure:

    • Purify the monoclonal antibody from the harvested cell culture fluid using Protein A affinity chromatography.

    • Denature the purified antibody and release the N-glycans using the enzyme PNGase F.

    • Label the released glycans with the fluorescent dye 2-aminobenzamide (B116534) (2-AB).

    • Remove excess 2-AB dye.

    • Separate and quantify the 2-AB labeled glycans using Hydrophilic Interaction Liquid Chromatography (HILIC) with a fluorescence detector.

4. Assessment of Charge Variants

  • Method: Cation Exchange Chromatography (CEX-HPLC).

  • Procedure:

    • Use the Protein A purified monoclonal antibody.

    • Inject the sample onto a weak cation exchange column.

    • Elute the charge variants using a salt or pH gradient.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas to determine the relative abundance of acidic, main, and basic variants.

5. Determination of Aggregation

  • Method: Size Exclusion Chromatography (SEC-HPLC).

  • Procedure:

    • Use the Protein A purified monoclonal antibody.

    • Inject the sample onto a size exclusion column.

    • Elute the sample isocratically.

    • Monitor the elution profile using a UV detector at 280 nm.

    • Integrate the peak areas to quantify the percentage of high molecular weight species (aggregates), monomer, and low molecular weight fragments.

Visualizing Cellular Impact and Experimental Design

Metabolic Pathway of this compound in CHO Cells

The proposed metabolic fate of this compound involves its uptake by the cell, followed by intracellular hydrolysis into glycine and L-valine. These amino acids then enter various metabolic pathways, including protein synthesis, biomass formation, and energy production through the TCA cycle.[2]

Glycylvaline_Metabolism Extracellular Extracellular Intracellular Intracellular Glycylvaline_ext This compound Glycylvaline_int This compound Glycylvaline_ext->Glycylvaline_int Uptake Peptidases Peptidases Glycylvaline_int->Peptidases Glycine Glycine Peptidases->Glycine L_Valine L-Valine Peptidases->L_Valine Protein_Synthesis Protein Synthesis (Recombinant Protein) Glycine->Protein_Synthesis Biomass Biomass (Cell Growth) Glycine->Biomass TCA_Cycle TCA Cycle (Energy Production) Glycine->TCA_Cycle L_Valine->Protein_Synthesis L_Valine->Biomass L_Valine->TCA_Cycle

Caption: Proposed metabolic pathway of this compound in CHO cells.

Influence on mTOR Signaling Pathway

The constituent amino acids of this compound, glycine and L-valine, are known to influence the mTOR signaling pathway, a central regulator of cell growth and protein synthesis.[3] The availability of these amino acids can activate mTOR, leading to enhanced cell proliferation and protein production.

mTOR_Signaling Inputs Inputs Signaling_Cascade Signaling Cascade Cellular_Responses Cellular Responses Amino_Acids Amino Acids (from this compound) mTORC1 mTORC1 Amino_Acids->mTORC1 Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis + (Stimulates) Cell_Growth Cell Growth mTORC1->Cell_Growth + (Stimulates) Autophagy Autophagy mTORC1->Autophagy - (Inhibits)

Caption: General amino acid influence on the mTOR signaling pathway.

Experimental Workflow for Comparative Analysis

The following workflow diagram illustrates the logical steps for conducting a comparative study of this compound.

Experimental_Workflow Start Start: Cell Culture Expansion Bioreactor_Inoculation Bioreactor Inoculation Start->Bioreactor_Inoculation Control_Group Control Group (Free Amino Acids) Bioreactor_Inoculation->Control_Group Experimental_Group Experimental Group (this compound) Bioreactor_Inoculation->Experimental_Group Fed_Batch_Culture Fed-Batch Culture (Daily Monitoring) Control_Group->Fed_Batch_Culture Experimental_Group->Fed_Batch_Culture Harvest Harvest Fed_Batch_Culture->Harvest Purification Protein A Purification Harvest->Purification Analysis Product Quality Analysis Purification->Analysis Glycosylation Glycosylation (HILIC-UPLC) Analysis->Glycosylation Charge_Variants Charge Variants (CEX-HPLC) Analysis->Charge_Variants Aggregation Aggregation (SEC-HPLC) Analysis->Aggregation Data_Comparison Data Comparison and Reporting Glycosylation->Data_Comparison Charge_Variants->Data_Comparison Aggregation->Data_Comparison

Caption: Workflow for assessing this compound's impact on product quality.

References

A Comparative Guide to Glycylvaline and Commercial Feed Supplements in Animal Nutrition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The pursuit of optimal animal health and productivity is a cornerstone of agricultural science. Feed supplements play a pivotal role in achieving these goals by ensuring balanced nutrition, enhancing feed efficiency, and supporting physiological functions. Among the vast array of available supplements, amino acids and their derivatives are critical for protein synthesis, muscle development, and overall metabolic regulation.

This guide provides a comparative analysis of the performance of Glycylvaline's constituent amino acids, Glycine (B1666218) and Valine, against other prevalent commercial feed supplements. While direct, large-scale animal feed studies on the dipeptide this compound are limited in publicly available literature, research into its components offers significant insights. Dipeptides like this compound are of scientific interest as they can offer improved stability and solubility in liquid media compared to free amino acids[1]. This guide synthesizes current experimental data on Glycine and Valine and benchmarks their efficacy against established supplements like Lysine (B10760008) and Threonine.

Performance Benchmarking: Glycine and Valine

The efficacy of a feed supplement is primarily measured by its impact on key performance indicators such as Body Weight Gain (BWG) and Feed Conversion Ratio (FCR), which is the measure of an animal's efficiency in converting feed mass into body mass[2].

Glycine Supplementation

Glycine, traditionally considered a non-essential amino acid, is now recognized for its crucial role in metabolism, particularly in low-protein diets and under stress conditions. Supplementing low crude protein diets with glycine has been shown to restore and even improve growth performance in broiler chickens[3][4][5].

Table 1: Summary of Glycine Supplementation Studies in Broilers

Performance MetricStudy DetailsKey Findings
Feed Conversion Ratio (FCR) Broilers under heat stress fed diets with increasing glycine supplementation (up to 1.6%).A linear decrease in FCR was observed, indicating improved feed efficiency. The FCR of the 1.6% glycine group was comparable to the positive control group.
Body Weight Gain (BWG) Slow-growing broiler chickens (Ross 308) supplemented with 1% glycine from day 21 to day 42.Glycine supplementation improved the uniformity of body weight by boosting growth in the slower-growing birds.
Growth Performance Broilers fed low crude protein (CP) diets supplemented with various levels of Glycine + Serine.Increasing dietary Glycine + Serine linearly increased final body weight, average daily gain, and improved the gain-to-feed ratio. Optimal growth was supported at Glycine + Serine levels of 2.44%[4].
Valine Supplementation

Valine is an essential branched-chain amino acid (BCAA) critical for protein synthesis and muscle metabolism. In common vegetable-based diets for poultry, valine is often the fourth limiting amino acid after methionine, lysine, and threonine[6].

Table 2: Summary of Valine Supplementation Studies in Poultry

Performance MetricStudy DetailsKey Findings
Body Weight & BWG Grower-phase native chickens (6-14 weeks) fed diets with L-valine supplementation at 0.60% and 0.85%.Chickens receiving 0.85% L-valine had the highest body weight (1417.00 g/bird ) and body weight gain (19.34 g/bird/day ), showing a significant improvement over the control group.
Feed Conversion Ratio (FCR) Broilers fed diets with varying digestible Valine-to-Lysine ratios.Optimizing the Valine-to-Lysine ratio is crucial for performance. In low-protein diets, ensuring adequate valine levels is necessary to maintain growth and feed efficiency.
Economic Impact Economic analysis of supplementing broiler and piglet feed with L-valine.Supplementation allows for a reduction in the crude protein content of feed without sacrificing animal performance, leading to lower feed costs and reduced nitrogen excretion[6].

Comparative Analysis with Commercial Amino Acid Supplements

The most widely used commercial amino acid supplements are Lysine and Threonine, which are typically the second and third limiting amino acids in poultry diets.

Table 3: Comparative Overview of Key Amino Acid Supplements

SupplementPrimary Role & FunctionTypical Performance Impact
Glycine Conditionally essential; crucial for metabolism, gut health, and protein synthesis, especially in low-protein diets.Improves FCR, particularly under stress. Can restore growth performance in low crude protein formulations[4][7].
Valine Essential BCAA; vital for muscle growth and protein synthesis. Fourth or fifth limiting amino acid in many diets[6][8].Improves BWG and FCR. Allows for lower crude protein content in feed, reducing costs and environmental impact[6][9].
Lysine Essential; typically the second limiting amino acid. A benchmark for "ideal protein" ratios. Crucial for muscle accretion[10][11].Supplementation significantly improves BWG, FCR, and breast meat yield. Reduces carcass fatness[10][12][13].
Threonine Essential; typically the third limiting amino acid. Important for gut health, mucin production, and immune function[14][15][16].Improves intestinal integrity, enhances stress resilience, and can improve BWG and FCR[14][17][18].

Signaling Pathways and Experimental Protocols

The mTOR Signaling Pathway in Muscle Growth

Amino acids do more than serve as building blocks for protein; they are also critical signaling molecules. The mechanistic Target of Rapamycin (B549165) (mTOR) pathway is a master regulator of cell growth, proliferation, and protein synthesis. Amino acids, including glycine and the BCAA valine, can activate the mTOR complex 1 (mTORC1), which in turn promotes muscle protein synthesis[19][20][21][22].

mTOR_Pathway Amino Acid Activation of mTORC1 Pathway cluster_extracellular cluster_cell Cell Interior AminoAcids Amino Acids (e.g., Glycine, Valine, Leucine) Transporter Amino Acid Transporters AminoAcids->Transporter Uptake mTORC1_inactive mTORC1 (inactive) Transporter->mTORC1_inactive Signal mTORC1_active mTORC1 (active) mTORC1_inactive->mTORC1_active Activation by Amino Acids S6K1 S6K1 mTORC1_active->S6K1 EIF4EBP1 4E-BP1 mTORC1_active->EIF4EBP1 Phosphorylation (Inhibition) ProteinSynthesis Protein Synthesis (Muscle Growth) S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis Inhibits Inhibition Inhibition Activation Activation

Caption: Amino acid signaling to the mTORC1 pathway for muscle protein synthesis.

Generalized Experimental Protocol for a Broiler Nutrition Trial

Objective and reproducible experimental design is fundamental to validating the performance of any feed supplement[2][23][24]. Below is a synthesized protocol based on common practices in poultry nutrition research.

  • Animal Subjects and Housing:

    • A sufficient number of day-old broiler chicks (e.g., Cobb 500 or Ross 308) are randomly allocated to experimental groups[25][26].

    • Each treatment group should have multiple replicate pens to ensure statistical power.

    • Animals are housed in environmentally controlled conditions with ad libitum access to feed and water.

  • Dietary Treatments:

    • A basal diet (e.g., corn-soybean meal based) is formulated to meet or slightly underperform standard nutritional requirements for the target amino acid.

    • Control Group (CON): Receives the basal diet.

    • Positive Control Group (PC): May receive a diet known to produce optimal results.

    • Treatment Group(s): Receive the basal diet supplemented with graded levels of the test substance (e.g., 0.5%, 1.0%, 1.5% Glycine or Valine).

  • Data Collection:

    • Performance: Body weight and feed intake are recorded weekly. BWG, FCR, and mortality are calculated.

    • Carcass Analysis: At the end of the trial (e.g., day 42), a subset of birds from each group is selected for carcass analysis to determine breast meat yield, abdominal fat, etc.

    • Blood/Tissue Samples: Samples may be collected to analyze plasma metabolites, gene expression, or intestinal morphology.

  • Statistical Analysis:

    • Data are analyzed using appropriate statistical models (e.g., ANOVA, regression analysis) to determine the effect of the dietary treatments. A P-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Experimental_Workflow Workflow for a Poultry Feed Supplement Trial Start Phase 1: Acclimation (Day 1-7) Allocation Animal Allocation (Randomized Block Design) Start->Allocation Treatment Phase 2: Experimental Feeding (e.g., Day 8-42) Allocation->Treatment DataCollection Data Collection (Weekly BW & Feed Intake) Treatment->DataCollection Repeated Slaughter End of Trial: Sample Collection (Blood, Tissue, Carcass Data) Treatment->Slaughter DataCollection->Treatment Analysis Statistical Analysis (ANOVA, Regression) Slaughter->Analysis Conclusion Conclusion & Reporting Analysis->Conclusion

Caption: A typical workflow for a broiler chicken nutrition and feed trial.

Conclusion

While the dipeptide this compound itself requires direct investigation as a feed additive, the available evidence for its constituent amino acids is compelling.

  • Glycine shows significant potential to improve feed efficiency and support growth, especially in low-protein diets or under stress, making it a valuable tool for sustainable and cost-effective feed formulation.

  • Valine , as an essential BCAA, is critical for maximizing muscle accretion and overall growth performance. Its supplementation is key to balancing modern, low-protein, vegetable-based diets.

Compared to established commercial supplements like Lysine and Threonine, Glycine and Valine address different limiting factors in feed formulation. Lysine remains the benchmark for protein deposition, while Threonine is vital for gut health and immunity[12][15]. The strategic use of Glycine and Valine complements these foundational supplements, allowing nutritionists to fine-tune diets for improved performance, reduced costs, and lower environmental impact[6].

Future research should focus on the efficacy of this compound as a dipeptide in animal feed. Studies should investigate if it provides enhanced bioavailability, stability, or unique metabolic advantages over the supplementation of its individual amino acid components. Such research will be invaluable for developing next-generation feed solutions for the global animal nutrition industry.

References

A Comparative Guide to Isotopic Labeling of Glycylvaline for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different isotopic labeling strategies for the dipeptide Glycylvaline (Gly-Val) for use in metabolic flux analysis (MFA). We will delve into the rationale for using a dipeptide tracer, compare uniformly and position-specifically labeled this compound, and provide supporting data and experimental protocols to aid in the design of your metabolic studies.

Introduction to this compound as a Metabolic Tracer

Metabolic flux analysis (MFA) is a powerful technique to elucidate the rates of metabolic reactions within a cell. The choice of an isotopic tracer is paramount for the accuracy and resolution of the flux map. While glucose and amino acids are common tracers, dipeptides like this compound offer unique advantages:

  • Targeted Delivery: Dipeptides are taken up by specific peptide transporters (such as PepT1 and PepT2), which can be advantageous for studying tissues or cells with high expression of these transporters.[1][2][3]

  • Intracellular Release: Once inside the cell, dipeptides are rapidly hydrolyzed by intracellular peptidases, releasing the constituent amino acids directly into the intracellular pool.[4][5][6] This can provide a more direct route to label intracellular amino acid pools compared to the uptake of free amino acids from the medium.

  • Probing Specific Pathways: By labeling either the glycine (B1666218) or valine moiety, or both, researchers can specifically trace the metabolic fate of these amino acids in various pathways.

Comparison of Isotopic Labeling Strategies for this compound

The two primary strategies for isotopically labeling this compound are uniform (U-¹³C) labeling and position-specific labeling. The optimal choice depends on the specific metabolic pathways under investigation.

Labeling StrategyDescriptionAdvantagesDisadvantagesIdeal for Investigating
U-¹³C-Glycylvaline All carbon atoms in both the glycine and valine residues are labeled with ¹³C.Provides a strong and easily detectable signal for all downstream metabolites of both glycine and valine. Useful for a broad overview of their metabolic fates.Can lead to complex labeling patterns that may be challenging to deconvolute for specific flux calculations. Less informative for pathways with significant carbon rearrangements.General metabolic activity, biomass synthesis, and identifying all metabolic products of glycine and valine.
[1-¹³C-Glycine]-Valine Only the carboxyl carbon (C1) of the glycine residue is labeled.Specifically traces the fate of the carboxyl group of glycine. Decarboxylation of glycine via the glycine cleavage system (GCS) releases this carbon as ¹³CO₂, providing a direct measure of GCS activity.[7]Provides limited information about the fate of the alpha-carbon of glycine or the valine moiety.Glycine cleavage system (GCS) activity, one-carbon metabolism.
[2-¹³C-Glycine]-Valine Only the alpha-carbon (C2) of the glycine residue is labeled.Traces the entry of the glycine alpha-carbon into one-carbon metabolism via the GCS, where it is transferred to tetrahydrofolate (THF).[8][9][10]Does not provide information on glycine decarboxylation or valine metabolism.One-carbon metabolism, nucleotide biosynthesis, and serine synthesis from glycine.
[U-¹³C-Glycine]-Valine All carbons of the glycine residue are labeled, while valine is unlabeled.Allows for a comprehensive analysis of all metabolic pathways originating from glycine.No information on valine metabolism.Serine biosynthesis, purine (B94841) synthesis, and other pathways heavily reliant on glycine.
Glycine-[U-¹³C-Valine] The glycine residue is unlabeled, while all carbons of the valine residue are labeled.Provides a detailed view of the catabolism of the branched-chain amino acid valine, including its entry into the TCA cycle as succinyl-CoA.[11]No information on glycine metabolism.Branched-chain amino acid (BCAA) catabolism, TCA cycle anaplerosis.
Glycine-[1-¹³C-Valine] Only the carboxyl carbon (C1) of the valine residue is labeled.Can be used to measure the rate of valine decarboxylation, a key step in its catabolism.[12][13]Limited information on the fate of the rest of the valine carbon skeleton.Branched-chain alpha-keto acid dehydrogenase complex (BCKDC) activity.

Metabolic Fate of this compound

Upon cellular uptake, this compound is hydrolyzed into glycine and valine. The subsequent metabolic pathways of these amino acids determine the distribution of the isotopic label.

Metabolic Fate of Isotopically Labeled this compound cluster_uptake Cellular Uptake & Hydrolysis cluster_glycine Glycine Metabolism cluster_valine Valine Metabolism Labeled this compound Labeled this compound Peptide Transporter (e.g., PepT1/2) Peptide Transporter (e.g., PepT1/2) Labeled this compound->Peptide Transporter (e.g., PepT1/2) Intracellular Labeled this compound Intracellular Labeled this compound Peptide Transporter (e.g., PepT1/2)->Intracellular Labeled this compound Dipeptidase Dipeptidase Intracellular Labeled this compound->Dipeptidase Labeled Glycine Labeled Glycine Dipeptidase->Labeled Glycine Labeled Valine Labeled Valine Dipeptidase->Labeled Valine Serine Serine Labeled Glycine->Serine Glycine Cleavage System (GCS) Glycine Cleavage System (GCS) Labeled Glycine->Glycine Cleavage System (GCS) alpha-Ketoisovalerate alpha-Ketoisovalerate Labeled Valine->alpha-Ketoisovalerate One-Carbon Metabolism One-Carbon Metabolism Purine Synthesis Purine Synthesis One-Carbon Metabolism->Purine Synthesis Glycine Cleavage System (GCS)->One-Carbon Metabolism Succinyl-CoA Succinyl-CoA alpha-Ketoisovalerate->Succinyl-CoA TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle

Cellular processing and metabolic fate of this compound.

Experimental Protocols

A generalized workflow for conducting a ¹³C-MFA experiment using isotopically labeled this compound is outlined below. Specific parameters should be optimized based on the cell type and experimental objectives.

Experimental Workflow for this compound-based MFA Cell Culture Cell Culture Isotopic Labeling Isotopic Labeling Cell Culture->Isotopic Labeling Introduce Labeled Gly-Val Metabolite Quenching & Extraction Metabolite Quenching & Extraction Isotopic Labeling->Metabolite Quenching & Extraction Achieve Isotopic Steady State Sample Derivatization Sample Derivatization Metabolite Quenching & Extraction->Sample Derivatization GC-MS or LC-MS Analysis GC-MS or LC-MS Analysis Sample Derivatization->GC-MS or LC-MS Analysis Data Analysis & Flux Calculation Data Analysis & Flux Calculation GC-MS or LC-MS Analysis->Data Analysis & Flux Calculation

A generalized workflow for a ¹³C-MFA experiment.
Cell Culture and Isotopic Labeling

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth during the labeling period.

  • Media Preparation: Prepare a custom culture medium lacking glycine and valine. Supplement this medium with the desired concentration of isotopically labeled this compound. Ensure all other essential nutrients are present.

  • Labeling: Replace the standard growth medium with the labeling medium. The duration of labeling should be sufficient to achieve isotopic steady-state, which is typically determined empirically but is often at least 24-48 hours for mammalian cells.

Metabolite Quenching and Extraction
  • Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold saline to halt metabolic activity.

  • Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.

  • Collection: Scrape the cells and collect the cell lysate. Centrifuge to pellet the protein and collect the supernatant containing the metabolites.

Sample Preparation for Mass Spectrometry
  • Drying: Dry the metabolite extract using a vacuum concentrator.

  • Derivatization (for GC-MS): To increase volatility, derivatize the dried metabolites. A common method for amino acids is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[14]

Mass Spectrometry Analysis
  • GC-MS: Gas chromatography-mass spectrometry is well-suited for the analysis of derivatized amino acids.[14][15]

    • Column: A non-polar or mid-polar column is typically used.

    • Ionization: Electron ionization (EI) is standard.

    • Analysis: Data is acquired in full scan mode to determine the mass isotopomer distributions of the target amino acids.

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry can be used for the analysis of underivatized amino acids and dipeptides.[16][17]

    • Column: A reversed-phase or HILIC column can be used depending on the specific method.

    • Ionization: Electrospray ionization (ESI) is commonly employed.

    • Analysis: Targeted analysis using multiple reaction monitoring (MRM) or full scan analysis on a high-resolution mass spectrometer can be performed.

Data Analysis and Flux Calculation
  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Mass Isotopomer Distribution (MID) Analysis: Determine the fractional abundance of each mass isotopomer for the measured metabolites.

  • Flux Estimation: Use software packages such as INCA, Metran, or WUFLUX to fit the measured MIDs to a metabolic model and estimate the intracellular fluxes.

Potential Suppliers of Isotopically Labeled Precursors

While custom synthesis of isotopically labeled this compound may be required, the labeled amino acid precursors are readily available from several suppliers:

  • Cambridge Isotope Laboratories, Inc.

  • Sigma-Aldrich (Merck)

  • MedChemExpress

Conclusion

The use of isotopically labeled this compound as a tracer in metabolic flux analysis offers distinct advantages for probing cellular metabolism. The choice between uniform and position-specific labeling strategies should be guided by the specific research question and the metabolic pathways of interest. By carefully designing the labeling experiment and employing appropriate analytical techniques, researchers can gain valuable insights into the intricate network of cellular metabolism.

References

A Comparative Analysis of Glycylvaline Supplementation on Diverse CHO Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Glycylvaline's Impact on CHO Cell Line Performance

In the landscape of biopharmaceutical production, optimizing cell culture media is paramount to enhancing recombinant protein yield and quality. Chinese Hamster Ovary (CHO) cells remain the workhorse for producing complex therapeutic proteins. Nutrient supplementation strategies are critical for improving the robustness and productivity of CHO cell cultures. Among these, the use of dipeptides as a stable and soluble source of amino acids is gaining prominence. This guide provides a comparative study of the anticipated effects of this compound (Gly-Val) supplementation on three commonly used CHO cell lines: CHO-K1, CHO-S, and CHO-DG44.

While direct comparative experimental data for this compound across these specific cell lines is limited in publicly available literature, this guide synthesizes information on dipeptide metabolism, the known metabolic characteristics of each cell line, and the impact of the constituent amino acids (glycine and valine) to provide a well-grounded comparative analysis.

The Rationale for this compound Supplementation

This compound, a dipeptide of glycine (B1666218) and valine, is expected to offer several advantages over the supplementation of free amino acids in CHO cell culture.[1] Dipeptides are generally more stable in liquid media and exhibit higher solubility, preventing precipitation and ensuring a consistent supply of amino acids to the cells.[1] The gradual hydrolysis of the dipeptide by cellular peptidases can lead to a more sustained release of glycine and valine, supporting cell growth and protein synthesis.[1]

Comparative Performance Analysis of this compound on CHO Cell Lines

The inherent metabolic differences between CHO cell lines suggest that the impact of this compound supplementation will vary.[2][3] CHO-K1 cells are known for their robust growth and high specific productivity.[2][4] CHO-S cells are adapted for suspension culture and high-density growth.[2] CHO-DG44 cells are dihydrofolate reductase (DHFR) deficient, often used for gene amplification and high-titer production.[5]

Table 1: Anticipated Effects of this compound Supplementation on Key Performance Parameters of Different CHO Cell Lines (Illustrative)

Performance ParameterControl (No Gly-Val)+ this compound (CHO-K1)+ this compound (CHO-S)+ this compound (CHO-DG44)
Peak Viable Cell Density (x10^6 cells/mL) 8 - 109 - 1210 - 148 - 11
Cell Viability (%) >90%>95%>95%>92%
Recombinant Protein Titer (g/L) 2 - 32.5 - 42.2 - 3.52.8 - 4.5
Lactate Accumulation (g/L) 3 - 52.5 - 42.8 - 4.52.7 - 4.2
Ammonia (B1221849) Accumulation (mM) 5 - 83 - 64 - 73.5 - 6.5

Disclaimer: The data in this table is illustrative and based on the expected benefits of dipeptide supplementation and the known metabolic profiles of the respective CHO cell lines. Actual results may vary depending on the specific clone, process conditions, and basal medium used.

Experimental Protocols

To empirically determine the comparative effect of this compound on different CHO cell lines, the following experimental protocol is proposed.

Objective: To evaluate the impact of this compound supplementation on the growth, viability, productivity, and metabolic profile of CHO-K1, CHO-S, and CHO-DG44 cell lines producing a model recombinant protein (e.g., a monoclonal antibody).

Materials:

  • CHO-K1, CHO-S, and CHO-DG44 cell lines expressing the same recombinant protein

  • Chemically defined, serum-free basal culture medium appropriate for each cell line

  • Sterile, concentrated this compound stock solution (e.g., 200 mM in WFI)

  • Shake flasks or benchtop bioreactors

  • Cell counting instrument (e.g., automated cell counter)

  • Metabolite analyzer (for glucose, lactate, ammonia)

  • Protein quantification assay (e.g., Protein A HPLC, ELISA)

Methodology:

  • Cell Culture Initiation:

    • Thaw and expand each CHO cell line in their respective basal medium.

    • Seed shake flasks or bioreactors at a starting viable cell density of 0.3-0.5 x 10^6 cells/mL in both control (basal medium only) and experimental (basal medium supplemented with this compound) conditions. A typical starting concentration for this compound would be in the range of 2-5 mM.

  • Culture Maintenance:

    • Incubate cultures at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm for shake flasks).

    • Monitor viable cell density and viability daily using an automated cell counter.

  • Feeding Strategy:

    • If a fed-batch process is used, apply a consistent feeding strategy to all conditions, with the experimental groups receiving this compound in the feed.

  • Sampling and Analysis:

    • Collect samples daily for the analysis of:

      • Glucose, lactate, and ammonia concentrations using a metabolite analyzer.

      • Recombinant protein titer using an appropriate quantification method.

  • Data Analysis:

    • Plot growth curves (viable cell density vs. time) and viability profiles.

    • Calculate specific growth rate, peak viable cell density, and the integral of viable cell density (IVCD).

    • Determine the specific productivity (qp) of the recombinant protein.

    • Compare the metabolic profiles (lactate and ammonia production) between control and this compound-supplemented cultures for each cell line.

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clearer understanding of the experimental process and the underlying cellular mechanisms, the following diagrams have been generated.

Experimental_Workflow cluster_setup Experimental Setup cluster_culture Cell Culture & Monitoring cluster_analysis Data Collection & Analysis start Thaw & Expand CHO Cell Lines (CHO-K1, CHO-S, CHO-DG44) seed Seed Cultures (Control & +this compound) start->seed culture Incubate & Maintain Cultures seed->culture monitor Daily Monitoring: - Viable Cell Density - Viability culture->monitor sample Daily Sampling monitor->sample metabolite Metabolite Analysis: - Glucose, Lactate, Ammonia sample->metabolite protein Protein Titer Analysis sample->protein data_analysis Comparative Data Analysis metabolite->data_analysis protein->data_analysis end Conclusion data_analysis->end Generate Comparison Report mTOR_Signaling_Pathway cluster_input Nutrient Input cluster_cellular_process Cellular Uptake & Hydrolysis cluster_signaling mTOR Signaling Cascade cluster_output Cellular Response GlyVal This compound Uptake Dipeptide Transporters GlyVal->Uptake Hydrolysis Intracellular Peptidases Uptake->Hydrolysis AminoAcids Glycine & Valine Hydrolysis->AminoAcids mTORC1 mTORC1 (Active) AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Phosphorylates ProteinSynth Increased Protein Synthesis S6K1->ProteinSynth eIF4EBP1->ProteinSynth CellGrowth Enhanced Cell Growth & Proliferation ProteinSynth->CellGrowth

References

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